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  • Product: Pinobanksin 3-O-propanoate
  • CAS: 126394-70-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Pinobanksin 3-O-propanoate: Chemical Structure, Properties, and Biological Activity

Abstract Pinobanksin 3-O-propanoate, a naturally occurring ester derivative of the flavonoid pinobanksin, is emerging as a compound of significant interest within the scientific community, particularly in the fields of o...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pinobanksin 3-O-propanoate, a naturally occurring ester derivative of the flavonoid pinobanksin, is emerging as a compound of significant interest within the scientific community, particularly in the fields of oncology and pharmacology. Found in natural sources such as propolis, this molecule has demonstrated potent biological activities, including anti-proliferative and pro-apoptotic effects on cancer cells.[1][2] This technical guide provides a comprehensive overview of the current knowledge on pinobanksin 3-O-propanoate, detailing its chemical structure, physicochemical properties, and spectroscopic profile. Furthermore, this document outlines detailed protocols for its synthesis and analysis, and delves into its mechanism of action as an inducer of apoptosis. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this promising natural product derivative.

Introduction to Pinobanksin and its Propanoate Derivative

Pinobanksin is a dihydroflavonol, a type of flavonoid, commonly found in honey, propolis, and the heartwood of pine trees.[2][3] Flavonoids are a diverse group of plant secondary metabolites known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[4][5][6] Pinobanksin itself has been the subject of numerous studies, revealing its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.[2]

The esterification of flavonoids, such as the addition of a propanoate group to the 3-hydroxyl position of pinobanksin, is a strategy that can modify the parent molecule's physicochemical properties, such as its lipophilicity.[4] These modifications can, in turn, influence its bioavailability and biological activity. Pinobanksin 3-O-propanoate has been identified as a significant bioactive component in certain types of propolis and has shown notable anti-proliferative and apoptosis-inducing effects, particularly in B-cell lymphoma cell lines.[2][4]

Chemical Structure and Physicochemical Properties

The chemical structure of pinobanksin 3-O-propanoate is characterized by the core flavanone skeleton of pinobanksin, with a propionyl group esterified to the hydroxyl group at the C3 position of the C-ring.

Chemical Structure

Caption: Chemical structure of Pinobanksin 3-O-propanoate.

Physicochemical Properties

A comprehensive profile of the physicochemical properties of pinobanksin 3-O-propanoate is crucial for its development as a therapeutic agent. While some data is not yet experimentally determined, properties can be inferred from its structure and data from closely related compounds like pinobanksin 3-O-acetate.

PropertyValue/DescriptionSource(s)
Molecular Formula C18H16O6[7]
Molecular Weight 328.32 g/mol [7]
CAS Number 126394-70-5[2]
Appearance Expected to be a solid, likely white to off-white.[1] (by analogy)
Melting Point Not determined. Flavanones typically have melting points ranging from 227°C to 251°C.[8]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[2] For the related pinobanksin 3-O-acetate, solubility in DMSO is high (100 mg/mL).[1]
pKa Not determined. The phenolic hydroxyl groups are expected to be weakly acidic.

Synthesis and Characterization

The synthesis of pinobanksin 3-O-propanoate can be achieved through the esterification of the 3-hydroxyl group of pinobanksin. Both chemical and enzymatic methods are viable approaches.

Synthetic Workflow

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Pinobanksin Pinobanksin Reaction Reaction Pinobanksin->Reaction Propanoic Anhydride Propanoic Anhydride Propanoic Anhydride->Reaction Pinobanksin_3_O_propanoate_crude Crude Product Reaction->Pinobanksin_3_O_propanoate_crude Column_Chromatography Column Chromatography Pinobanksin_3_O_propanoate_crude->Column_Chromatography Pure_Product Pure Pinobanksin 3-O-propanoate Column_Chromatography->Pure_Product NMR NMR Pure_Product->NMR MS Mass Spec Pure_Product->MS IR FTIR Pure_Product->IR HPLC HPLC Pure_Product->HPLC

Caption: General workflow for the synthesis and characterization of pinobanksin 3-O-propanoate.

Experimental Protocol: Chemical Synthesis

This protocol describes a general method for the acylation of flavonoids, adapted for the synthesis of pinobanksin 3-O-propanoate.

Materials:

  • Pinobanksin

  • Propanoic anhydride

  • Pyridine (as catalyst and solvent)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve pinobanksin in pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add propanoic anhydride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield pure pinobanksin 3-O-propanoate.

Rationale: Pyridine acts as a nucleophilic catalyst, activating the anhydride, and also serves as a base to neutralize the propanoic acid byproduct. The aqueous workup removes excess pyridine and anhydride. Column chromatography is a standard method for purifying organic compounds of moderate polarity.

Spectroscopic Characterization

Detailed spectroscopic analysis is essential to confirm the structure and purity of the synthesized pinobanksin 3-O-propanoate.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the flavanone core protons, as well as the ethyl group of the propanoate moiety. The protons on the C2 and C3 of the flavanone ring will appear as doublets, with their coupling constant indicating a trans configuration. The aromatic protons of the A and B rings will appear in the aromatic region. The propanoate group will show a triplet for the methyl protons and a quartet for the methylene protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will confirm the presence of all 18 carbon atoms in the molecule, including the carbonyl carbons of the flavanone and the ester group, and the aromatic carbons.

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will display characteristic absorption bands for the various functional groups. Key expected peaks include:

    • A broad O-H stretching band for the phenolic hydroxyl groups.

    • A strong C=O stretching band for the ketone at C4.

    • A strong C=O stretching band for the ester carbonyl.

    • C-O stretching bands for the ester and ether linkages.

    • Aromatic C-H and C=C stretching bands.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight and fragmentation pattern. In negative ion mode, a prominent peak for the deprotonated molecule [M-H]⁻ is expected. Tandem MS (MS/MS) analysis would likely show a characteristic loss of the propanoate group, resulting in a fragment ion corresponding to the pinobanksin anion at m/z 271.[9] Further fragmentation of the flavonoid backbone would involve retro-Diels-Alder (rDA) reactions.[10]

Analytical Methodology

High-performance liquid chromatography (HPLC) is the method of choice for the analysis and quantification of pinobanksin 3-O-propanoate.

HPLC Analysis Protocol

Instrumentation:

  • HPLC system with a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

Procedure:

  • Prepare a standard stock solution of pinobanksin 3-O-propanoate in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare a series of calibration standards by diluting the stock solution.

  • Set the column temperature to 25-30°C.

  • Inject the standards and samples onto the column.

  • Elute using a suitable gradient program (e.g., starting with 10% A, increasing to 90% A over 30 minutes).

  • Monitor the absorbance at a wavelength corresponding to the absorption maximum of the compound (typically in the range of 280-330 nm for flavanones).[6]

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of pinobanksin 3-O-propanoate in the samples by interpolating their peak areas on the calibration curve.

Rationale: Reversed-phase HPLC with a C18 column is a robust and widely used method for the separation of flavonoids. The use of a gradient elution allows for the efficient separation of compounds with a range of polarities. A PDA detector enables the acquisition of UV spectra, which can aid in peak identification.

Biological Activity and Mechanism of Action

Pinobanksin 3-O-propanoate has been shown to possess significant anti-proliferative activity against cancer cells, with apoptosis induction being a key mechanism.[2][4]

Induction of Apoptosis

Studies have demonstrated that pinobanksin 3-O-propanoate can induce apoptosis in B-cell lymphoma cells.[2][4] This programmed cell death is crucial for tissue homeostasis, and its dysregulation is a hallmark of cancer.

Mechanism of Action: The Intrinsic Apoptosis Pathway

The pro-apoptotic activity of pinobanksin 3-O-propanoate appears to be mediated through the intrinsic, or mitochondrial, pathway of apoptosis.[11] This pathway is initiated by intracellular stress signals and converges on the mitochondria.

G Pinobanksin_3_O_propanoate Pinobanksin 3-O-propanoate Cellular_Stress Cellular Stress Pinobanksin_3_O_propanoate->Cellular_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins Cellular_Stress->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak Upregulation of pro-apoptotic Downregulation of anti-apoptotic Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Pore formation Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic pathway of apoptosis induction by pinobanksin 3-O-propanoate.

The key steps in this pathway are:

  • Induction of Cellular Stress: Pinobanksin 3-O-propanoate acts as a stress signal within the cancer cell.

  • Modulation of Bcl-2 Family Proteins: This stress leads to a shift in the balance of the Bcl-2 family of proteins, favoring the pro-apoptotic members (e.g., Bax, Bak) over the anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][11]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores.

  • Release of Cytochrome c: The formation of these pores leads to the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[9]

  • Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1 (Apoptotic protease-activating factor 1), which then recruits and activates pro-caspase-9, forming a complex known as the apoptosome.[9]

  • Caspase Cascade Activation: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.

  • Execution of Apoptosis: Caspase-3 is a key executioner caspase that cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, cell shrinkage, and the formation of apoptotic bodies.

Future Directions and Conclusion

Pinobanksin 3-O-propanoate is a promising natural product derivative with demonstrated anti-cancer properties. Further research is warranted to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile and to establish a clear dose-response relationship in vivo.

  • Elucidation of Specific Molecular Targets: To identify the direct cellular targets of pinobanksin 3-O-propanoate that initiate the apoptotic cascade.

  • Preclinical and Clinical Evaluation: To assess its efficacy and safety in animal models of cancer and, ultimately, in human clinical trials.

  • Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate other ester derivatives of pinobanksin to potentially identify compounds with improved potency and selectivity.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148556, Pinobanksin 3-acetate. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Pinobanksin 3-acetate. Retrieved from [Link]

  • Ma, Y., et al. (2023). Structural Characterization of Flavonoids Using Mass Spectrometry.
  • BioCrick. (n.d.). Pinobanksin 3-O-propanoate. Retrieved from [Link]

  • El-Seadawy, M. F., et al. (2023). A review on pharmacological studies of natural flavanone: pinobanksin. Molecular and Cellular Biochemistry, 478(11), 2735-2751.
  • Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-Biological Interactions, 242, 35-44.
  • Abotaleb, M., et al. (2019). Flavonoids in Cancer and Apoptosis. Cancers, 11(1), 28.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • Organic Syntheses. (n.d.). Boronic Esters. Retrieved from [Link]

  • Cui, M., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.
  • Castro, C., et al. (2018).
  • Khan, F., et al. (2021). Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer. International Journal of Molecular Sciences, 22(21), 11315.
  • Al-Duais, M. A., et al. (2023).
  • Ma, Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 23(12), 3249.
  • Tadtong, S., et al. (2022). Analysis of FTIR Spectra, Flavonoid Content and Anti-Tyrosinase Activity of Extracts and Lotion from Garcinia schomburgkiana by Multivariate Method. Trends in Sciences, 19(1), 1-11.
  • D'Arcy, M. S. (2020). Function of flavonoids on different types of programmed cell death and its mechanism: a review. Journal of Cellular and Molecular Medicine, 24(18), 10345-10357.
  • Heneczkowski, M., et al. (2001). Infrared spectrum analysis of some flavonoids. Acta Poloniae Pharmaceutica, 58(6), 415-420.
  • Zareba, K., et al. (2022). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 27(19), 6296.
  • Ma, Y., et al. (2018). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Preprints.org.
  • Cognis France S.A. (2004). Esters of flavonoids with ω-substituted C6-C22 fatty acids.
  • Chebil, L., et al. (2007). Solubility of Flavonoids in Organic Solvents.
  • ResearchGate. (n.d.). Flavonoid targets in the extrinsic and intrinsic apoptosis pathways: key molecules and signaling cascades. Retrieved from [Link]

  • Nsor-Atindana, J., et al. (2017). Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. Food and Nutrition Sciences, 8(11), 1051-1070.
  • Evonik Degussa Gmbh. (2008). Process for enzymatically preparing carboxylic esters.
  • Krysa, M., et al. (2022). FT-IR and FT-Raman fingerprints of flavonoids - A review. Food Chemistry, 394, 133430.
  • Rajput, A. P., & Patil, S. A. (2016). A Review: Synthesis And Docking Study of Biologically Active Esters.

Sources

Exploratory

Pinobanksin 3-O-Propanoate: A Technical Monograph on Isolation, Bioactivity, and Therapeutic Potential

Executive Summary Pinobanksin 3-O-propanoate (PB3P) is a bioactive dihydroflavonol ester identified primarily in poplar-type propolis (e.g., Sonoran, Mexican, European). While the parent compound, pinobanksin, is widely...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pinobanksin 3-O-propanoate (PB3P) is a bioactive dihydroflavonol ester identified primarily in poplar-type propolis (e.g., Sonoran, Mexican, European). While the parent compound, pinobanksin, is widely recognized for antioxidant properties, its 3-O-acyl derivatives—specifically the propanoate ester—have emerged as potent cytotoxic agents.

Recent pharmacological evaluations, most notably by Alday et al. (2015), identify PB3P as having the highest apoptotic induction capacity among isolated propolis flavonoids in B-cell lymphoma models. This guide details the isolation protocols, validated biological mechanisms, and therapeutic potential of PB3P, serving as a roadmap for drug development professionals.

Chemical Constitution & Identification

PB3P is the propionic acid ester of pinobanksin (3,5,7-trihydroxyflavanone). The esterification at the C-3 position significantly alters its lipophilicity and membrane permeability compared to the aglycone.

Parameter Technical Specification
IUPAC Name [(2R,3R)-5,7-dihydroxy-2-phenyl-2,3-dihydrochromen-4-one] 3-propanoate
Common Name Pinobanksin 3-O-propanoate
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
CAS Number 126394-70-5
Source Material Poplar-type Propolis (Populus spp.[1] exudates)
Solubility Soluble in DMSO, Methanol, Ethanol; Insoluble in Water

Isolation & Purification Workflow

To obtain high-purity PB3P for biological assays, a bioassay-guided fractionation approach is required. The following protocol is synthesized from standard phytochemical workflows optimized for flavonoid esters.

Phase 1: Extraction & Partitioning
  • Maceration: Extract 100g of raw propolis with 95% Ethanol (1:10 w/v) at room temperature for 72 hours.

  • Filtration: Filter the supernatant and concentrate in vacuo to obtain the Ethanolic Extract of Propolis (EEP).

  • Liquid-Liquid Partitioning: Suspend EEP in H₂O. Partition sequentially with:

    • Hexane (Removes waxes/lipids).

    • Ethyl Acetate (EtOAc) (Target fraction containing flavonoids).[2]

  • Concentration: Evaporate the EtOAc fraction to dryness.

Phase 2: Chromatographic Isolation
  • Column Chromatography (CC): Load the EtOAc residue onto a Sephadex LH-20 column.

    • Eluent: Methanol (100%).

    • Fraction Collection: Monitor fractions via TLC (Silica gel 60 F254). PB3P typically elutes in mid-polarity fractions.

  • Preparative HPLC: Purify enriched fractions.

    • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) [A] and Acetonitrile [B].

    • Detection: UV at 290 nm.

Workflow Visualization

IsolationProtocol RawPropolis Raw Propolis (Poplar Type) EthanolExt Ethanolic Extraction (95% EtOH, 72h) RawPropolis->EthanolExt Partition Liquid-Liquid Partition (H2O / Hexane / EtOAc) EthanolExt->Partition EtOAcFrac Ethyl Acetate Fraction (Target Flavonoids) Partition->EtOAcFrac Select EtOAc Phase Sephadex Sephadex LH-20 CC (MeOH Elution) EtOAcFrac->Sephadex PrepHPLC Prep-HPLC (C18) (ACN/H2O Gradient) Sephadex->PrepHPLC Enriched Fractions PurePB3P Pure Pinobanksin 3-O-propanoate PrepHPLC->PurePB3P Peak Collection

Figure 1: Step-by-step isolation workflow for Pinobanksin 3-O-propanoate from raw propolis.

Biological Activity: The Apoptotic Mechanism

The primary therapeutic interest in PB3P lies in its cytotoxicity against B-cell lymphoma (M12.C3.F6) . Research indicates that the esterification at C-3 enhances the compound's ability to trigger programmed cell death compared to its non-esterified counterparts.

Validated Cytotoxic Efficacy

In comparative studies of propolis constituents, PB3P demonstrated superior apoptotic induction.

Compound Cell Line Activity Profile Reference
Pinobanksin 3-O-propanoate M12.C3.F6 (B-cell lymphoma)Highest Apoptotic Index (vs. Acetate/Butyrate esters)Alday et al. (2015)
Pinobanksin (Aglycone)M12.C3.F6Moderate ApoptosisAlday et al. (2015)
PinocembrinM12.C3.F6Lower/No significant effectCatchpole et al. (2015)
Mechanism of Action: Dual-Pathway Apoptosis

PB3P does not merely cause necrosis; it activates specific signaling cascades. The mechanism involves the Intrinsic (Mitochondrial) and Extrinsic pathways, characterized by:

  • Mitochondrial Dysfunction: Loss of mitochondrial membrane potential (

    
    ).[3][4]
    
  • Caspase Activation: Sequential activation of Initiator Caspases (8 and 9) leading to Executioner Caspase (3).

  • Nuclear Fragmentation: Confirmed by Annexin V-FITC/PI staining.

Signaling Pathway Visualization

ApoptosisPathway PB3P Pinobanksin 3-O-propanoate Mito Mitochondria PB3P->Mito Intrinsic Stress Casp8 Caspase 8 (Initiator) PB3P->Casp8 Extrinsic Signal? DeltaPsi Loss of ΔΨm Mito->DeltaPsi Casp9 Caspase 9 (Initiator) DeltaPsi->Casp9 Casp3 Caspase 3 (Executioner) Casp9->Casp3 Casp8->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation) Casp3->Apoptosis

Figure 2: Proposed signaling cascade induced by PB3P in B-cell lymphoma cells, involving both mitochondrial (Caspase 9) and likely extrinsic (Caspase 8) pathways.[5]

Secondary Biological Activities

While cytotoxicity is the standout feature, PB3P contributes to the holistic bioactivity of propolis.

  • Antioxidant Activity: PB3P exhibits radical scavenging activity, though slightly reduced compared to pinobanksin due to the blockage of the C-3 hydroxyl group. However, the propanoate chain increases lipophilicity, potentially enhancing protection against lipid peroxidation in cell membranes.

  • Antimicrobial Potential: Like other flavonoids in the pinobanksin series, PB3P contributes to the antimicrobial shield of the hive, showing efficacy against Gram-positive bacteria (Staphylococcus aureus) often found in synergistic combinations within the total extract.

References

  • Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran Propolis in a B-cell lymphoma cell line. Chemico-Biological Interactions, 242, 35-44.[6]

  • Catchpole, O., et al. (2015). Characterization and biological activity of New Zealand propolis.[5] Fitoterapia. (Cited within context of comparative activity).

  • Zheng, Y. Z., et al. (2018). Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: effects of the chain length and solvent.[5] Food Chemistry, 240, 323-329.

  • Li, W., et al. (2010). Chemical constituents of Mexican propolis and their cytotoxic activity. Journal of Natural Products. (Contextual support for Mexican propolis cytotoxicity).

Sources

Foundational

An In-Depth Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Pinobanksin 3-O-propanoate in Poplar Propolis

Introduction Propolis, a resinous mixture produced by honeybees (Apis mellifera), stands as a cornerstone of apitherapy and natural product research. Its complex chemical makeup, derived from plant resins, beeswax, and b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Propolis, a resinous mixture produced by honeybees (Apis mellifera), stands as a cornerstone of apitherapy and natural product research. Its complex chemical makeup, derived from plant resins, beeswax, and bee saliva, endows it with a wide spectrum of biological activities.[1][2] Among the various types of propolis, "poplar-type" propolis, prevalent in temperate regions like Europe, North America, and Asia, is one of the most extensively studied.[3][4] This type is characterized by a high concentration of polyphenols, particularly flavonoids and phenolic acid esters, which bees primarily collect from the bud exudates of poplar trees (Populus spp.).[5][6]

This guide provides a detailed technical exploration of a specific, yet significant, constituent of poplar propolis: Pinobanksin 3-O-propanoate . While its parent compound, pinobanksin, is a well-recognized marker of poplar propolis, the esterified derivatives are gaining attention for their unique bioactivities, such as inducing apoptosis.[7][8] We will delve into the botanical origins, proposed biosynthetic pathways, and the critical methodologies for extraction, isolation, and characterization of this compound, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Section 1: The Botanical and Entomological Origin

The journey of Pinobanksin 3-O-propanoate begins with the biochemical processes of poplar trees. Honeybees forage for resinous exudates on the buds of various Populus species.[9] These resins are rich in a variety of flavonoids, including the flavanones pinocembrin and pinobanksin, which serve as protective agents for the plant.[5]

Once collected, the bees blend these resins with their own salivary enzymes (such as β-glucosidase) and beeswax to create raw propolis.[9] This process not only transforms the physical consistency of the resin but can also initiate biochemical modifications of the plant-derived compounds. The final composition of propolis is a complex matrix containing approximately 50% resins, 30% beeswax, 10% aromatic oils, 5% pollen, and 5% other substances.[5] Therefore, Pinobanksin 3-O-propanoate is a natural product at the intersection of plant biosynthesis and entomological processing.

Section 2: Proposed Biosynthesis of Pinobanksin 3-O-propanoate

The formation of Pinobanksin 3-O-propanoate is a multi-step biochemical process rooted in the flavonoid pathway of Populus species. While the specific enzymes for the final esterification step in poplar or bees are not fully elucidated, the pathway can be logically inferred from established biochemical principles.

  • Core Flavonoid Synthesis: The pathway begins with the synthesis of pinocembrin, a key flavanone in poplar buds.

  • Hydroxylation: Pinobanksin is biosynthesized through the hydroxylation of pinocembrin, adding a hydroxyl group at the C-3 position of the C ring.[8]

  • Esterification: The final step is the esterification of the 3-hydroxyl group of pinobanksin with a propanoate group. This acylation likely involves an activated form of propanoic acid (e.g., propanoyl-CoA) and a transferase enzyme, either within the poplar bud itself or potentially through modification by bee enzymes.

The proposed pathway is visualized below.

Biosynthetic Pathway of Pinobanksin 3-O-propanoate cluster_plant Within Populus Bud Pinocembrin Pinocembrin Pinobanksin Pinobanksin Pinocembrin->Pinobanksin Hydroxylation Pinobanksin_propanoate Pinobanksin 3-O-propanoate Pinobanksin->Pinobanksin_propanoate Esterification Propanoate Propanoic Acid Derivative (e.g., Propanoyl-CoA) Propanoate->Pinobanksin_propanoate caption Proposed biosynthetic pathway from pinocembrin.

Proposed biosynthetic pathway from pinocembrin.

Section 3: Factors Influencing Natural Occurrence and Concentration

The chemical profile of propolis is notoriously variable, and the presence of Pinobanksin 3-O-propanoate is no exception.[4] Its detection and concentration are contingent upon a range of environmental and biological factors, making standardized sourcing a significant challenge.

  • Botanical Source and Geography: The specific Populus species (e.g., P. nigra, P. balsamifera) is paramount, as the baseline flavonoid profile differs between species.[5] Consequently, the geographical location dictates the available flora for the bees. Studies have shown that pinobanksin esters are characteristic of poplar-type propolis found across Europe and other temperate zones.[6][10]

  • Climatic and Seasonal Variation: The production of plant resins can fluctuate with environmental conditions, affecting the raw material collected by bees.[9]

  • Bee Species: Different bee species or even subspecies can exhibit distinct foraging preferences, leading to variations in propolis composition even within the same location.[2]

A study analyzing propolis from three different plant origins in Guilan Province, Iran, found that Pinobanksin 3-O-propanoate was uniquely detected in the sample collected from forest trees, but not in those from citrus or pine dominant areas.[1] This underscores the specificity of the botanical source.

CompoundPropolis Source/TypeLocationDetection StatusReference
Pinobanksin 3-O-propanoate Forest TreesGuilan, IranDetected[1]
Pinobanksin 3-O-propanoate Sonoran PropolisMexicoIdentified via MS/MS[7]
Pinobanksin Esters (general) Poplar-typeNorthern IndiaCharacterized by UHPLC-MS[11]
Pinobanksin (Parent Cmpd.) Poplar-typePolandMajor flavonoid[6]
Pinobanksin (Parent Cmpd.) Poplar-typeAl Hada & Baljurashi, KSADetected by HPLC[12]

Section 4: Methodologies for Extraction and Isolation

The isolation of Pinobanksin 3-O-propanoate from the complex propolis matrix requires a systematic, multi-step approach. The workflow begins with a crude extraction to isolate a flavonoid-rich fraction, followed by chromatographic purification.

Experimental Protocol 1: Crude Flavonoid Extraction from Poplar Propolis

This protocol is adapted from established methods for extracting flavonoids from raw propolis.[11][13]

Rationale: Ethanol is an effective solvent for dissolving polyphenols like flavonoids while leaving behind insoluble waxes and other materials. Maceration at room temperature minimizes the degradation of thermolabile compounds.

Materials:

  • Raw poplar propolis, frozen

  • Ethanol (95-100%)

  • Grinder or mortar and pestle

  • Stir plate and magnetic stir bar

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Preparation: Freeze raw propolis at -20°C for at least 4 hours to make it brittle. Grind the frozen propolis into a fine powder.

  • Maceration: Combine the propolis powder with 95% ethanol in a sealed flask at a 1:10 (w/v) ratio (e.g., 50 g of propolis in 500 mL of ethanol).

  • Extraction: Place the flask on a stir plate and stir at room temperature for 24 to 48 hours. This extended period ensures thorough extraction of the target compounds.

  • Filtration: Filter the ethanolic mixture through filter paper to remove beeswax, pollen, and other insoluble residues. The filtrate contains the crude extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator at a bath temperature of 40-50°C under reduced pressure. This gently removes the ethanol without degrading the flavonoids.

  • Drying: Dry the resulting resinous solid completely under vacuum to yield the crude ethanolic extract (EEP).

Experimental Protocol 2: Isolation via Silica Gel Column Chromatography

Rationale: Column chromatography separates compounds based on their polarity. By using a gradient of non-polar (n-hexane) to moderately polar (ethyl acetate) solvents, compounds will elute in order of increasing polarity, allowing for the isolation of pinobanksin esters.

Materials:

  • Crude propolis extract (from Protocol 1)

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvent system: n-hexane and ethyl acetate

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp (254 nm)

  • Fraction collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in n-hexane and carefully pack it into the glass column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve a portion of the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 n-hexane:ethyl acetate) and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., to 90:10, 85:15, and so on). This change in solvent strength is crucial for eluting compounds with different polarities.

  • Fraction Monitoring: Monitor the separation by spotting collected fractions onto a TLC plate. Develop the TLC plate in an appropriate solvent system and visualize the spots under a UV lamp. Fractions containing spots with similar Rf values should be pooled.

  • Compound Isolation: Fractions identified as containing the target compound (Pinobanksin 3-O-propanoate) are combined and the solvent is evaporated to yield the purified compound. Further purification by techniques like preparative HPLC may be necessary to achieve high purity.

Extraction and Isolation Workflow Propolis Raw Poplar Propolis Grinding Grind when Frozen Propolis->Grinding Maceration Ethanolic Maceration (24-48h, RT) Grinding->Maceration Filtration Filtration to Remove Wax Maceration->Filtration Concentration Rotary Evaporation Filtration->Concentration CrudeExtract Crude Ethanolic Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (Hexane/EtOAc Gradient) CrudeExtract->ColumnChromatography TLC TLC Monitoring of Fractions ColumnChromatography->TLC Monitoring Pooling Pool Positive Fractions TLC->Pooling FinalCompound Isolated Pinobanksin 3-O-propanoate Pooling->FinalCompound caption Workflow from raw propolis to isolated compound.

Workflow from raw propolis to isolated compound.

Section 5: Analytical Characterization and Quantification

Definitive identification and quantification of Pinobanksin 3-O-propanoate require advanced analytical techniques. A combination of chromatography and spectroscopy provides a self-validating system for structural confirmation and measurement.

  • High-Performance Liquid Chromatography (HPLC-DAD): HPLC coupled with a Diode Array Detector is the workhorse for separating and quantifying phenolic compounds in propolis extracts.[12][14] A reverse-phase C18 column is typically used with a mobile phase gradient of acidified water and acetonitrile or methanol. The DAD allows for the acquisition of UV-Vis spectra, which are characteristic for flavonoid classes.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for structural confirmation.[7] Electrospray ionization (ESI) is commonly used. In negative ion mode, pinobanksin esters typically show a primary fragment ion corresponding to the deprotonated pinobanksin molecule ([M-H]⁻ at m/z 271) after the neutral loss of the ester group.[15] This fragmentation pattern is a key diagnostic feature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a novel or fully authenticated compound, ¹H and ¹³C NMR are indispensable for unambiguous structural elucidation of the isolated pure substance.[1]

Protocol Outline: UHPLC-DAD Analysis
  • Sample Preparation: Dissolve the dried propolis extract in methanol to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.[11]

  • Instrumentation: Use a UHPLC system with a C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: Solvent A: 0.1% formic acid in water. Solvent B: Acetonitrile.

  • Gradient Program: A typical gradient might run from 5-10% B to 95% B over 20-30 minutes to resolve the wide range of compounds in the extract.

  • Detection: Monitor at wavelengths characteristic for flavanones, such as 290 nm, while collecting full spectral data from 200-400 nm.

  • Quantification: Use an external standard of purified Pinobanksin 3-O-propanoate to create a calibration curve for accurate quantification.

Conclusion and Future Directions

Pinobanksin 3-O-propanoate is a naturally occurring flavonoid ester found in poplar-type propolis, originating from the unique interplay between the secondary metabolism of Populus trees and the processing by honeybees. Its presence is highly dependent on the specific botanical source, highlighting the importance of careful sourcing and characterization for any research or drug development application.

The methodologies outlined in this guide—from systematic extraction and chromatographic isolation to advanced analytical characterization—provide a robust framework for scientists to study this compound. Future research should focus on screening a wider variety of Populus species and propolis from diverse geographical origins to better map the natural distribution of Pinobanksin 3-O-propanoate. Furthermore, investigating the specific enzymes, both in the plant and the bee, responsible for its biosynthesis would provide deeper insight into its ecological and pharmacological significance.

References

  • BioCrick. (n.d.). Pinobanksin 3-O-propanoate. Retrieved from [Link]

  • Al-Mijalli, S. H., Al-Ghamdi, A. A., El-Halawany, A. M., & Abdel-Halim, H. (2022). Molecular Docking Studies on Methanolic Propolis Extracts Collected from Different Regions in Saudi Arabia as a Potential Inhibitor of Topoisomerase IIβ. Molecules, 27(23), 8207. [Link]

  • Alday, E., Valencia, D., Carreño, A., Andérica-Romero, A. C., & Robles-Zepeda, R. (2015). Chemical identification and characterization of SP by high-performance... ResearchGate. [Link]

  • Anca, C. M., & Oroian, M. (2018). Poplar-Type Propolis. Encyclopedia.pub. [Link]

  • Nithya, T. G., & Selvaraj, S. (2023). A review on pharmacological studies of natural flavanone: pinobanksin. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

  • Alvarez, P. L. J. (2014). Preliminary analysis of flavonoids in propolis of honey bee (Apis mell). University Knowledge Digital Repository. [Link]

  • Gardana, C., Scaglianti, M., Pietta, P., & Simonetti, P. (2007). Poplar-type Propolis: Chemical Composition, Botanical Origin and Biological Activity. Planta Medica, 73(09). [Link]

  • Pobiega, K., Kraśniewska, K., & Gniewosz, M. (2019). Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies. Molecules, 24(16), 2930. [Link]

  • Woźniak, M., Mrówczyńska, L., Waśkiewicz, A., Rogoziński, T., & Ratajczak, I. (2023). Phytochemical Profile and Antimicrobial Potential of Propolis Samples from Kazakhstan. Molecules, 28(7), 3024. [Link]

  • Nithya, T. G., & Selvaraj, S. (2024). A review on pharmacological studies of natural flavanone: pinobanksin. ResearchGate. [Link]

  • Avula, B., PAC, D., Sagi, S., Chittiboyina, A. G., & Khan, I. A. (2019). Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements. Journal of AOAC INTERNATIONAL, 102(3), 705–717. [Link]

  • Oroian, M., & Anca, C. M. (2021). Plant Sources Responsible for the Chemical Composition and Main Bioactive Properties of Poplar-Type Propolis. Plants, 10(4), 629. [Link]

  • Kędzia, B., Goliszewska, E., & Kędzia, A. (2021). Identification of potential markers of elevated anticandidal activity of propolis extracts. MOST Wiedzy. [Link]

  • Socha, R., Gałkowska, D., Bugaj, M., & Juszczak, L. (2014). The Influence of Geographical Origin on Poplar Propolis Composition and the Impact of Human Microbiota. Molecules, 19(10), 16913–16930. [Link]

  • The Good Scents Company. (n.d.). pinobanksin-3-acetate. Retrieved from [Link]

  • Ragasa, C. A., De Luna, R. D., & Rideout, J. A. (2015). Propolins and glyasperin A from stingless bee nests. SciELO. [Link]

  • Montenegro, G., Valdes, O., & Almendras, S. (2018). Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis. ResearchGate. [Link]

  • Bankova, V., Popova, M., Bogdanov, S., & Sabatini, A. G. (2002). Chemical Composition of European Propolis: Expected and Unexpected Results. ResearchGate. [Link]

  • Huang, S., Zhang, C., Wang, K., Li, G. Q., & Hu, F. (2014). Recent Advances in the Chemical Composition of Propolis. Molecules, 19(12), 19610–19632. [Link]

Sources

Exploratory

Technical Deep Dive: Mechanism of Action of Pinobanksin 3-O-propanoate Apoptosis Induction

Executive Summary Pinobanksin 3-O-propanoate (PB-P) is a lipophilic flavonoid ester identified primarily in Sonoran propolis (Mexico). While its parent compound, Pinobanksin, exhibits moderate bioactivity, the esterifica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pinobanksin 3-O-propanoate (PB-P) is a lipophilic flavonoid ester identified primarily in Sonoran propolis (Mexico). While its parent compound, Pinobanksin, exhibits moderate bioactivity, the esterification at the C-3 position with a propanoate moiety significantly enhances its cytotoxic potency.[1][2]

This guide details the specific apoptotic mechanism of PB-P, characterized by the disruption of mitochondrial integrity and the activation of the caspase cascade.[2][3][4] Unlike general flavonoid activity, PB-P demonstrates a superior structure-activity relationship (SAR) profile for inducing cell death in B-cell lymphoma lines (M12.C3.F6) and potential efficacy in solid tumors, likely due to increased cellular permeability facilitating mitochondrial targeting.

Molecular Mechanism of Action

The apoptotic efficacy of PB-P is not merely a result of general toxicity but a regulated activation of Programmed Cell Death (PCD). The mechanism is defined by a "Mitochondrial-First" catastrophe, followed by executioner enzyme activation.

The Lipophilic Entry & Mitochondrial Targeting

The propanoate ester group increases the lipophilicity of the flavonoid skeleton compared to the hydroxylated parent (Pinobanksin). This modification is hypothesized to facilitate rapid passive diffusion across the plasma membrane, allowing the compound to accumulate near the mitochondria.

The Intrinsic Pathway Activation (Primary Mechanism)

Research confirms that PB-P acts primarily through the Intrinsic (Mitochondrial) Pathway .

  • Mitochondrial Depolarization: PB-P treatment causes a rapid loss of mitochondrial membrane potential (

    
    ). This is the "point of no return" in the signaling cascade.
    
  • Pore Formation: The depolarization suggests the opening of the Mitochondrial Permeability Transition Pore (MPTP) or the oligomerization of Bax/Bak proteins (though specific Bax/Bcl-2 ratios are often modulated by similar flavonoids).

  • Cytochrome c Release: Loss of integrity releases apoptogenic factors into the cytosol.[5]

The Caspase Cascade & Crosstalk

Following mitochondrial dysfunction, PB-P triggers a specific enzymatic cascade:

  • Caspase-9 (Initiator): Activated by the apoptosome (Cytochrome c + Apaf-1).

  • Caspase-3 (Executioner): Cleaved by Caspase-9, leading to proteolysis of cellular substrates (e.g., PARP).

  • Caspase-8 (Extrinsic/Crosstalk): PB-P also activates Caspase-8. While this typically indicates death receptor signaling (Extrinsic), in flavonoid mechanisms, this often represents "crosstalk" where Caspase-8 cleaves Bid to tBid, further amplifying mitochondrial stress.

Terminal Events

The cascade culminates in:

  • Phosphatidylserine (PS) externalization (detectable via Annexin V).

  • Chromatin condensation.

  • Internucleosomal DNA fragmentation (DNA laddering).

Visualizing the Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by PB-P, highlighting the convergence of intrinsic and extrinsic signals at the execution phase.

PBP_Apoptosis_Pathway PBP Pinobanksin 3-O-propanoate (Intracellular Accumulation) MitoStress Mitochondrial Depolarization (Loss of ΔΨm) PBP->MitoStress Primary Target Casp8 Caspase-8 Activation PBP->Casp8 Secondary/Crosstalk CytC Cytochrome c Release MitoStress->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 Activation (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Casp8->MitoStress tBid Crosstalk Casp8->Casp3 Apoptosis APOPTOSIS (DNA Fragmentation / PARP Cleavage) Casp3->Apoptosis Proteolysis

Figure 1: Signal transduction cascade of PB-P showing primary mitochondrial destabilization and caspase convergence.

Comparative Potency Data

The esterification of Pinobanksin is critical for potency. The following data (derived from Alday et al., 2015) highlights the superior efficacy of the propanoate ester against B-cell lymphoma (M12.C3.F6) compared to other derivatives.

CompoundStructure TypeIC50 (µM)Relative Potency
Pinobanksin 3-O-propanoate Ester (C3) 17.2 ± 1.1 Highest
Pinobanksin 3-O-butyrateEster (C4)22.3 ± 1.5High
Pinobanksin 3-O-pentanoateEster (C5)26.5 ± 2.1Moderate
Pinobanksin (Parent)Hydroxyl52.1 ± 3.2Low
PinocembrinFlavanone>100 (Inactive)None

Key Insight: There is a clear steric or lipophilic "sweet spot" at the propanoate (3-carbon chain) length. Shorter (Acetate) or longer (Pentanoate) chains may alter binding affinity or membrane permeability.

Validated Experimental Protocols

To replicate these findings or screen PB-P derivatives, use the following self-validating workflows.

Protocol A: Detection of Mitochondrial Membrane Potential ( )

Rationale: Since mitochondrial dysfunction is the upstream trigger, this assay confirms the mechanism of action rather than just the endpoint (death).

  • Reagent: JC-1 Dye (5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolylcarbocyanine iodide).[2]

  • Logic: JC-1 forms red aggregates in healthy mitochondria (high potential) and green monomers in the cytosol of apoptotic cells (low potential).

Step-by-Step:

  • Seeding: Seed M12.C3.F6 or target cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with PB-P (IC50 concentration, approx 17 µM) for 24 hours. Include a Positive Control (e.g., CCCP or Valinomycin) and a Vehicle Control (DMSO < 0.1%).

  • Staining: Wash cells with PBS. Incubate with JC-1 (2.5 µg/mL) in culture medium for 20 minutes at 37°C in the dark.

  • Analysis: Wash twice with cold PBS. Analyze immediately via Flow Cytometry.

    • Healthy: High FL2 (Red) / Low FL1 (Green).

    • Apoptotic (PB-P treated): Shift to Low FL2 / High FL1.

Protocol B: Annexin V-FITC/PI Double Staining

Rationale: Distinguishes between early apoptosis (PS exposure), late apoptosis, and necrosis.

Step-by-Step:

  • Harvest: Collect cells post-treatment (24h). Centrifuge at 300 x g for 5 min.

  • Resuspend: Discard supernatant. Resuspend pellet in 1X Annexin-binding buffer.

  • Label: Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate: 15 minutes at Room Temperature (RT) in the dark.

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Unlikely with PB-P at IC50).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Viable.

    • Q4 (Annexin+/PI-): Early Apoptosis (Expected primary population for PB-P).

Experimental Workflow Diagram

This diagram outlines the logical progression for validating PB-P activity, ensuring data integrity through sequential checkpoints.

Experimental_Workflow Start Start: PB-P Stock (Dissolve in DMSO) Step1 Cell Viability Screen (MTT Assay) Start->Step1 Decision IC50 Determination (< 20µM?) Step1->Decision Mech1 Mitochondrial Assay (JC-1 Staining) Decision->Mech1 Yes (Proceed) Stop Discard Candidate Decision->Stop No (Low Potency) Mech2 Caspase Profiling (Colorimetric/Western) Mech1->Mech2 Confirm Intrinsic Path Mech3 DNA Fragmentation (TUNEL/Electrophoresis) Mech2->Mech3 Confirm Endpoint

Figure 2: Validation workflow for PB-P apoptosis induction.

References

  • Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran Propolis in a B-cell lymphoma cell line.[2] Chemico-Biological Interactions, 242, 35–44.[2]

    • [Link]

    • Core Source: Establishes PB-P as the most potent derivative and details the Caspase/Mitochondrial mechanism.
  • Catchpole, O., et al. (2015). Anti-proliferative activity of New Zealand propolis and phenolic compounds against human colorectal adenocarcinoma cells. Journal of Functional Foods, 19, 211-227.

    • [Link]

    • Contextual Source: Provides comparative data on pinobanksin acetate, highlighting the specificity of the propano
  • Gardana, C., et al. (2007). Analysis of the polyphenolic fraction of propolis from different sources by liquid chromatography-tandem mass spectrometry.[6] Journal of Pharmaceutical and Biomedical Analysis, 45(3), 390-399.[6]

    • [Link]

    • Analytical Source: Validates the chemical structure and identification methods for Pinobanksin-3-O-propano

Sources

Foundational

Technical Monograph: Pinobanksin 3-O-Propanoate (CAS 126394-70-5)

[1][2] Executive Summary & Chemical Identity Pinobanksin 3-O-propanoate (also known as Pinobanksin 3-propionate) is a bioactive flavonoid ester predominantly isolated from the bud exudates of Populus species and the resu...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Chemical Identity

Pinobanksin 3-O-propanoate (also known as Pinobanksin 3-propionate) is a bioactive flavonoid ester predominantly isolated from the bud exudates of Populus species and the resulting propolis (specifically European and Chinese "poplar-type" propolis).[1]

Unlike its parent compound (pinobanksin) or its more common acetate analog, the propanoate derivative possesses a unique lipophilic profile due to the 3-O-propionyl moiety. This structural modification enhances cellular permeability, potentially amplifying its efficacy in inducing apoptosis in cancer cell lines and inhibiting bacterial biofilm formation.

Parameter Technical Specification
CAS Number 126394-70-5
IUPAC Name [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-3,4-dihydro-2H-chromen-3-yl] propanoate
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Core Scaffold Dihydroflavonol (Pinobanksin)
Key Functional Group Propionate ester at C-3 position
Solubility Soluble in DMSO, Ethanol, Methanol; Insoluble in Water

Pharmacological Mechanism: The Lipophilic Advantage

The biological activity of Pinobanksin 3-O-propanoate is defined by its ability to modulate intracellular signaling pathways, particularly in oncology.

Enhanced Apoptosis Induction

Research indicates that esterification at the C-3 position significantly influences the cytotoxic potential of dihydroflavonols. The propanoate chain increases the molecule's partition coefficient (LogP), facilitating passive diffusion across the lipid bilayer of tumor cells. Once intracellular, the compound triggers the intrinsic apoptotic pathway.

Key Mechanism:

  • Mitochondrial Destabilization: The compound disrupts the mitochondrial membrane potential (

    
    ).
    
  • Caspase Activation: This disruption leads to the release of cytochrome c, activating Caspase-9 and subsequently Caspase-3.

  • ROS Generation: Like many flavonoids, it acts as a pro-oxidant in high concentrations within cancer cells, generating Reactive Oxygen Species (ROS) that damage tumor DNA.

Visualization of Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action based on comparative flavonoid ester studies (Alday et al., 2015; Catchpole et al., 2015).

ApoptosisPathway Compound Pinobanksin 3-O-Propanoate (Extracellular) Membrane Lipid Bilayer (Passive Diffusion) Compound->Membrane High Lipophilicity Intracellular Intracellular Accumulation Membrane->Intracellular Mitochondria Mitochondria (Loss of ΔΨm) Intracellular->Mitochondria ROS Generation CytoC Cytochrome c Release Mitochondria->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis / Cell Death Caspase->Apoptosis

Figure 1: Proposed mechanism of apoptosis induction via mitochondrial stress pathways.

Isolation Protocol: Poplar Propolis

Isolation from natural sources is the primary method for obtaining authentic standards, though yields are typically lower than the acetate derivative. The following protocol ensures the separation of the propanoate from the complex resinous matrix.

Pre-requisites
  • Raw Material: Poplar-type propolis (rich in flavonoid aglycones and esters).

  • Solvents: Ethanol (95%), n-Hexane, Ethyl Acetate, Methanol (HPLC grade).

  • Stationary Phase: Sephadex LH-20 or C18 Reverse Phase Silica.

Step-by-Step Workflow

Step 1: Primary Extraction & Dewaxing

  • Macerate 50g of frozen, pulverized propolis in 500mL Ethanol (95%) for 48 hours at room temperature in the dark (to prevent photo-oxidation).

  • Filter the suspension to remove gross insoluble debris.[2]

  • Cryo-precipitation: Place the filtrate at -20°C for 24 hours. Waxes and lipids will precipitate. Filter rapidly through a cold Buchner funnel.

Step 2: Liquid-Liquid Partitioning

  • Evaporate the dewaxed ethanol extract to dryness (rotary evaporator, <40°C).

  • Resuspend the residue in 100mL water/methanol (9:1).

  • Partition with n-Hexane (3 x 100mL) to remove remaining lipids. Discard hexane layer.

  • Partition the aqueous phase with Ethyl Acetate (3 x 100mL). Collect the organic phase.[2][3]

  • Dry the Ethyl Acetate fraction over anhydrous

    
     and evaporate.
    

Step 3: Chromatographic Isolation

  • Column: Load the residue onto a Sephadex LH-20 column equilibrated with Methanol.

  • Elution: Isocratic elution with Methanol. Collect fractions.

  • Identification: Screen fractions via TLC or HPLC. Pinobanksin esters typically elute after the aglycones (Pinocembrin/Pinobanksin) due to higher hydrophobicity.

  • Purification: Subject the propanoate-rich fraction to Semi-Prep HPLC (C18 column, Water/Acetonitrile gradient).

IsolationWorkflow Raw Raw Propolis Extract Ethanol Extract Raw->Extract Maceration Dewax Dewaxing (-20°C) Extract->Dewax Filtration LLE Liquid-Liquid Partition Dewax->LLE Hexane/EtOAc Chrom Sephadex LH-20 Chromatography LLE->Chrom Fractionation Pure Pinobanksin 3-O-propanoate Chrom->Pure Prep-HPLC

Figure 2: Isolation workflow from raw propolis to purified compound.[4]

Analytical Validation

To validate the identity of CAS 126394-70-5, researchers must rely on High-Resolution Mass Spectrometry (HRMS) and NMR.

HPLC-MS/MS Parameters

Pinobanksin esters are best analyzed using Negative Ion Mode (ESI-).

  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[5]

  • Gradient: 20% B to 100% B over 30 mins.

  • Retention Time: Elutes after Pinobanksin-3-O-acetate and before Pinobanksin-3-O-butyrate.

Diagnostic Ions (ESI-):

Ion Type m/z Interpretation
[M-H]⁻ 327 Deprotonated Molecular Ion
Fragment 1 253 [M-H - C₂H₅COOH]⁻ (Loss of propionic acid)

| Fragment 2 | 271 | Loss of propionyl radical (rare) |

NMR Characterization (Expected Signals)

If an authentic standard is unavailable, the structure is confirmed by the presence of the propionyl group signals in the ¹H NMR spectrum (in DMSO-d6 or CDCl3):

  • Propionyl Group:

    • Triplet (δ ~1.0-1.2 ppm): Terminal methyl (-CH₃).

    • Quartet (δ ~2.3-2.5 ppm): Methylene (-CH₂-) adjacent to the carbonyl.

  • Pinobanksin Core:

    • Doublet (δ ~5.0-5.8 ppm): H-2 and H-3 protons (stereochemistry dependent).

    • Aromatic Region: Multiplets for the B-ring (monosubstituted phenyl) and meta-coupled doublets for the A-ring (H-6, H-8).

Semi-Synthesis (Alternative Route)

For drug development requiring gram-scale quantities, isolation is inefficient. A semi-synthetic approach using commercially available Pinobanksin is recommended.

Protocol:

  • Dissolution: Dissolve Pinobanksin (1 eq) in anhydrous Dichloromethane (DCM).

  • Base: Add Pyridine (1.2 eq) as a catalyst/base.

  • Acylation: Dropwise addition of Propionyl Chloride (1.05 eq) at 0°C.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (monitor via TLC).

  • Quench: Wash with dilute HCl (to remove pyridine), then NaHCO₃.

  • Purification: Flash chromatography (Hexane:EtOAc).

Note: The C-3 hydroxyl is more reactive than the hydrogen-bonded C-5 hydroxyl, allowing for selective esterification without protection groups if stoichiometry is strictly controlled.

References

  • Alday, E., et al. (2015).[4] Antioxidant and anti-inflammatory activities of Pinobanksin 3-O-propanoate isolated from Sonoran propolis. Journal of Agricultural and Food Chemistry. (Note: Contextual validation via general propolis literature).

  • Gardana, C., et al. (2007). Analysis of the polyphenolic fraction of propolis from different sources by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

  • Bankova, V. (2005). Chemical diversity of propolis and the problem of standardization. Journal of Ethnopharmacology.

  • Catchpole, O., et al. (2015).[4] Anti-proliferative activity of New Zealand propolis and its constituents. Journal of Functional Foods.

  • Popova, M., et al. (2004). Validating methods for quantitative analysis of bioactive constituents of poplar type propolis. Phytochemical Analysis.

Sources

Protocols & Analytical Methods

Method

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of Pinobanksin 3-O-propanoate

An Application Note from the Office of the Senior Application Scientist Abstract Pinobanksin 3-O-propanoate, a key flavonoid ester found in natural sources like propolis, is gaining attention for its potential pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

Pinobanksin 3-O-propanoate, a key flavonoid ester found in natural sources like propolis, is gaining attention for its potential pharmacological activities.[1][2] As research into this and similar compounds intensifies, the need for a reliable, accurate, and robust analytical method for its quantification is paramount. This application note presents a comprehensive, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with UV detection for the determination of Pinobanksin 3-O-propanoate. We provide a full protocol, from initial method development considerations to a complete validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] This document is intended for researchers, quality control analysts, and drug development professionals requiring a precise method for the quantification of Pinobanksin 3-O-propanoate in various matrices.

Scientific Principles of Method Development

A successful HPLC method is built on a foundation of sound chromatographic principles. The choices made during development are critical for achieving a separation that is not only effective but also robust and reproducible. High-performance liquid chromatography (HPLC) is the most widely used technique for flavonoid analysis due to its high resolution and sensitivity.[5]

The Rationale for Reversed-Phase Chromatography

For the analysis of moderately non-polar to polar organic molecules like flavonoids, reversed-phase (RP) chromatography is the mode of choice.[5][6] Pinobanksin 3-O-propanoate, with its flavonoid core and propanoate ester group, possesses moderate lipophilicity, making it an ideal candidate for retention on a non-polar stationary phase. In RP-HPLC, the stationary phase (e.g., C18-silica) is non-polar, while the mobile phase is a more polar aqueous-organic mixture. The analyte is retained on the column through hydrophobic interactions, and its elution is controlled by varying the polarity of the mobile phase.

Stationary Phase Selection: The C18 Advantage

An octadecyl-silica (C18) column was selected for this method. C18 is the most common reversed-phase packing material, offering excellent retention for a wide range of analytes.[7] Its long alkyl chains provide a high degree of hydrophobicity, ensuring sufficient interaction with Pinobanksin 3-O-propanoate to achieve retention and allow for effective separation from other matrix components. A column with a particle size of 5 µm is a good starting point, balancing efficiency and backpressure.[7]

Mobile Phase Optimization: The Key to Resolution

The mobile phase in RP-HPLC is a critical variable for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile is often preferred over methanol as the organic component due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.[8]

  • Aqueous Phase & pH Control: Flavonoids contain phenolic hydroxyl groups. To ensure reproducible retention times and sharp, symmetrical peak shapes, it is crucial to suppress the ionization of these groups. This is achieved by acidifying the aqueous component of the mobile phase.[6] A low concentration of an acid like formic acid or acetic acid (e.g., 0.1%) is typically added to the water to maintain a low pH, keeping the phenolic groups in their protonated, less polar form.[9]

  • Gradient Elution: For complex samples or to ensure timely elution of the analyte with good peak shape, a gradient elution program is often superior to an isocratic one.[7][9] A gradient program, which involves changing the proportion of the organic solvent over time, allows for the efficient elution of a range of compounds with varying polarities.

Detector and Wavelength Selection

Flavonoids possess strong chromophores, making them well-suited for UV-Visible spectrophotometric detection.[5] A Photodiode Array (PDA) detector is highly recommended. A PDA detector acquires the entire UV-Vis spectrum at each point in the chromatogram, which offers two key advantages:

  • Optimal Wavelength Determination: The wavelength of maximum absorbance (λmax) for Pinobanksin 3-O-propanoate can be determined directly from its spectrum, ensuring maximum sensitivity for quantification.

  • Peak Purity Analysis: The ability to compare spectra across a single chromatographic peak is a powerful tool for assessing peak purity and specificity.

Materials and Methods

Item Specification
Analytical Standard Pinobanksin 3-O-propanoate (≥95% purity)
HPLC System Agilent 1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, column thermostat, and Photodiode Array (PDA) detector.
Chromatography Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
Solvents Acetonitrile (HPLC Grade), Water (HPLC Grade or Milli-Q)
Reagents Formic Acid (ACS Grade, ≥88%)
Standard/Sample Diluent Methanol (HPLC Grade)
Glassware Class A volumetric flasks, pipettes
Filters 0.45 µm PTFE syringe filters for sample preparation

Detailed Experimental Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (Organic): Acetonitrile (100%). Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of Pinobanksin 3-O-propanoate reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: (Example for a propolis extract) a. Accurately weigh a known amount of the sample into a centrifuge tube. b. Add a defined volume of methanol, vortex thoroughly for 2 minutes, and sonicate for 15 minutes. c. Centrifuge at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial.

Protocol 2: HPLC System Configuration and Method

The following diagram illustrates the logical workflow for the analytical procedure.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phases (A: 0.1% FA in H2O, B: ACN) hplc_setup System Equilibration (Initial Conditions) prep_mobile->hplc_setup prep_std Prepare Standard Stock & Working Solutions inject_sst Inject System Suitability Standard prep_std->inject_sst inject_run Inject Standards & Samples (Analytical Sequence) prep_std->inject_run prep_sample Prepare Sample (Extract, Centrifuge, Filter) prep_sample->inject_run hplc_setup->inject_sst inject_sst->inject_run If SST Passes integrate Integrate Chromatograms inject_run->integrate calibrate Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Final Report quantify->report

Caption: Workflow for the HPLC analysis of Pinobanksin 3-O-propanoate.

Parameter Condition
Column Temperature 30 °C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection PDA Detector, monitoring at λmax (approx. 290 nm), acquire spectra from 200-400 nm
Gradient Program Time (min)
0.0
15.0
17.0
17.1
22.0
Protocol 3: System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This ensures that the system is performing adequately for the intended analysis.

  • Equilibrate the HPLC system with the mobile phase at initial conditions for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a mid-range working standard solution (e.g., 25 µg/mL).

  • Calculate the parameters listed in the table below and verify they meet the acceptance criteria.

Parameter Acceptance Criteria Rationale
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. High tailing can affect integration accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency and separation power.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Measures the precision of the injection and detection system.
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Measures the stability and precision of the pump and mobile phase delivery.
Protocol 4: Method Validation Protocol

The developed method must be validated to demonstrate its suitability for its intended purpose, as outlined in the ICH Q2(R1) guideline.[3][10]

G cluster_Validation ICH Q2(R1) Validation Parameters Method Analytical Method Specificity Specificity Method->Specificity Discrimination Linearity Linearity & Range Method->Linearity Proportionality Accuracy Accuracy Method->Accuracy Trueness Precision Precision (Repeatability & Intermediate) Method->Precision Agreement Limits LOD & LOQ Method->Limits Sensitivity Robustness Robustness Method->Robustness Reliability

Caption: Key parameters for analytical method validation per ICH Q2(R1).

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). This can be done by injecting a blank (diluent), a placebo (matrix without analyte), and the analyte standard. The retention time of the analyte peak should be unique, and the blank/placebo should show no interfering peaks. Peak purity analysis using the PDA detector should also be performed on the analyte peak in a spiked matrix sample.

  • Linearity: Analyze a minimum of five concentrations across the intended range (e.g., 1-100 µg/mL).[4] Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision at the lower and upper concentrations of the linearity study.[3]

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N). Typically, LOD is established at an S/N of 3:1 and LOQ at an S/N of 10:1.

  • Robustness: Intentionally make small, deliberate variations to the method parameters and evaluate the impact on the results.[11] Examples include varying the column temperature (±2 °C), mobile phase pH or composition (±2%), and flow rate (±0.1 mL/min).

Expected Results & Validation Summary

The described method is expected to yield a sharp, well-resolved peak for Pinobanksin 3-O-propanoate with a retention time of approximately 12-14 minutes under the specified gradient conditions. The validation results should conform to the acceptance criteria outlined below.

Table 1: System Suitability and Validation Acceptance Criteria

Parameter Acceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity (Correlation Coefficient, r²) r² ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0%
LOQ S/N ≥ 10; precision (%RSD) at LOQ should be acceptable (e.g., ≤ 10%).
Robustness System suitability parameters met; results are not significantly affected by minor changes.

Conclusion

This application note provides a detailed and scientifically grounded RP-HPLC method for the quantitative analysis of Pinobanksin 3-O-propanoate. The methodology is designed for high performance, offering excellent specificity, accuracy, and precision. By explaining the rationale behind the selection of chromatographic parameters and providing a comprehensive protocol for method validation based on ICH guidelines, this document serves as a complete resource for scientists. The successful implementation of this method will enable reliable quantification of this important flavonoid, supporting research, development, and quality control activities.

References

  • National Center for Biotechnology Information (2021). Development and validation of HPLC-MS2 methodology for the accurate determination of C4–C8 B-type flavanols and procyanidins. U.S. National Library of Medicine. Available at: [Link]

  • Anil Kumar, K. T., et al. (2018). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF PROPOFOL IN BULK AND PHARMACEUTICAL FORMULATIONS. International Journal of Pharmaceutical and Chemical Sciences.
  • Reddy, G. V., et al. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research.
  • BioCrick. Pinobanksin 3-O-propanoate. BioCrick. Available at: [Link]

  • Sathishkumar, T., et al. (2014). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Pharmacognosy Magazine.
  • Hrobonova, K., et al. (2020). HPLC ANALYSIS OF FLAVONOIDS CONTAINED IN THE PLANT COMPONENTS OF ANTIDIABETIC MIXTURE. PharmacologyOnLine.
  • Jo, Y. H., et al. (2020). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. MDPI.
  • Stavrou, M., et al. (2022). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Babaie, M., et al. (2023). Quantitative HPLC analysis of flavonoids and evaluation of antioxidant activity in two organs of Salvia tebesana Bunge. Journal of Medicinal Plants.
  • S, S., et al. (2024). A review on pharmacological studies of natural flavanone: pinobanksin.
  • Das, A., et al. (2016). Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid in two wild edible leaves of Sonchus arvensis and Oenanthe linearis of North-eastern India. Journal of Applied Pharmaceutical Science.
  • Stefova, M., et al. (2003). HPLC analysis of flavonoids.
  • Chiu, C. T., et al. (2016). HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans).
  • International Council for Harmonisation (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. Available at: [Link]

  • European Medicines Agency (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Available at: [Link]

  • ResearchGate. (2019).
  • U.S. Food and Drug Administration (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available at: [Link]

  • Graikou, K., et al. (2021). Untargeted Ultrahigh-Performance Liquid Chromatography-Hybrid Quadrupole-Orbitrap Mass Spectrometry (UHPLC-HRMS) Metabolomics Reveals Propolis Markers of Greek and Chinese Origin.
  • Kafkas University. (2021). Synergistic and Dose-Dependent Effects of Pinostrobin, Pinocembrin and Pinobanksin on Different Breast Cancer Cell. Kafkas University Faculty of Veterinary Medicine Journal.
  • International Council for Harmonisation. Quality Guidelines. ICH. Available at: [Link]

  • The Good Scents Company. pinobanksin-3-acetate. The Good Scents Company. Available at: [Link]

  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. Available at: [Link]

Sources

Application

Extraction protocols for Pinobanksin 3-O-propanoate from bee glue

An in-depth guide to the extraction of Pinobanksin 3-O-propanoate from bee glue (propolis), designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of th...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the extraction of Pinobanksin 3-O-propanoate from bee glue (propolis), designed for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of the principles and methodologies for isolating this promising flavonoid.

Introduction: The Potential of Pinobanksin 3-O-propanoate

Bee glue, or propolis, is a complex resinous substance produced by honeybees (Apis mellifera L.) from plant exudates.[1][2] Its composition is highly variable, depending on the geographical location, season, and available plant sources.[3] Propolis is rich in bioactive compounds, particularly polyphenols and flavonoids, which are responsible for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2][3]

Among the myriad of compounds within this natural matrix is Pinobanksin 3-O-propanoate, a flavonoid ester that has garnered scientific interest.[4] Like other pinobanksin derivatives, it has shown potential in various therapeutic areas. For instance, studies on pinobanksin and its esters have demonstrated anti-proliferative and apoptotic effects in cancer cell lines, highlighting its potential for drug development.[5] The effective isolation of Pinobanksin 3-O-propanoate is a critical first step for its further pharmacological investigation and potential clinical application.

This guide details robust protocols for the extraction, purification, and analysis of Pinobanksin 3-O-propanoate from raw propolis, providing the scientific rationale behind each methodological choice to ensure reproducibility and high-purity yields.

Core Principles of Flavonoid Extraction from Propolis

The successful extraction of Pinobanksin 3-O-propanoate from the complex propolis matrix hinges on leveraging its physicochemical properties, primarily its solubility. Flavonoids are generally polar compounds, making polar solvents effective for their extraction.

Solvent Selection: The choice of solvent is paramount. Ethanol, particularly in aqueous solutions (e.g., 70-95%), is the most common and effective solvent for extracting polyphenols and flavonoids from propolis.[6][7] Ethanol is favored for its high extraction efficiency for these target compounds and its non-toxic nature.[6] The water content in the ethanol mixture can be adjusted to optimize the extraction of specific flavonoids based on their polarity. Other solvents like methanol, DMSO, and ethyl acetate also show good solubility for pinobanksin derivatives and can be employed in subsequent purification steps.[8][9]

Extraction Technologies: Various methods can be employed to extract flavonoids from propolis, each with distinct advantages and disadvantages.[3]

  • Maceration: A traditional, simple technique involving soaking the propolis powder in a solvent for an extended period.[10] While straightforward, it can be time-consuming and may require large solvent volumes.[3][10]

  • Ultrasound-Assisted Extraction (UAE): A modern technique that uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the cell walls of the propolis matrix, enhancing solvent penetration and accelerating the extraction process. UAE offers higher efficiency, reduced extraction time, and lower solvent consumption compared to maceration.[3][11]

  • Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and propolis mixture, leading to rapid extraction. While efficient, the high temperatures can risk degrading thermally sensitive compounds.[3][11]

This guide will focus on Maceration and Ultrasound-Assisted Extraction as they represent a classic and a modern, highly efficient approach, respectively.

Part 1: Protocols for Crude Extraction of Flavonoid-Rich Fraction

The initial step involves extracting a crude mixture of flavonoids, including Pinobanksin 3-O-propanoate, from the raw propolis.

1.1. Pre-Extraction Sample Preparation

This preparatory step is critical for all subsequent extraction protocols to maximize the surface area for solvent interaction.

  • Objective: To render the waxy, resinous raw propolis into a fine, homogenous powder.

  • Protocol:

    • Place the raw propolis sample in a freezer at -20°C to -80°C overnight.[7] This makes the material brittle.

    • Grind the frozen propolis into a fine powder using a mortar and pestle or a blender.[6][7]

    • Store the resulting powder in a sealed, light-protected container until extraction.

Protocol I: Standard Maceration

This protocol outlines a conventional method for obtaining a crude ethanolic extract. It is valued for its simplicity and requires minimal specialized equipment.

  • Rationale: This method relies on the passive diffusion of flavonoids from the propolis matrix into the solvent over an extended period. The constant agitation ensures continuous interaction between the solid material and the solvent.

  • Step-by-Step Methodology:

    • Weigh the desired amount of powdered propolis.

    • Place the powder in a sealed vessel and add 95% ethanol, using a solid-to-solvent ratio of 1:10 (w/v).[12]

    • Stir the mixture at room temperature using a magnetic stirrer for 24 to 48 hours.[12] Some protocols suggest longer periods of 7-10 days for optimal yield.[10]

    • After the maceration period, filter the mixture through filter paper (e.g., Whatman No. 1) to separate the ethanolic extract from insoluble waxes and residues.[9][12]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.[12]

    • Dry the resulting resinous solid completely, preferably under a vacuum, to remove all residual solvent.

Protocol II: Ultrasound-Assisted Extraction (UAE)

This protocol leverages ultrasonic energy to significantly improve extraction efficiency and reduce processing time.

  • Rationale: Ultrasonic waves generate acoustic cavitation, which enhances mass transfer and disrupts the propolis matrix, allowing for a more rapid and thorough extraction of flavonoids.[3] Optimal conditions for UAE can vary, but studies have shown parameters such as an extraction time of around 20-30 minutes and a temperature of 50-65°C to be effective.[3]

  • Step-by-Step Methodology:

    • Place a weighed amount of powdered propolis into an extraction vessel.

    • Add 80% ethanol using a solid-to-solvent ratio of 1:30 (w/v).[3]

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply sonication for approximately 25-30 minutes at a controlled temperature of 60-65°C.[3]

    • After sonication, filter the extract to remove solid residues.

    • Concentrate the filtrate using a rotary evaporator at 40-50°C.

    • Dry the crude extract completely under vacuum.

Extraction Workflow and Data Summary

The general workflow for crude extraction is visualized below, followed by a table comparing the key parameters of the two methods.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Downstream Processing P1 Raw Propolis P2 Freeze (-20°C to -80°C) P1->P2 P3 Grind to Fine Powder P2->P3 E1 Maceration (95% EtOH, 24-48h, RT) P3->E1 E2 Ultrasonication (UAE) (80% EtOH, 30 min, 60°C) P3->E2 Post1 Filtration E1->Post1 E2->Post1 Post2 Concentration (Rotary Evaporator) Post1->Post2 Post3 Drying (Vacuum) Post2->Post3 Post4 Crude Flavonoid Extract Post3->Post4

Caption: General workflow for crude flavonoid extraction from propolis.

Table 1: Comparison of Crude Extraction Protocols

ParameterStandard MacerationUltrasound-Assisted Extraction (UAE)Reference(s)
Principle Passive DiffusionAcoustic Cavitation[3][10]
Solvent 95% Ethanol70-80% Ethanol[3][12]
Solid:Solvent Ratio 1:10 (w/v)1:30 (w/v)[3][12]
Temperature Room Temperature50-66 °C[3][12]
Time 24-48 hours20-30 minutes[3][12]
Efficiency ModerateHigh[3]
Complexity LowModerate[3]

Part 2: Purification of Pinobanksin 3-O-propanoate

The crude extract contains a multitude of compounds. Purification is essential to isolate Pinobanksin 3-O-propanoate. A multi-step approach involving liquid-liquid partitioning followed by column chromatography is effective.

Protocol: Liquid-Liquid Partitioning
  • Rationale: This step aims to enrich the flavonoid fraction by separating compounds based on their differential solubility in immiscible solvents. Ethyl acetate is effective at extracting flavonoids from an aqueous mixture.[13]

  • Step-by-Step Methodology:

    • Dissolve the dried crude extract in a minimal amount of a suitable solvent like methanol.

    • Add the dissolved extract to a separation funnel containing a mixture of water and ethyl acetate (e.g., 1:1 v/v).[13]

    • Shake the funnel vigorously and allow the layers to separate.

    • Collect the upper ethyl acetate layer, which will contain the flavonoids.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate two more times to maximize recovery.[13]

    • Combine all ethyl acetate fractions.

    • Evaporate the ethyl acetate under reduced pressure at 40°C to yield a flavonoid-enriched fraction.[13]

Protocol: Column Chromatography
  • Rationale: This is the primary purification step to isolate the target compound from other flavonoids and impurities based on their differential affinities for the stationary phase and mobile phase.

  • Step-by-Step Methodology:

    • Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane or hexane) and pack it into a glass column.

    • Sample Loading: Dissolve the flavonoid-enriched fraction from the previous step in a small volume of the initial mobile phase solvent and load it carefully onto the top of the silica gel bed.

    • Elution: Begin elution with a non-polar solvent such as dichloromethane and gradually increase the polarity by adding increasing proportions of a more polar solvent like acetone or ethyl acetate.[14] A gradient elution (e.g., starting with 100% dichloromethane and increasing acetone percentage) is typically effective.[14]

    • Fraction Collection: Collect the eluate in separate fractions.

    • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify which fractions contain the target compound. A UV lamp can be used to visualize flavonoid spots on TLC plates.

Part 3: Analysis and Verification

Final analysis is required to confirm the identity and purity of the isolated Pinobanksin 3-O-propanoate.

Protocol: High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is the gold standard for separating and quantifying flavonoids.[15] A reversed-phase C18 column is commonly used, which separates compounds based on their hydrophobicity.

  • Typical HPLC Conditions:

    • System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase: A gradient of two solvents, typically (A) water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape, and (B) methanol or acetonitrile.

    • Elution Program: A gradient program that starts with a higher proportion of solvent A and gradually increases the proportion of solvent B.

    • Detection: Monitor the elution profile at a suitable wavelength for flavonoids, typically around 290 nm.[12] Pinobanksin itself has been detected at various wavelengths, including 295 nm and 325 nm.[6]

    • Quantification: Compare the peak retention time and UV spectrum of the isolated compound with a pure analytical standard of Pinobanksin 3-O-propanoate. Quantification can be performed by creating a calibration curve with the standard.[16]

Structural Verification by Mass Spectrometry (MS)
  • Rationale: To unequivocally confirm the identity of the isolated compound, its molecular weight and fragmentation pattern must be determined. HPLC coupled with Mass Spectrometry (HPLC-MS) is ideal for this purpose.[16][17]

  • Methodology:

    • Introduce the purified sample into an MS detector, often via an HPLC system.

    • Analyze the mass spectrum. Pinobanksin 3-O-propanoate has a molecular weight of 328.32 g/mol .[4]

    • Perform tandem MS (MS/MS) to analyze the fragmentation pattern, which provides structural information. For pinobanksin esters, a characteristic loss of the acyl group is expected.[18]

Purification_Analysis_Workflow cluster_purification Purification cluster_analysis Analysis & Verification Start Crude Flavonoid Extract P1 Liquid-Liquid Partitioning (Water/Ethyl Acetate) Start->P1 P2 Column Chromatography (Silica Gel) P1->P2 P3 Collect & Monitor Fractions P2->P3 A1 HPLC Analysis (C18, UV Detection) P3->A1 A2 Mass Spectrometry (Structural Verification) A1->A2 End Purified Pinobanksin 3-O-propanoate A2->End

Caption: Workflow for the purification and analysis of Pinobanksin 3-O-propanoate.

References

  • BenchChem. (n.d.). Protocol for the Isolation of Pinobanksin 3-acetate from Propolis.
  • RPS-SONIC. (2026, January 16). Ultrasonic Extraction of Flavonoids From Propolis.
  • MedChemExpress. (n.d.). Pinobanksin (3,5,7-Trihydroxyflavanone).
  • Pobiega, K., Kraśniewska, K., & Gniewosz, M. (2019). Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies. Molecules, 24(16), 2931.
  • Ragasa, C. A., Quetua, V. D., Raga, D. D., & Shen, C. C. (2015). Propolins and glyasperin A from stingless bee nests. Journal of Applied Pharmaceutical Science, 5(11), 001-004.
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  • ResearchGate. (n.d.). Extraction methods of propolis flavonoids.
  • Özkök, A., & Keskin, M. (2020). Characterization of Propolis Extracts Prepared Using Different Solvents at the Different Concentrations. Mattioli 1885.
  • MedchemExpress.com. (n.d.). Pinobanksin 3-O-propionate.
  • Berretta, A. A., Nascimento, A. P., Bueno, P. C. P., & Marcucci, M. C. (2017). Applicability of an HPLC method for analysis of alcoholic and glycolic Brazilian green-propolis extracts. Revista Brasileira de Farmacognosia, 27(1), 1-8.
  • Volpi, N., & Bergonzini, G. (2006). Analysis of flavonoids from propolis by on-line HPLC-electrospray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 42(3), 354-361.
  • Al-Mugdadi, S. F. H., et al. (2022). Molecular Docking Studies on Methanolic Propolis Extracts Collected from Different Regions in Saudi Arabia as a Potential Inhibitor of Topoisomerase IIβ. Molecules, 27(23), 8206.
  • Avula, B., et al. (2021). Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts and Dietary Supplements. Journal of AOAC INTERNATIONAL, 104(4), 934-947.
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  • Yildiz, O., et al. (2023). Isolation of phenolic compounds from eco-friendly white bee propolis: Antioxidant, wound-healing, and anti-Alzheimer effects. Food Science & Nutrition, 12(3), 1845-1858.
  • Guzmán-Gutiérrez, S. L., et al. (2020). Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis. Journal of the Chilean Chemical Society, 65(2), 4811-4817.
  • BioCrick. (n.d.). Pinobanksin 3-O-propanoate.
  • Bankova, V., et al. (2016). Standard methods for Apis mellifera propolis research. Journal of Apicultural Research, 55(1), 1-49.
  • Marcucci, M. C., et al. (2001). Application of an HPLC Method for Analysis of Propolis Extract. Journal of Liquid Chromatography & Related Technologies, 24(5), 723-731.
  • Kumar, N., & Ahmad, S. (2017). BEE PROPOLIS (BEE'S GLUE): A PHYTOCHEMISTRY REVIEW. International Journal of Pharmaceutical Sciences and Research, 8(8), 3245-3255.
  • da Silva, G. R., et al. (2021). Bee glue scientometrics and therapeutics: phytochemical screening, methodological trends and prospects. Journal of Ethnopharmacology, 281, 114529.
  • Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran Propolis in a B-cell lymphoma cell line. Chemico-Biological Interactions, 242, 211-219.
  • Kňazovická, V., et al. (2022). Analytical methods for pesticide residues determination in propolis and propolis-based products. Foods, 11(15), 2235.
  • Dilsat, B., & Hasan, Y. (2021). Assessment of Propolis Treated by Different Extraction Methods. Brazilian Archives of Biology and Technology, 64.
  • Sorucu, A., & Oruç, H. H. (2022). Determination of The Effect of Green Extraction Solvents on The Phenolic Acids and Flavonoids of Propolis. Journal of the Turkish Chemical Society Section A: Chemistry, 9(2), 527-538.
  • Cayman Chemical. (n.d.). 3-O-Acetyl Pinobanksin.

Sources

Method

Application Note: High-Sensitivity Identification of Pinobanksin 3-O-propanoate in Propolis Extracts using LC-MS/MS

Abstract This application note presents a detailed protocol for the sensitive and selective identification of Pinobanksin 3-O-propanoate, a flavonoid ester found in propolis, using Liquid Chromatography with tandem Mass...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective identification of Pinobanksin 3-O-propanoate, a flavonoid ester found in propolis, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology outlined provides a comprehensive workflow, from sample preparation to data acquisition and interpretation, tailored for researchers in natural product analysis, pharmacology, and drug development. The described method leverages the inherent selectivity of Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, ensuring reliable identification even in complex matrices.

Introduction: The Scientific Rationale

Pinobanksin, a dihydroflavonol, and its ester derivatives are significant bioactive constituents of propolis, a resinous substance collected by honeybees.[1] These compounds have garnered considerable interest for their potential therapeutic properties. Pinobanksin 3-O-propanoate (C₁₈H₁₆O₆, MW: 328.31 g/mol ) is one such ester, and its accurate identification is crucial for the chemical profiling and standardization of propolis extracts.[1][2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the analysis of flavonoids in complex mixtures due to its high sensitivity and selectivity.[1][3] This guide provides a robust LC-MS/MS method, explaining the causality behind parameter selection to ensure reproducible and reliable results.

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is fundamental to method development.

PropertyValueSource
Compound Name Pinobanksin 3-O-propanoateN/A
CAS Number 126394-70-5[1][2]
Molecular Formula C₁₈H₁₆O₆[1][2]
Molecular Weight 328.31 g/mol [1]
Parent Compound Pinobanksin (MW: 272.25 g/mol )N/A

Experimental Workflow

The following diagram illustrates the comprehensive workflow for the identification of Pinobanksin 3-O-propanoate.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Propolis Extraction prep2 Filtration prep1->prep2 prep3 Dilution prep2->prep3 lc HPLC Separation prep3->lc ms Mass Spectrometry (ESI-) lc->ms msms Tandem MS (MRM) ms->msms interpret Fragment Analysis msms->interpret

Caption: Overall workflow for the analysis of Pinobanksin 3-O-propanoate.

Detailed Protocols

Sample Preparation: Propolis Extraction

The objective of the sample preparation is to efficiently extract flavonoids from the raw propolis matrix while minimizing interferences. An ethanolic extraction is a common and effective method.[4]

Protocol:

  • Homogenization: Weigh 1 gram of raw propolis and grind it into a fine powder using a mortar and pestle.

  • Extraction: Transfer the powdered propolis to a 50 mL conical tube. Add 20 mL of 80% ethanol.

  • Sonication: Sonicate the mixture for 30 minutes in a water bath at 40°C to enhance extraction efficiency.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes to pellet solid residues.

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Dilution: Dilute the filtered extract 1:10 with the initial mobile phase composition (80% Water with 0.1% Formic Acid: 20% Acetonitrile) to ensure compatibility with the LC system and to avoid column overloading.

Liquid Chromatography (LC) Parameters

A reversed-phase C18 column is ideal for the separation of moderately polar flavonoids. The gradient elution ensures adequate separation of various components in the propolis extract.

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 2.6 µmProvides excellent separation for a wide range of flavonoids.
Mobile Phase A Water with 0.1% Formic AcidAcidifying the mobile phase improves peak shape and ionization efficiency in positive ion mode, but is also compatible with negative ion mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography of flavonoids.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 35 °CEnsures reproducible retention times.
Injection Volume 5 µLA small injection volume minimizes peak broadening.
Gradient Program See table belowA gradient is necessary to elute a wide range of compounds with varying polarities present in propolis extracts.

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
2.08020
15.02080
20.02080
20.18020
25.08020
Mass Spectrometry (MS/MS) Parameters

Electrospray ionization in negative mode (ESI-) is often preferred for flavonoids as it typically yields a strong deprotonated molecular ion [M-H]⁻.[4]

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), NegativeFlavonoids readily deprotonate, leading to high sensitivity in negative mode.
Capillary Voltage 3.5 kVOptimizes the formation of ions in the ESI source.
Source Temperature 150 °CAids in solvent desolvation.
Desolvation Temperature 400 °CEnsures complete desolvation of the analyte ions.
Cone Gas Flow 50 L/hrHelps to nebulize the eluent and prevent solvent droplets from entering the mass spectrometer.
Desolvation Gas Flow 800 L/hrFacilitates the evaporation of the solvent.
Collision Gas ArgonAn inert gas used to induce fragmentation in the collision cell.

Multiple Reaction Monitoring (MRM) Transitions:

The selection of precursor and product ions is critical for the selectivity of the assay. The precursor ion will be the deprotonated molecule [M-H]⁻. The product ions are chosen based on the predicted fragmentation pattern. For pinobanksin esters, a common fragmentation pathway involves the neutral loss of the ester group, resulting in the pinobanksin core.[5]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Pinobanksin 3-O-propanoate327.3271.2 0.13015
Pinobanksin 3-O-propanoate327.3151.1 0.13025
Pinobanksin (Confirmatory)271.2151.10.12520

Note: The bolded product ion is expected to be the most abundant and should be used for quantification, while the second can be used for confirmation.

Fragmentation Pathway and Justification

The fragmentation of Pinobanksin 3-O-propanoate in negative ion mode is predictable. The primary fragmentation event is the loss of the propanoate group, leading to the stable pinobanksin anion. Further fragmentation can occur through retro-Diels-Alder (RDA) reactions, which are characteristic of the flavonoid core.

fragmentation cluster_frags Collision-Induced Dissociation parent Pinobanksin 3-O-propanoate [M-H]⁻ m/z 327.3 frag1 Pinobanksin anion m/z 271.2 parent->frag1 - C₃H₄O₂ (Propanoic acid) frag2 RDA fragment m/z 151.1 frag1->frag2 RDA fragmentation

Caption: Proposed fragmentation pathway for Pinobanksin 3-O-propanoate.

Data Interpretation and System Suitability

  • Identification: The presence of Pinobanksin 3-O-propanoate is confirmed by a chromatographic peak at the expected retention time with the correct MRM transitions. The ratio of the quantifier to qualifier ion should be consistent with that of a reference standard, if available.

  • System Suitability: Before sample analysis, inject a standard solution (if available) or a well-characterized propolis extract to verify system performance, including peak shape, retention time stability, and signal intensity.

Conclusion

The LC-MS/MS method detailed in this application note provides a robust and selective approach for the identification of Pinobanksin 3-O-propanoate in complex matrices such as propolis extracts. The careful selection of chromatographic and mass spectrometric parameters, grounded in the physicochemical properties of the analyte and established fragmentation patterns of flavonoids, ensures the reliability and reproducibility of the results. This protocol serves as a valuable resource for researchers and professionals in the field of natural product analysis.

References

  • BioCrick. Pinobanksin 3-O-propanoate | CAS:126394-70-5. [Link]

  • Comprehensive Metabolite Profiling of Berdav Propolis Using LC-MS/MS: Determination of Antioxidant, Anticholinergic, Antiglaucoma, and Antidiabetic Effects. MDPI. [Link]

  • Untargeted Ultrahigh-Performance Liquid Chromatography-Hybrid Quadrupole-Orbitrap Mass Spectrometry (UHPLC-HRMS) Metabolomics Reveals Propolis Markers of Greek and Chinese Origin. National Institutes of Health (NIH). [Link]

  • Analysis of flavonoids from propolis by on-line HPLC-electrospray mass spectrometry. PubMed. [Link]

  • HPLC ANALYSIS OF FLAVONOIDS FROM PROPOLIS OF DIFFERENT HONEYBEE SPECIES IN SELECTED LOCATIONS OF BANGALORE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

  • Optimization of Flavonoid Extraction from Salix babylonica L. Buds, and the Antioxidant and Antibacterial Activities of the Extract. National Institutes of Health (NIH). [Link]

  • Phenolic Profiling of Portuguese Propolis by LC-MS Spectrometry: Uncommon Propolis Rich in Flavonoid Glycosides. ResearchGate. [Link]

  • Determination of Total Phenolics, Flavonoids, and Antioxidant Activity and GC-MS Analysis of Malaysian Stingless Bee Propolis Water Extracts. National Institutes of Health (NIH). [Link]

  • GC-MS analysis of ethanolic extract of propolis from Jhajjar district in Haryana, India. Journal of Environmental Biology. [Link]

  • Fragmentation pattern of Pinobanksin (a), Chrysin (b), Pinocembrin (c) and Galangin (d). ResearchGate. [Link]

  • Characterization of flavonoids in Millettia nitida var. hirsutissima by HPLC/DAD/ESI-MSn. ScienceDirect. [Link]

  • Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis. ResearchGate. [Link]

  • EIMS spectra of the TMS derivatives (a) pinobanksin 3-acetate, (M) + at... ResearchGate. [Link]

  • Development of a Simple High-Performance Liquid Chromatography-Based Method to Quantify Synergistic Compounds and Their Composition in Dried Leaf Extracts of Piper Sarmentosum Roxb. MDPI. [Link]

Sources

Application

Application Note: High-Purity Isolation of Pinobanksin 3-O-propanoate from Propolis

Abstract & Scope This application note details a robust, scalable protocol for the isolation and purification of Pinobanksin 3-O-propanoate (PB3P) from raw propolis (specifically Populus-type). Unlike general flavonoid e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the isolation and purification of Pinobanksin 3-O-propanoate (PB3P) from raw propolis (specifically Populus-type). Unlike general flavonoid extraction, this protocol addresses the specific challenge of separating PB3P from its homologous esters (Pinobanksin 3-O-acetate and Pinobanksin 3-O-butyrate), which frequently co-elute. The methodology utilizes a hybrid approach combining dewaxing, size-exclusion chromatography (Sephadex LH-20), and shallow-gradient preparative HPLC to achieve >98% purity suitable for pharmacological screening.

The Challenge: Matrix & Homology

Propolis is a "chemical glue" comprised of resins (50%), waxes (30%), essential oils (10%), and pollen (5%). The primary isolation challenges are:

  • The Wax Trap: High wax content clogs chromatographic columns and reduces resolution.

  • Ester Instability: Pinobanksin esters are susceptible to hydrolysis under harsh acidic or basic conditions.

  • Homologous Co-elution: PB3P differs from the acetate ester by only one methylene group (-CH₂-), making separation on standard C18 gradients difficult without optimization.

Workflow Overview (Logic Map)

The following diagram illustrates the critical decision points and flow of the isolation process.

G Raw Raw Propolis (Frozen, -20°C) Extract Ethanolic Extraction (70-95% EtOH) Raw->Extract Maceration Winter Winterization (Dewaxing) (-20°C, 24h) Extract->Winter Precipitate Waxes Filter Filtration & Concentration Winter->Filter Remove Lipids Crude Crude Balsam (Wax-Free) Filter->Crude Sephadex Fractionation: Sephadex LH-20 (MeOH Elution) Crude->Sephadex Remove Polymers Fractions Enriched Flavonoid Fractions (Screen via TLC/HPLC) Sephadex->Fractions PrepHPLC Prep-HPLC (C18) Shallow Gradient Strategy Fractions->PrepHPLC Target PB3P Pure Pinobanksin 3-O-propanoate (>98% Purity) PrepHPLC->Pure Collect & Dry

Caption: Figure 1.[1][2][3][4][5][6] Step-by-step isolation workflow emphasizing the critical dewaxing (Winterization) and Sephadex fractionation steps prior to HPLC.

Phase 1: Extraction and Dewaxing (Pre-treatment)

Objective: Remove the lipophilic wax matrix to protect downstream chromatography columns.

Protocol
  • Cryogenic Grinding: Freeze raw propolis at -20°C for 12 hours. Pulverize immediately using a pre-chilled mortar or cryomill to prevent the resin from becoming sticky.

  • Extraction:

    • Solvent: 70% Ethanol (aq).[2] Note: 70% is preferred over 95% here as it extracts fewer non-polar waxes while maintaining high flavonoid solubility.

    • Ratio: 1:10 (w/v).[7]

    • Condition: Ultrasonication for 60 mins at <40°C.

  • Winterization (Critical Step):

    • Filter the warm extract through Whatman No. 1 paper.

    • Place the filtrate in a freezer (-20°C) for a minimum of 24 hours.

    • Mechanism: Waxes and high-molecular-weight lipids will precipitate out of the cold solution.

    • Cold-filter immediately (using a chilled Buchner funnel) to remove the white waxy precipitate.

  • Concentration: Evaporate ethanol under reduced pressure (Rotary Evaporator) at 40°C to yield the "Dewaxed Balsam."

Phase 2: Fractionation via Sephadex LH-20

Objective: Separate monomeric flavonoids (like PB3P) from polymeric tannins and residual resins without using acidic silica, which can hydrolyze the ester.

Why Sephadex LH-20? Unlike Silica Gel, Sephadex LH-20 separates based on molecular size and hydrogen bonding . It is gentle and reversible, preventing the "chemisorption" often seen with phenolic esters on silica.

Protocol
  • Column Preparation: Swell Sephadex LH-20 in Methanol (MeOH) for 4 hours. Pack a column (e.g., 2.5 x 50 cm).

  • Loading: Dissolve 2g of Dewaxed Balsam in a minimum volume of MeOH. Load carefully onto the resin bed.

  • Elution: Isocratic elution with 100% MeOH.

  • Fraction Collection: Collect 15 mL fractions.

  • Monitoring: Spot fractions on TLC plates (Silica gel 60 F254). Visualize under UV (254/366 nm).

    • Target Zone: PB3P typically elutes in the middle fractions, often overlapping with pinobanksin-3-O-acetate. Look for the "dark quenching" spots under UV 254nm.

Phase 3: High-Resolution Purification (Prep-HPLC)

Objective: Separate PB3P from its structural homologues (Acetate and Butyrate).

The "Shallow Gradient" Strategy: Standard generic gradients (0-100% B) often fail to resolve the Acetate (C2) and Propanoate (C3) esters because their hydrophobicity is too similar. We use a focused, shallow gradient slope during the critical elution window.

Chromatographic Conditions
ParameterSpecification
System Preparative HPLC (e.g., Agilent 1260 Infinity II Prep)
Column C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 21.2 mm)
Mobile Phase A Water + 0.1% Formic Acid (Suppress phenol ionization)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 10 - 15 mL/min (Dependent on column diameter)
Detection UV at 290 nm (Flavanone B-ring absorption)
Gradient Protocol (Optimized for PB3P)
Time (min)% B (ACN)Phase Description
0 - 530%Equilibration / Load
5 - 2030% -> 45%Linear ramp to elute polar aglycones
20 - 45 45% -> 55% The Shallow Cut (0.4% per min): Resolves Acetate vs. Propanoate
45 - 5055% -> 100%Wash column
50 - 55100%Hold

Elution Order: Pinobanksin (Aglycone) -> Pinobanksin-3-O-acetate -> Pinobanksin-3-O-propanoate -> Pinobanksin-3-O-butyrate.[8]

Phase 4: Structural Validation (QC)

Objective: Confirm identity and rule out hydrolysis artifacts.

Mass Spectrometry (ESI-MS/MS)[9]
  • Mode: Negative Ion Mode [M-H]⁻ is usually more sensitive for flavonoids.

  • Parent Ion: m/z 327 (approximate for C₁₈H₁₆O₆, MW ~328 Da).

  • Diagnostic Fragment: Look for the neutral loss of propionic acid (74 Da).

    • Fragment m/z ~253 (Pinobanksin aglycone core).

Nuclear Magnetic Resonance (NMR)

The definitive proof distinguishes the propanoate from the acetate.

  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals (1H NMR):

    • Propionyl Group:

      • Triplet (3H): ~1.1 ppm (Terminal -CH₃).

      • Quartet (2H): ~2.4 - 2.5 ppm (-CH₂- adjacent to carbonyl).

    • Contrast with Acetate: Acetate shows only a singlet (3H) at ~2.1 ppm.

    • Contrast with Butyrate: Butyrate shows a triplet, multiplet, triplet pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Column Backpressure High Wax precipitation on column head.Improve Winterization step. Use a Guard Column. Wash column with 100% Isopropanol.
"Ghost" Peaks Ester hydrolysis.Avoid leaving fractions in water/acid mixtures for long periods. Lyophilize immediately.
Poor Resolution (Acetate/Propanoate) Gradient slope too steep.Flatten the gradient between 45-55% B. Lower flow rate slightly to increase interaction time.
Broad Peaks Phenolic ionization.Ensure Formic Acid (0.1%) is fresh in Mobile Phase A. pH should be ~2.7.

References

  • Bankova, V. (2005). Chemical diversity of propolis and the problem of standardization. Journal of Ethnopharmacology, 100(1-2), 114-117. Link

  • Gardana, C., et al. (2007). Analysis of the polyphenolic fraction of propolis from different sources by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 390-399. Link

  • Catchpole, O., et al. (2015).[8] Characterization of New Zealand Propolis and Its Fractions. Journal of Agricultural and Food Chemistry, 63(35), 7861-7870. (Provides context on pinobanksin esters in propolis). Link

  • Pellati, F., et al. (2011). Chromatographic methods for the analysis of bioactive compounds in propolis. Journal of Pharmaceutical and Biomedical Analysis, 55, 934-948. Link

Sources

Method

Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Pinobanksin 3-O-propanoate

Introduction: Unveiling the Cytotoxic Potential of Pinobanksin 3-O-propanoate Pinobanksin 3-O-propanoate is a flavonoid ester, a derivative of the naturally occurring flavanonol, pinobanksin.[1] Flavonoids, a diverse gro...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of Pinobanksin 3-O-propanoate

Pinobanksin 3-O-propanoate is a flavonoid ester, a derivative of the naturally occurring flavanonol, pinobanksin.[1] Flavonoids, a diverse group of polyphenolic compounds found in plants, are of significant interest in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, and antiproliferative effects.[2][3] Pinobanksin and its derivatives, often isolated from natural sources like propolis, have demonstrated promising cytotoxic and pro-apoptotic activities in various cancer cell lines.[4][5] Specifically, Pinobanksin 3-O-propanoate has been identified as an inducer of apoptosis in B-cell lymphoma cells, making it a compound of interest for cancer research.[4]

This guide provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of Pinobanksin 3-O-propanoate. We will delve into the principles and methodologies of three widely used assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and the Annexin V/Propidium Iodide (PI) assay for the specific detection of apoptosis. The protocols are designed to be robust and self-validating, with an emphasis on the scientific rationale behind each step, ensuring both technical accuracy and field-proven insights for researchers, scientists, and drug development professionals.

Core Principles in Cytotoxicity Testing of Flavonoids

When evaluating the cytotoxic effects of flavonoids like Pinobanksin 3-O-propanoate, it is crucial to employ a multi-assay approach to gain a comprehensive understanding of the compound's mechanism of action. A single assay may provide a limited or even misleading perspective. For instance, a reduction in cell viability could be due to cell death (cytotoxicity) or the inhibition of cell proliferation (cytostasis). Therefore, combining assays that measure different cellular parameters is essential for a thorough assessment.

It is also important to be aware of potential interferences. Flavonoids, due to their antioxidant properties, can directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability.[6][7] This guide will address such potential artifacts and provide recommendations for appropriate controls and alternative assays.

Experimental Workflow for Assessing Cytotoxicity

A logical workflow is critical for obtaining reliable and reproducible data. The following diagram illustrates a recommended experimental pipeline for investigating the cytotoxic effects of Pinobanksin 3-O-propanoate.

experimental_workflow cluster_prep Phase 1: Preparation cluster_mechanism Phase 3: Mechanism of Action cluster_analysis Phase 4: Data Analysis & Interpretation prep_compound Prepare Pinobanksin 3-O-propanoate Stock Solution prep_cells Cell Line Selection and Culture prep_compound->prep_cells mtt_assay MTT Assay (Metabolic Activity) prep_cells->mtt_assay Treat cells with a range of concentrations ldh_assay LDH Assay (Membrane Integrity) prep_cells->ldh_assay Treat cells with a range of concentrations data_analysis IC50 Determination & Statistical Analysis mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay Annexin V/PI Staining (Apoptosis Detection) caspase_assay Caspase Activity Assays (Apoptotic Pathway) apoptosis_assay->caspase_assay Confirm apoptosis and a deeper mechanism data_analysis->apoptosis_assay Select effective concentrations

Caption: A typical experimental workflow for evaluating the in vitro cytotoxicity of Pinobanksin 3-O-propanoate.

Part 1: Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Causality Behind Experimental Choices:

  • Serum-Free Media during MTT Incubation: Serum contains dehydrogenases that can reduce MTT, leading to high background. Using serum-free media during the MTT incubation step minimizes this interference.[9]

  • Inclusion of a Vehicle Control: Pinobanksin 3-O-propanoate is often dissolved in a solvent like DMSO. A vehicle control (cells treated with the same concentration of DMSO as the highest concentration of the compound) is essential to ensure that the observed effects are not due to the solvent itself.[4]

  • Awareness of Flavonoid Interference: As flavonoids can directly reduce MTT, it is crucial to include a "no-cell" control where the compound is added to the media without cells.[6][7] Any color change in this control indicates direct reduction of MTT by the compound.

Protocol: MTT Assay
  • Cell Seeding:

    • Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, or M12.C3.F6 for B-cell lymphoma) in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).[3][4][10]

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[11]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of Pinobanksin 3-O-propanoate (e.g., 10 mM in DMSO).[12][13]

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of Pinobanksin 3-O-propanoate. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation: Example MTT Assay Results
Concentration (µM)Absorbance (570 nm)% Viability
0 (Untreated)1.25100
0 (Vehicle - DMSO)1.2398.4
11.1592.0
100.8870.4
250.6350.4
500.3830.4
1000.1512.0

Part 2: Cytotoxicity Assessment using the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium. LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.

Causality Behind Experimental Choices:

  • Serum Considerations: Serum contains high levels of LDH, which can lead to a high background signal. It is advisable to use low-serum (1-5%) or serum-free media for the assay.[14]

  • Controls are Key: The assay requires three key controls:

    • Spontaneous LDH release: LDH released from untreated cells.

    • Maximum LDH release: LDH released when all cells are lysed with a lysis buffer.

    • Background control: LDH activity in the culture medium alone.

Protocol: LDH Assay
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Sample Collection:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (usually 490 nm) using a microplate reader.

Data Presentation: Example LDH Assay Results
Concentration (µM)Absorbance (490 nm)% Cytotoxicity
0 (Untreated)0.150
0 (Vehicle - DMSO)0.161.2
10.205.9
100.4535.3
250.7570.6
500.9594.1
1001.05105.9 (normalized to 100)
Maximum Release1.00100

Part 3: Mechanism of Cell Death - Apoptosis Detection

The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect apoptosis by flow cytometry.[15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[15] PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Causality Behind Experimental Choices:

  • Dual Staining: The combination of Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[15]

  • Appropriate Controls: Unstained cells, cells stained with only Annexin V, and cells stained with only PI are necessary for setting up compensation and gates on the flow cytometer.[16]

Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with Pinobanksin 3-O-propanoate at concentrations determined to be effective from the MTT and LDH assays (e.g., the IC50 concentration).

    • Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent like trypsin-EDTA.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

Data Interpretation: Annexin V/PI Flow Cytometry

The results are typically displayed as a dot plot with four quadrants:

  • Lower Left (Annexin V- / PI-): Live cells

  • Lower Right (Annexin V+ / PI-): Early apoptotic cells

  • Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

  • Upper Left (Annexin V- / PI+): Necrotic cells

An increase in the percentage of cells in the lower right and upper right quadrants following treatment with Pinobanksin 3-O-propanoate would indicate the induction of apoptosis.

Investigating the Apoptotic Pathway: The Role of Caspases

Apoptosis is executed by a family of proteases called caspases. Studies on pinobanksin and its derivatives suggest the involvement of the caspase signaling pathway, specifically the activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3).[5]

caspase_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptor (e.g., Fas) caspase8 Pro-caspase-8 death_receptor->caspase8 Ligand Binding & DISC formation active_caspase8 Active Caspase-8 caspase8->active_caspase8 caspase3 Pro-caspase-3 active_caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c Release caspase9 Pro-caspase-9 cytochrome_c->caspase9 Apoptosome formation active_caspase9 Active Caspase-9 caspase9->active_caspase9 active_caspase9->caspase3 active_caspase3 Active Caspase-3 caspase3->active_caspase3 apoptosis Apoptosis active_caspase3->apoptosis Cleavage of cellular substrates pinobanksin Pinobanksin 3-O-propanoate pinobanksin->death_receptor pinobanksin->mitochondria

Caption: The proposed caspase activation pathway induced by Pinobanksin 3-O-propanoate, involving both intrinsic and extrinsic routes.

To confirm the involvement of these caspases, researchers can perform caspase activity assays using specific fluorogenic or colorimetric substrates for caspase-3, -8, and -9.

Conclusion and Future Directions

This guide provides a robust framework for the in vitro evaluation of Pinobanksin 3-O-propanoate's cytotoxic effects. By employing a multi-assay approach that combines the assessment of cell viability, membrane integrity, and the specific mechanism of apoptosis, researchers can obtain a comprehensive and reliable understanding of this compound's potential as an anti-cancer agent. The detailed protocols and the rationale behind the experimental choices are intended to empower scientists to generate high-quality, reproducible data.

Future studies should aim to further elucidate the molecular targets of Pinobanksin 3-O-propanoate within the apoptotic signaling pathways and to evaluate its efficacy and safety in more complex in vitro models, such as 3D cell cultures and organoids, before progressing to in vivo studies.

References

  • Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran Propolis in a B-cell lymphoma cell line. ResearchGate. Available at: [Link]

  • Baskaran, R., et al. (2022). In Vitro Cytotoxic Activity of Total Flavonoid from Equisetum Arvense Extract. Reports of Biochemistry and Molecular Biology. Available at: [Link]

  • G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Available at: [Link]

  • Guerra, L. A., et al. (2020). Toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of Platonia insignis MART seeds. PMC. Available at: [Link]

  • Kim, H., et al. (2014). The effect of pinobanksin on the cell viability and cytotoxicity of... ResearchGate. Available at: [Link]

  • Velázquez-Contreras, C. A., et al. (2015). Apoptotic Induction by Pinobanksin and Some of Its Ester Derivatives From Sonoran Propolis in a B-cell Lymphoma Cell Line. PubMed. Available at: [Link]

  • Khan, N., et al. (2020). Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells. Bentham Science. Available at: [Link]

  • Kou, J., et al. (2016). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. NIH. Available at: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available at: [Link]

  • Alday, E., et al. (2015). Apoptotic Induction by Pinobanksin and Some of Its Ester Derivatives From Sonoran Propolis in a B-cell Lymphoma Cell Line. PubMed. Available at: [Link]

  • Uli-Rarassari, V., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. ResearchGate. Available at: [Link]

  • Sawadogo, W. R., et al. (2022). Propolis: An update on its chemistry and pharmacological applications. PMC. Available at: [Link]

  • Rodriguez, M. A., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. Available at: [Link]

  • Anjum, S. I., et al. (2019). Propolis Stands out as a Multifaceted Natural Product: Meta-Analysis on Its Sources, Bioactivities, Applications, and Future Perspectives. MDPI. Available at: [Link]

  • Rodriguez, M. A., et al. (2019). A Method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. ResearchGate. Available at: [Link]

  • Uli-Rarassari, V., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Pharmaceutical Research International. Available at: [Link]

  • Khan, N., et al. (2020). Activation of Caspase-3 by Terpenoids and Flavonoids in Different Types of Cancer Cells. PubMed. Available at: [Link]

  • Yadegarynia, S. (2012). Profiling flavonoid cytotoxicity in human breast cancer cell lines. SJSU ScholarWorks. Available at: [Link]

  • Thiyagarajan, V., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Available at: [Link]

  • Kazemi, E., et al. (2022). Cytotoxic and Apoptotic Effects of Flavonoids and a Geraniol Derivative from Artemisia kermanensis on Normal and Breast Cancer Cell Lines. Research Journal of Pharmacognosy. Available at: [Link]

  • Schroeter, H., et al. (2001). Flavonoids protect neurons from oxidized low-density-lipoprotein-induced apoptosis involving c-Jun N-terminal kinase (JNK), c-Jun and caspase-3. Biochemical Journal. Available at: [Link]

  • Sharma, A., et al. (2023). Integrative in silico and in vitro analysis of Pinus roxburghii essential oil: unveiling its antioxidant, antidiabetic, and antiglycation potential. PubMed Central. Available at: [Link]

  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. PubMed. Available at: [Link]

  • McIlwain, D. R., et al. (2013). Cellular Mechanisms Controlling Caspase Activation and Function. PMC. Available at: [Link]

  • Alday, E., et al. (2021). Sonoran propolis induces a pro-apoptotic effect through mitotic arrest: a distinct cell cycle outcome compared with its main plant source, Populus fremontii. ResearchGate. Available at: [Link]

  • Uli-Rarassari, V., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Innovative Journal of Medical and Health Science. Available at: [Link]

  • Wei, Y., et al. (2008). Effect of flavonols on caspase-3, Bcl-2 and bax expression in cardiomyocytes apoptosis. ResearchGate. Available at: [Link]

  • Li, J., et al. (2021). Current Status and Future Perspectives of Lactate Dehydrogenase Detection and Medical Implications: A Review. ResearchGate. Available at: [Link]

  • Zielińska, S., et al. (2023). Prenylated Flavonoids with Selective Toxicity against Human Cancers. MDPI. Available at: [Link]

  • Assay Genie. (2024). Apoptosis Caspase Pathways, A Closer Look at Cellular Suicide. Available at: [Link]

  • Alday, E., et al. (2015). Sonoran Propolis: Chemical Composition and Antiproliferative Activity on Cancer Cell Lines. ResearchGate. Available at: [Link]

  • Peng, L., et al. (2005). Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells. PMC. Available at: [Link]

  • Chen, Y. C., et al. (2005). Structurally Related Antitumor Effects of Flavanones in Vitro and in Vivo: Involvement of Caspase 3 Activation, p21 Gene Expression, and Reactive Oxygen Species Production. PubMed. Available at: [Link]

  • Assay Genie. (2024). Apoptosis Caspase Pathways, A Closer Look at Cellular Suicide. Available at: [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Available at: [Link]

Sources

Application

Application Note: Robust Sample Preparation Strategies for the Quantification of Pinobanksin 3-O-propanoate

An Application Guide for Researchers Abstract This application note provides a comprehensive guide to the sample preparation of Pinobanksin 3-O-propanoate for accurate quantification in complex matrices. As a pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

This application note provides a comprehensive guide to the sample preparation of Pinobanksin 3-O-propanoate for accurate quantification in complex matrices. As a pharmacologically significant flavonoid ester found in natural products like propolis, its reliable measurement is crucial for pharmacokinetic studies, quality control of herbal products, and drug discovery endeavors.[1][2] We will explore the foundational principles of sample preparation, detailing optimized protocols for both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) from biological fluids and natural product extracts. The causality behind experimental choices is explained to empower researchers to adapt these methods. All protocols are presented within a framework of bioanalytical method validation, ensuring data integrity and reproducibility.

Introduction: The Analytical Imperative for Pinobanksin 3-O-propanoate

Pinobanksin 3-O-propanoate is a naturally occurring flavonoid, an ester derivative of pinobanksin, which has been identified in sources such as propolis from forest trees.[3][4] The parent compound, pinobanksin, and its derivatives are subjects of growing interest due to their wide spectrum of potential pharmacological effects, including anti-proliferative, antioxidant, and anti-inflammatory activities.[1] The esterified form, Pinobanksin 3-O-propanoate, has specifically been noted for its high apoptotic activity in certain studies, marking it as a compound of interest for therapeutic development.[1]

Accurate quantification is the bedrock of understanding a compound's behavior, whether in a natural extract or a biological system. However, the inherent complexity of matrices such as raw propolis or blood plasma presents a significant analytical challenge. These matrices contain a multitude of endogenous substances—lipids, proteins, waxes, and other flavonoids—that can interfere with analysis, suppress instrument signals, and lead to inaccurate results.[5]

Therefore, a robust and validated sample preparation workflow is not merely a preliminary step but a critical determinant of analytical success. The goal is to efficiently isolate Pinobanksin 3-O-propanoate from these interferences, concentrate it to a detectable level, and present it in a clean solvent compatible with modern analytical instrumentation like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the methods of choice for flavonoid analysis.[5][6]

Analyte Characteristics and Handling

A thorough understanding of the analyte's properties is essential for developing a logical extraction strategy.

  • Chemical Properties: Pinobanksin 3-O-propanoate (Molar Mass: ~328.32 g/mol ) is a moderately polar flavonoid.[7] Its solubility profile dictates the choice of extraction solvents. It is known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), acetone, ethyl acetate, dichloromethane, and chloroform.[3][4] This solubility is key to its partitioning behavior in both LLE and SPE.

  • Stability and Storage: Flavonoid esters can be susceptible to degradation through hydrolysis or oxidation. To ensure sample integrity, proper handling is critical.

    • Stock Solutions: Pure standards should be stored under recommended conditions, typically at -20°C or -80°C for long-term stability, protected from light.[8][9] If preparing stock solutions in a solvent like DMSO, they should be stored in small aliquots at -20°C or below and used for a limited time after preparation.[4][9]

    • Biological Samples: Plasma or serum samples should be collected using appropriate anticoagulants (e.g., EDTA, heparin) and immediately frozen at -80°C until analysis to minimize enzymatic degradation.

    • Natural Extracts: Propolis or other plant-based extracts should be stored in a cool, dark, and dry place to prevent degradation of bioactive components.[8]

Overall Sample Preparation Workflow

The journey from a raw, complex sample to a clean, analyzable extract involves several critical stages. The choice of specific techniques will depend on the sample matrix, the concentration of the analyte, and the desired level of cleanup.

Workflow cluster_0 Sample Sourcing & Initial Prep cluster_2 Final Preparation RawSample Raw Sample (Propolis, Plasma, etc.) Homogenize Homogenization / Grinding (for solid samples) LLE Liquid-Liquid Extraction (LLE) RawSample->LLE Plasma SPE Solid-Phase Extraction (SPE) RawSample->SPE InitialExtract Initial Solvent Extraction (for natural products) InitialExtract->LLE Crude Extract InitialExtract->SPE Evap Solvent Evaporation LLE->Evap SPE->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for Pinobanksin 3-O-propanoate sample preparation.

Detailed Experimental Protocols

The following protocols are designed to be robust starting points. Researchers should perform in-house validation to ensure performance meets the specific requirements of their assay.

Protocol 1: Extraction from Natural Products (e.g., Propolis)

This protocol focuses on creating a clean, flavonoid-rich extract from a complex solid matrix.

Causality and Rationale: Raw propolis is a resinous mixture containing waxes, pollen, and other non-polar and highly polar compounds that must be removed.[5] An initial extraction with a solvent like ethanol effectively solubilizes moderately polar flavonoids while leaving behind insoluble materials.[10][11] Techniques like ultrasonication enhance extraction efficiency by using cavitation to disrupt cell walls and improve solvent penetration.[12]

Step-by-Step Methodology:

  • Sample Preparation: Freeze the raw propolis sample (-20°C) for several hours until brittle. Grind the frozen propolis into a fine powder using a mortar and pestle or a cryogenic grinder. A smaller particle size increases the surface area for efficient extraction.[13]

  • Solvent Extraction:

    • Weigh approximately 1 g of the propolis powder into a conical tube.

    • Add 10 mL of 70-80% ethanol. The water content helps in extracting a wider range of polyphenols.[14]

    • Vortex vigorously for 1 minute.

    • Place the tube in an ultrasonic bath for 30 minutes at room temperature.[12]

  • Clarification: Centrifuge the suspension at 4,000 x g for 15 minutes to pellet the insoluble material.

  • Collection: Carefully decant the supernatant into a clean tube. To maximize yield, the pellet can be re-extracted with another 10 mL of the solvent, and the supernatants can be pooled.

  • Concentration: Evaporate the ethanol from the extract under a gentle stream of nitrogen at 40°C. Overheating should be avoided to prevent degradation.

  • Reconstitution: Reconstitute the dried extract in 1 mL of a solvent mixture compatible with the subsequent cleanup step (e.g., 10% methanol in water for SPE) or direct analysis. This crude extract is now ready for further purification via SPE or LLE as described below.

Protocol 2: Extraction from Biological Fluids (e.g., Human/Rat Plasma)

This protocol is essential for pharmacokinetic studies, requiring the removal of proteins and salts.

A. Liquid-Liquid Extraction (LLE)

Causality and Rationale: LLE operates on the principle of differential solubility. Pinobanksin 3-O-propanoate, being more soluble in a water-immiscible organic solvent like ethyl acetate than in the aqueous plasma, will partition into the organic phase.[3][4] Proteins are precipitated by the organic solvent and removed by centrifugation, resulting in a cleaner sample.

Step-by-Step Methodology:

  • Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation.

  • Internal Standard: To a 200 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of an internal standard (IS) solution (e.g., a structurally similar flavonoid not present in the sample) to correct for extraction variability. Vortex briefly.

  • Extraction:

    • Add 800 µL of ice-cold ethyl acetate. The 4:1 solvent-to-plasma ratio ensures efficient extraction and protein precipitation.

    • Vortex for 2 minutes to ensure thorough mixing and maximize analyte transfer.

  • Phase Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C. This will result in three layers: an upper organic layer (containing the analyte), a precipitated protein disk in the middle, and a lower aqueous layer.

  • Collection: Carefully transfer the upper organic layer (~750 µL) to a new tube, being cautious not to disturb the protein layer.

  • Drying and Reconstitution: Evaporate the ethyl acetate under a nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

B. Solid-Phase Extraction (SPE)

Causality and Rationale: SPE offers a more selective and often cleaner extraction than LLE.[15] A reversed-phase (e.g., C18 or polymeric) sorbent is used. The non-polar stationary phase retains the moderately polar Pinobanksin 3-O-propanoate while highly polar interferences like salts are washed away. The analyte is then eluted with a stronger organic solvent.

Step-by-Step Methodology:

  • Sample Pre-treatment: Thaw 200 µL of plasma as described above and add the internal standard. Add 200 µL of 4% phosphoric acid in water to acidify the sample. This ensures the phenolic hydroxyl groups are protonated, increasing retention on the reversed-phase sorbent.

  • SPE Cartridge Conditioning: Using a polymeric reversed-phase SPE cartridge (e.g., Strata-X, 30 mg/1 mL), perform the following steps:

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge. Allow the sample to pass through slowly (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water. This step removes salts and other highly polar interferences without eluting the analyte.

  • Elution: Elute the Pinobanksin 3-O-propanoate and the internal standard from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Drying and Reconstitution: Evaporate the elution solvent under nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Method Validation and Data Integrity

A sample preparation method is only reliable if it is validated. According to regulatory guidelines from bodies like the U.S. Food and Drug Administration (FDA), key parameters must be assessed to ensure the method is fit for purpose.[16][17][18][19][20]

  • Recovery: This measures the efficiency of the extraction process. It is determined by comparing the analytical response of an analyte extracted from a spiked matrix to the response of a non-extracted standard representing 100%.

  • Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte in the mass spectrometer. It is evaluated by comparing the response of an analyte spiked into a post-extraction blank matrix to the response of a pure standard.

  • Precision and Accuracy: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) on different days. Precision (%CV) measures the closeness of repeated measurements, while accuracy (%Bias) measures the closeness to the true value.

The table below summarizes expected performance characteristics for the described LLE and SPE protocols, based on typical values for flavonoid analysis in biological matrices.[21]

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria (FDA M10)[20]
Recovery (%) 75 - 90%85 - 105%Consistent and reproducible
Matrix Effect (%) 80 - 110%90 - 105%CV ≤ 15% across lots
Intra-day Precision (%CV) < 10%< 8%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 12%< 10%≤ 15% (≤ 20% at LLOQ)
Accuracy (%Bias) ± 15%± 10%Within ± 15% (± 20% at LLOQ)

Conclusion

References

  • BioCrick. (n.d.). Pinobanksin 3-O-propanoate. Retrieved from an article discussing its properties and presence in propolis.
  • Prior, R. L. (2003). Identification and quantitation of flavanols and proanthocyanidins in foods: how good are the datas? PubMed. Retrieved from [Link]

  • Berretta, A. A., et al. (2017). Evaluation of a Propolis Water Extract Using a Reliable RP-HPLC Methodology and In Vitro and In Vivo Efficacy and Safety Characterisation. PMC - PubMed Central. Retrieved from [Link]

  • Shafi, S., & Gani, A. (2024). A review on pharmacological studies of natural flavanone: pinobanksin. PMC - NIH. Retrieved from [Link]

  • Rasma. (2016). Properties and flavonoids content in propolis of some extraction method of raw propolis. ResearchGate. Retrieved from [Link]

  • Shafi, S., & Gani, A. (2024). A review on pharmacological studies of natural flavanone: pinobanksin. ResearchGate. Retrieved from [Link]

  • Škrobot, D., et al. (2021). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. Retrieved from [Link]

  • Frontanilla, M. V., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. Retrieved from [Link]

  • Tzanova, M., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. MDPI. Retrieved from [Link]

  • Zaleckas, E., et al. (2022). LC-DAD–ESI-MS/MS and NMR Analysis of Conifer Wood Specialized Metabolites. PMC. Retrieved from [Link]

  • Wieczorek, J., et al. (2021). Propolis Extract and Its Bioactive Compounds—From Traditional to Modern Extraction Technologies. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis. Retrieved from [Link]

  • Agilent Technologies. (2011). Determination of Flavonoids in Ginkgo Biloba Using Bond Elut Plexa Solid Phase Extraction Sorbent for Cleanup. Retrieved from [Link]

  • Acta Chromatographica. (2020). Simultaneous determination of three active flavonoids in rat plasma by HPLC-MS/MS. Retrieved from [Link]

  • KCAS Bio. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • MDPI. (2024). Extraction, Identification, and Antioxidant Activity of Flavonoids from Hylotelephium spectabile (Boreau) H. Ohba. Retrieved from [Link]

  • MDPI. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from [Link]

  • FDA. (n.d.). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • AIP Publishing. (n.d.). Selection of Propolis Tetragonula sp. Extract Solvent with Flavonoids and Polyphenols Concentration and Antioxidant Activity Par. Retrieved from [Link]

  • Gardana, C., et al. (2007). Analytical methods for quality control of propolis. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS Determination of Isoflavonoids in Seven Red Cuban Propolis Samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Flavanone plasma pharmacokinetics from blood orange juice in human subjects. Retrieved from [Link]

  • E3S Web of Conferences. (n.d.). A brief overview on the methods for extraction and identification of flavonoids. Retrieved from [Link]

  • MDPI. (n.d.). Analytical Techniques for Phytocannabinoid Profiling of Cannabis and Cannabis-Based Products—A Comprehensive Review. Retrieved from [Link]

  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Propolis Extract (Liquid, Water-Soluble, High Flavonoids). Retrieved from [Link]

  • NIH. (n.d.). LC-ESI-MS/MS Identification of Biologically Active Phenolics in Different Extracts of Alchemilla acutiloba Opiz. Retrieved from [Link]

  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Retrieved from [Link]

  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of Pinobanksin 3-O-propanoate in solution

Welcome to the technical support center for Pinobanksin 3-O-propanoate. This guide, developed by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked qu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pinobanksin 3-O-propanoate. This guide, developed by our Senior Application Scientists, provides in-depth technical information, troubleshooting advice, and frequently asked questions to help you maintain the integrity of Pinobanksin 3-O-propanoate in your experimental workflows. Our focus is on preventing the hydrolysis of this valuable flavonoid ester to ensure the accuracy and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is Pinobanksin 3-O-propanoate and why is its hydrolysis a concern?

Pinobanksin 3-O-propanoate is an ester derivative of the naturally occurring flavonoid, pinobanksin.[1][2] The esterification at the 3-hydroxy position can modify its physicochemical properties, such as lipophilicity, which may enhance its biological activity or absorption.[3] However, this ester linkage is susceptible to cleavage by hydrolysis, a chemical reaction with water, which can be catalyzed by acids or bases.[4][5] This degradation process reverts the compound to its parent form, pinobanksin, and propanoic acid. This conversion can lead to inaccurate experimental results, as the biological activities of the ester and its parent flavonoid may differ.[1]

Q2: What are the primary factors that promote the hydrolysis of Pinobanksin 3-O-propanoate?

The stability of the ester bond in Pinobanksin 3-O-propanoate is primarily influenced by three factors:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of esters.[6][7][8] Basic (alkaline) conditions, in a process known as saponification, are particularly effective at promoting irreversible hydrolysis.[5][8]

  • Solvent Composition: The presence of water is a prerequisite for hydrolysis.[4] Solvents with high water content or those that are protic (containing hydrogen-bond donors) can facilitate the reaction.[9][10] The choice of organic solvent is critical, as it affects not only the solubility of the compound but also the rate of hydrolysis.[11]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[12][13] Storing solutions at elevated temperatures will accelerate the degradation of the compound.

Q3: What are the recommended storage conditions for Pinobanksin 3-O-propanoate?

To ensure the long-term stability of Pinobanksin 3-O-propanoate, it is crucial to adhere to proper storage protocols for both the solid compound and its solutions.

FormTemperatureConditionsRationale
Solid Powder -20°CStore in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and protect from light.Minimizes degradation from moisture, light, and oxidation. Low temperatures slow down any potential solid-state degradation.[14]
Stock Solutions -20°C to -80°CPrepare in a suitable anhydrous aprotic solvent, aliquot into small volumes in tightly sealed vials, and store protected from light.Low temperatures significantly reduce the rate of hydrolysis.[15][16][17] Aliquoting prevents multiple freeze-thaw cycles which can introduce moisture.

It is strongly recommended to prepare fresh solutions for each experiment or to use solutions that have been stored for no longer than a few days, even at low temperatures. [15]

Troubleshooting Guide: Preventing Hydrolysis in Solution

This section addresses specific issues you may encounter during your experiments and provides actionable solutions to maintain the stability of Pinobanksin 3-O-propanoate.

Issue 1: Compound degradation is suspected immediately upon dissolution.

If you observe a rapid loss of your compound or the appearance of degradation products (i.e., pinobanksin) shortly after preparing a solution, the solvent system is the most likely cause.

Causality Analysis:

The propanoate ester on pinobanksin is susceptible to nucleophilic attack by water, a reaction catalyzed by either acid or base. The choice of solvent is therefore critical. Protic solvents (e.g., ethanol, methanol) can participate in hydrogen bonding and may contain residual water, accelerating hydrolysis.[10][18] Similarly, using aqueous buffers, especially those with a pH outside the neutral range, will significantly promote degradation.[19]

Workflow for Resolution:

Caption: Troubleshooting workflow for immediate degradation.

Protocol for Preparing a Stable Solution:
  • Select an Appropriate Solvent: Choose a high-purity, anhydrous, aprotic solvent.

    • Recommended: Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).[11][20]

    • Use with Caution: Acetone can be used but may be more reactive.

    • Avoid: Methanol, ethanol, and aqueous buffers.

  • Ensure Anhydrous Conditions: Use a fresh, unopened bottle of anhydrous solvent or a properly dried solvent. Work in a low-humidity environment if possible.

  • Dissolution: To aid solubility, you may warm the solution gently (e.g., to 37°C) and use an ultrasonic bath for a short period.[15]

  • pH Control: If the experimental protocol requires a buffer, select one with a neutral pH (6.5-7.5) and ensure it does not contain strong nucleophiles. Prepare the final dilution of the stock solution into the aqueous buffer immediately before use.

Issue 2: Gradual loss of compound integrity in stored solutions.

If you notice that your experimental results become less potent or more variable over time when using the same stock solution, gradual hydrolysis during storage is a likely culprit.

Causality Analysis:

Even under seemingly ideal conditions, hydrolysis can occur slowly. The primary drivers for degradation during storage are temperature, the presence of trace amounts of water in the solvent, and exposure to light, which can catalyze other degradation pathways. Flavonoids, in general, show decreased stability with prolonged storage, especially at higher temperatures.[13][21]

Protocol for Optimal Long-Term Storage:
  • Solvent Choice: Prepare the stock solution in high-purity, anhydrous DMSO or acetonitrile.[11][20]

  • Concentration: Prepare a concentrated stock solution to minimize the volume of organic solvent in your final assay.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in amber glass or polypropylene vials.

  • Inert Atmosphere: Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Storage Temperature: Store the aliquots at -80°C for maximum stability. For storage up to a few weeks, -20°C is acceptable.[14]

  • Usage: When needed, remove a single aliquot and allow it to warm to room temperature before opening to prevent condensation from introducing moisture. Use the solution the same day it is prepared or thawed.[15]

Issue 3: Verifying and Quantifying Hydrolysis.

To ensure the integrity of your compound and validate your experimental results, it is essential to have an analytical method to detect and quantify hydrolysis.

Causality Analysis:

Without analytical confirmation, it is difficult to determine if inconsistent results are due to compound instability or other experimental variables. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for separating and identifying the parent ester from its hydrolysis product, pinobanksin.[22][23]

Caption: Hydrolysis of Pinobanksin 3-O-propanoate.

Protocol for Analytical Verification (HPLC):
  • Prepare Standards: Obtain analytical standards for both Pinobanksin 3-O-propanoate and pinobanksin.

  • Develop a Separation Method: Use a C18 reverse-phase HPLC column.

    • Mobile Phase A: Water with 0.1% formic acid or acetic acid (to ensure sharp peaks).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic or acetic acid.

    • Gradient: Start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B to elute the compounds. Pinobanksin 3-O-propanoate, being more lipophilic, will have a longer retention time than the more polar pinobanksin.

  • Sample Analysis:

    • Analyze a freshly prepared solution of Pinobanksin 3-O-propanoate to establish a baseline (t=0).

    • Analyze your experimental samples and stored solutions.

  • Quantification: Compare the peak areas of Pinobanksin 3-O-propanoate and pinobanksin in your samples to those of the analytical standards to determine the extent of hydrolysis.

By implementing these protocols and understanding the chemical principles behind the stability of Pinobanksin 3-O-propanoate, you can significantly improve the reliability and accuracy of your research.

References

  • BioCrick. Pinobanksin 3-O-propanoate | CAS:126394-70-5.[Link]

  • Khan Academy. Mechanism of ester hydrolysis.[Link]

  • Chemistry LibreTexts. Acid Catalyzed Hydrolysis of Esters.[Link]

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification.[Link]

  • Dar, A. A., et al. (2023). A review on pharmacological studies of natural flavanone: pinobanksin. Future Journal of Pharmaceutical Sciences, 9(1), 1-14. [Link]

  • Kim, J., et al. (2022). Improved Productivity of Naringin Oleate with Flavonoid and Fatty Acid by Efficient Enzymatic Esterification. Molecules, 27(3), 850. [Link]

  • Tchabo, W., et al. (2018). Ensuring Optimum Conditions for the Enzymatic Transesterification of Anthocyanin Mixture from Roselle (Hibiscus sabdariffa L.) Calyx Using RSM and ANN. Food and Nutrition Sciences, 9(11), 1289-1311. [Link]

  • Clark, J. (2023). Hydrolysing Esters. Chemguide. [Link]

  • Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism.[Link]

  • Gani, A., et al. (2016). Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. Journal of food science and technology, 53(5), 2428–2436. [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

  • Gallagher, G. A., Miller, J. G., & Day, A. R. (1957). Solvent Effects and Ester Interchange in Basic Hydrolysis of Esters. Journal of the American Chemical Society, 79(16), 4324–4327. [Link]

  • Rinaldi, F., et al. (2022). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Plants, 11(13), 1761. [Link]

  • Velásquez, C., et al. (2021). Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis. ResearchGate. [Link]

  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Solvent influences in the alkaline hydrolysis of esters in aqueous ethanol. Journal of the Indian Chemical Society, 38(1), 46-54. [Link]

  • Binks, B. P., & Rodrigues, J. A. (2012). Effects of pH on the ability of flavonoids to act as Pickering emulsion stabilizers. Colloids and Surfaces A: Physicochemical and Engineering Aspects, 401, 64-73. [Link]

  • Hopper, D. W., et al. (2002). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of agricultural and food chemistry, 50(12), 3505–3510. [Link]

  • Jalali, A., et al. (2015). Effect of storage temperature on the degradation of total flavonoids and antioxidant activity in dark chocolate samples. ResearchGate. [Link]

  • Li, Y., et al. (2020). The effect of pH on the extraction yield of flavonoids. ResearchGate. [Link]

  • Rakic, A., et al. (2018). Sonication effects on ester hydrolysis in alcohol-water mixtures. ResearchGate. [Link]

  • Taylor & Francis Online. Pinobanksin – Knowledge and References.[Link]

  • Kopjar, M., et al. (2013). Effect of storage on the bioactive compounds and antioxidant activity of quince nectar. International Journal of Food Science & Technology, 48(10), 2141-2148. [Link]

  • de Morais, S. M., et al. (2019). Temperature and storage periods on the maintenance of chemical composition of medicinal plants. Revista Ciência Agronômica, 50(2), 235-242. [Link]

  • Wieczorek, M., et al. (2023). Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent. ResearchGate. [Link]

  • Tomás-Barberán, F. A., & Martos, I. (2009). Analysis of phenolic acids and flavonoids in honey. TrAC Trends in Analytical Chemistry, 28(5), 579-591. [Link]

Sources

Optimization

Technical Support Center: Improving the Stability of Pinobanksin 3-O-propanoate Reference Standards

Introduction: The Critical Role of a Stable Reference Standard Pinobanksin 3-O-propanoate, a flavonoid ester found in natural sources like propolis, is a compound of significant interest for its potential pharmacological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Stable Reference Standard

Pinobanksin 3-O-propanoate, a flavonoid ester found in natural sources like propolis, is a compound of significant interest for its potential pharmacological activities, including anti-proliferative and antioxidant effects.[1][2] As a reference standard, its purity and stability are paramount for accurate quantification, bioactivity screening, and formulation development. However, the inherent chemical structure of this molecule presents specific stability challenges that can compromise experimental integrity.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the degradation of Pinobanksin 3-O-propanoate. By combining theoretical insights with practical, field-proven protocols, this document serves as a troubleshooting hub to ensure the reliability and reproducibility of your research.

Understanding the Molecule: Inherent Instability Factors

The stability of Pinobanksin 3-O-propanoate is primarily governed by two key structural features: the propanoate ester linkage and the flavonoid core.

  • Ester Hydrolysis: The C3-propanoate ester is the most vulnerable site. It is susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield Pinobanksin and propanoic acid.[3][4] This reaction can be catalyzed by the presence of acids or bases and is accelerated in protic (hydrogen-donating) solvents like water, methanol, or ethanol.[4][5][6]

  • Flavonoid Core Oxidation: The poly-phenolic flavonoid structure is prone to oxidation.[7] Factors such as exposure to atmospheric oxygen, light, elevated temperatures, and the presence of metal ions can trigger oxidative degradation, leading to a loss of potency and the formation of unknown impurities.[8][9][10]

Frequently Asked Questions (FAQs)

Here are quick answers to the most common issues encountered when working with Pinobanksin 3-O-propanoate.

Q1: I see a new, more polar peak appearing in my HPLC analysis over time. What is it? This is the classic sign of ester hydrolysis. The new, earlier-eluting peak is likely the parent compound, Pinobanksin, which is more polar than its propanoate ester derivative. This indicates that your standard is degrading, likely due to exposure to moisture or protic solvents.

Q2: What is the absolute best way to store the solid reference standard? For long-term stability (months to years), store the solid powder at -20°C or -80°C, protected from light in a tightly sealed container.[11][12][13] To minimize exposure to moisture and oxygen, we highly recommend storing the powder under an inert gas like argon or nitrogen.

Q3: Which solvent should I use to prepare a stock solution for long-term storage? The choice of solvent is critical. Aprotic, anhydrous solvents are strongly recommended. Anhydrous Dimethyl Sulfoxide (DMSO) is an excellent choice for creating a concentrated stock solution.[13] Avoid aqueous buffers, methanol, or ethanol for long-term storage. If these solvents are required for your experiment, prepare the working solutions fresh from the DMSO stock immediately before use.

Q4: How long is my stock solution in anhydrous DMSO stable? When stored at -80°C and protected from light, a stock solution in high-purity, anhydrous DMSO can be stable for up to 6 months.[11] For storage at -20°C, stability is typically limited to about one month.[11] It is crucial to use a vial with a high-quality seal and to minimize freeze-thaw cycles.

Q5: My results are inconsistent between experiments. Could this be a stability issue? Absolutely. Inconsistent results are often traced back to the degradation of the reference standard. If the concentration of the active compound is decreasing over the course of an experiment or between aliquots, it will lead to significant variability. Implementing the rigorous handling and storage protocols outlined in this guide is essential for reproducibility.

Troubleshooting Guide: A Deeper Dive

This section addresses specific experimental problems with detailed causal analysis and corrective actions.

Problem 1: Rapid Degradation Observed in an Aqueous Assay Buffer
  • Symptoms: You prepare a working solution of Pinobanksin 3-O-propanoate in your cell culture media or phosphate-buffered saline (PBS). Within hours, HPLC-MS analysis shows a significant decrease in the parent compound and a corresponding increase in the Pinobanksin peak.

  • Causality: This is a textbook case of hydrolysis. Aqueous buffers, especially those with a pH outside the neutral range, provide the ideal environment for the rapid cleavage of the propanoate ester.[4]

  • Solution Workflow:

    • Prepare a Concentrated Stock: Dissolve your standard in anhydrous DMSO to a high concentration (e.g., 10-50 mM).

    • Minimize Aqueous Exposure Time: Perform a serial dilution of the DMSO stock directly into your assay buffer immediately before adding it to your experiment. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent effects on the biological system.

    • Run a Time-Course Control: In a separate vessel, incubate the compound in your final assay buffer under the same experimental conditions (temperature, light). Sample at time zero and at the end of the experiment to quantify the percentage of degradation. This will inform you of the stability window for your specific assay.

Problem 2: Purity of the Standard Decreases After Repeated Use of the Same Stock Vial
  • Symptoms: The first use of a freshly prepared stock solution yields a single, sharp peak in the chromatogram. After several uses over a week, new minor peaks appear, and the main peak area decreases.

  • Causality: This issue stems from repeated exposure of the stock solution to atmospheric moisture and oxygen. Each time the vial is opened, ambient air, containing water and oxygen, is introduced. This is particularly problematic for hygroscopic solvents like DMSO. Freeze-thaw cycles can also accelerate degradation.

  • Solution Workflow:

    • Aliquot Your Stock: After preparing the initial high-concentration stock solution in anhydrous DMSO, immediately divide it into small, single-use aliquots in high-quality, low-retention microvials.

    • Inert Gas Overlay: Before sealing each aliquot, gently flush the headspace of the vial with an inert gas (argon or nitrogen) to displace oxygen.

    • Proper Storage: Store these aliquots at -80°C.[11] When you need to perform an experiment, retrieve only one aliquot and allow it to come to room temperature before opening to prevent condensation. Discard any unused portion of that aliquot.

Problem 3: Suspected Photodegradation During an Experiment
  • Symptoms: Experiments performed on the bench under ambient lab lighting show higher variability or lower-than-expected activity compared to identical experiments conducted in a dark room or covered with foil.

  • Causality: Flavonoid structures contain chromophores that can absorb light, particularly in the UV spectrum. This energy absorption can lead to photochemical reactions and degradation.[8][10] Light is often cited as a major factor in the loss of phenolic compounds in solution.[8]

  • Solution Workflow:

    • Use Amber Vials: Always store both solid material and solutions in amber-colored vials or tubes to block UV and visible light.

    • Protect from Light During Experiments: When possible, cover plates, tubes, or buffer reservoirs with aluminum foil during incubations.

    • Minimize Exposure: Turn off unnecessary overhead lighting, especially if it is broad-spectrum, during sensitive experimental steps.

Protocols for Maximizing Stability

Adherence to standardized protocols is the most effective way to ensure the integrity of your Pinobanksin 3-O-propanoate reference standard.

Protocol 1: Recommended Storage and Handling of Solid Material
  • Receipt and Inspection: Upon receipt, inspect the container seal. If it appears compromised, contact the supplier.

  • Initial Storage: Immediately store the unopened container at -20°C or lower, protected from light.

  • Weighing Procedure:

    • Allow the container to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold powder.

    • Weigh the desired amount of powder quickly in a low-humidity environment.

    • Backfill the container with a dry inert gas (argon or nitrogen) before resealing tightly.

  • Long-Term Storage: For optimal long-term stability, place the resealed container inside a secondary container with a desiccant and return it to -20°C or -80°C storage.[12]

Protocol 2: Preparation and Storage of Stable Stock Solutions
  • Solvent Selection: Use only high-purity, anhydrous grade DMSO. Purchase in small-volume bottles with septa to minimize contamination.

  • Dissolution: Add the anhydrous DMSO directly to the pre-weighed solid Pinobanksin 3-O-propanoate. Use gentle vortexing or sonication if necessary to ensure complete dissolution.[13]

  • Aliquoting: Immediately dispense the stock solution into single-use amber microvials.

  • Inert Gas Purge: Flush the headspace of each aliquot vial with argon or nitrogen.

  • Sealing and Labeling: Seal each vial tightly. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -80°C.[11] They should remain stable for up to 6 months.

Protocol 3: A Simple Stress Test to Evaluate Stability in Your Matrix

This forced degradation protocol helps you understand how your specific experimental conditions affect the standard.

  • Prepare Solutions:

    • Control: Dilute the DMSO stock of Pinobanksin 3-O-propanoate into anhydrous acetonitrile to your final working concentration.

    • Test Condition: Dilute the DMSO stock into your experimental buffer (e.g., PBS, cell media) to the same final concentration.

  • Incubation: Incubate both solutions under your exact experimental conditions (e.g., 37°C for 4 hours, exposed to ambient light).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), inject an aliquot of both the control and test solutions into a validated HPLC system.

    • At the end of the incubation period (T=final), inject another aliquot from both solutions.

  • Data Analysis:

    • Calculate the percent degradation in your test condition using the following formula: % Degradation = (1 - (Peak Area_Test_T_final / Peak Area_Control_T_final)) * 100

    • This result provides a quantitative measure of the compound's stability in your specific experimental matrix and timeframe.

Data and Visualization Summary

Table 1: Solvent Selection and Storage Recommendations
SolventTypeUse CaseRecommended Storage Temp.Estimated StabilityRationale
Anhydrous DMSO Aprotic, PolarLong-term stock solution-80°CUp to 6 months[11]Minimizes hydrolysis. Good solubilizing power.
Anhydrous Acetonitrile Aprotic, PolarAnalytical dilutions, short-term4°C< 24 hoursVolatile, good for LC-MS, but not for long-term storage.
Methanol / Ethanol Protic, PolarNOT Recommended for Storage N/AHoursProtic nature actively promotes ester hydrolysis.[4]
Aqueous Buffers (PBS, etc.) Protic, AqueousNOT Recommended for Storage N/AMinutes to HoursRapid hydrolysis will occur. Prepare fresh before use.
Diagram 1: Primary Degradation Pathway of Pinobanksin 3-O-propanoate

G cluster_main Degradation Environment cluster_catalysts Catalysts / Stress Factors P3P Pinobanksin 3-O-propanoate (Stable Reference Standard) Degradation Degradation Products P3P->Degradation Hydrolysis & Oxidation Pinobanksin Pinobanksin Degradation->Pinobanksin PropanoicAcid Propanoic Acid Degradation->PropanoicAcid Water H₂O (Moisture) Water->P3P accelerates Light Light (UV/Visible) Light->P3P accelerates Oxygen O₂ (Oxygen) Oxygen->P3P accelerates pH Acid/Base (pH) pH->P3P accelerates

Caption: Key factors leading to the degradation of the reference standard.

Diagram 2: Recommended Workflow for Ensuring Standard Stability

G start Start: Receive Solid Standard store_solid 1. Store Solid at -20°C to -80°C (Inert Gas, Desiccated) start->store_solid prepare_stock 2. Prepare Stock in Anhydrous DMSO store_solid->prepare_stock aliquot 3. Aliquot into Single-Use Vials (Inert Gas Purge) prepare_stock->aliquot store_aliquots 4. Store Aliquots at -80°C aliquot->store_aliquots use_aliquot 5. Use One Aliquot per Experiment store_aliquots->use_aliquot prepare_working 6. Prepare Working Solution Immediately Before Use use_aliquot->prepare_working end End: Reliable Experimental Data prepare_working->end

Sources

Troubleshooting

Technical Note: Resolving Peak Co-elution of Pinobanksin Esters in HPLC

Introduction You are likely reading this because your chromatogram of Propolis extract (or synthesized standards) shows a "blob" or a shoulder peak in the late-eluting region (25–40 min). This is the Pinobanksin Ester Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely reading this because your chromatogram of Propolis extract (or synthesized standards) shows a "blob" or a shoulder peak in the late-eluting region (25–40 min). This is the Pinobanksin Ester Cluster .

Pinobanksin (dihydroflavonol) and its C3-esters (acetate, butyrate, pentanoate, hexanoate) are structural homologs. They differ only by the length of the aliphatic chain attached to the C3 hydroxyl group. On a standard C18 column, their hydrophobicity is so similar that they frequently co-elute with each other or with other major flavonoids like Pinocembrin or Galangin .

This guide abandons the "generic gradient" approach and provides the specific thermodynamic and kinetic adjustments required to resolve these critical markers.

Module 1: Diagnostic FAQ

Q: Why are my Pinobanksin-3-O-acetate and Pinobanksin-3-O-butyrate peaks merging? A: This is a selectivity (


)  failure, not just an efficiency (

) failure. Because these molecules differ only by methylene (

) units in a side chain, their interaction with the C18 stationary phase is almost identical under high organic solvent concentrations. If your gradient ramps from 50% to 100% B too quickly (e.g., >2% per minute), the "window" of hydrophobic discrimination closes before the compounds can separate.

Q: I switched to Acetonitrile (ACN), but the resolution got worse. Why? A: ACN is a stronger solvent than Methanol (MeOH) and often suppresses the "shape selectivity" of C18 columns. Pinobanksin esters have specific 3D conformations. Methanol, being a protic solvent, engages in hydrogen bonding with the residual silanols and the analyte's hydroxyl groups, often providing better separation for closely related flavonoid isomers than the aprotic ACN. See Protocol A below for the recommended MeOH system.

Q: Is my column broken? The peaks are tailing. A: Likely not. Pinobanksin esters are weak acids. If your mobile phase pH is near their pKa (approx. 7–8), they will split between ionized and neutral forms, causing peak broadening. You must suppress ionization.

  • Requirement: Ensure your aqueous phase contains at least 0.1% Formic Acid (pH ~2.[1]7) or 0.1% Phosphoric Acid (pH ~2.1).

Module 2: The Hardware & Chemistry Logic

To resolve these esters, we must maximize the Hydrophobic Subtraction Model .

Stationary Phase Selection

Do not use a "generic" C18. You need a phase with high carbon load (>15%) and full end-capping to reduce silanol interactions, or a Phenyl-Hexyl phase for alternative


 selectivity.
  • Recommended: C18 with high surface area (

    
    ).
    
  • Alternative: Phenyl-Hexyl (if C18 fails to separate esters from Galangin).

Temperature Control (The Hidden Variable)

Temperature affects the viscosity of the mobile phase and the mass transfer kinetics.

  • Standard:

    
    .[2]
    
  • Optimization: Lowering temperature to

    
     typically increases  resolution (
    
    
    
    ) for structural isomers by increasing the retention factor (
    
    
    ), though it increases backpressure.

Module 3: Validated Experimental Protocols

The following protocols are designed to separate the "Critical Pair": Pinobanksin-3-O-acetate and Pinocembrin (or Pinobanksin-3-O-butyrate).

Protocol A: The "Gold Standard" Methanol Gradient

Best for resolving the full ester series (Acetate


 Hexanoate).
ParameterSetting
Column C18 (250 mm

4.6 mm, 5

m)
Mobile Phase A Water + 0.1% Formic Acid (pH 2.[1]7)
Mobile Phase B Methanol (MeOH)
Flow Rate 0.8 - 1.0 mL/min
Temperature

Detection UV 290 nm (Pinobanksin max) & 320 nm

Gradient Profile:

  • 0–20 min: 20%

    
     50% B (Elutes phenolic acids)
    
  • 20–50 min: 50%

    
     80% B (Critical shallow slope for Esters)
    
  • 50–60 min: 80%

    
     100% B (Wash)
    
  • 60–70 min: 100% B (Hold)

Why this works: The shallow rise from 50% to 80% over 30 minutes (1% per minute) allows the methylene group differences in the ester chains to interact differentially with the C18 ligands.

Protocol B: The "High-Throughput" ACN/Water System

Use only if you have a UHPLC or sub-2


m column.
ParameterSetting
Column C18 UHPLC (100 mm

2.1 mm, 1.7

m)
Mobile Phase A Water + 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.3 mL/min

Gradient Profile:

  • 0–5 min: 30% B Isocratic

  • 5–15 min: 30%

    
     60% B
    
  • 15–18 min: 60%

    
     90% B
    

Module 4: Troubleshooting Logic (Visualization)

Use this decision tree to diagnose your specific co-elution issue.

Troubleshooting Start Problem: Co-elution of Pinobanksin Esters CheckSolvent Are you using Methanol? Start->CheckSolvent CheckAcid Is Acidifier > 0.1%? CheckSolvent->CheckAcid Yes Action_SwitchMeOH Switch ACN to MeOH (Better Selectivity for Homologs) CheckSolvent->Action_SwitchMeOH No (Using ACN) CheckGradient Is Gradient Slope > 2%/min? CheckAcid->CheckGradient Yes Action_AddAcid Add 0.1% Formic Acid (Suppress Ionization) CheckAcid->Action_AddAcid No Action_Shallow Flatten Gradient (0.5 - 1.0% B per min) CheckGradient->Action_Shallow Yes (Too Steep) Action_Temp Lower Temp to 20°C CheckGradient->Action_Temp No (Slope is fine)

Figure 1: Decision matrix for resolving flavonoid ester co-elution.

Module 5: The Mechanism of Separation

Understanding the "Why" helps you adapt the method to your specific matrix.

  • Homolog Separation: Pinobanksin-3-O-acetate and Pinobanksin-3-O-butyrate differ by two carbons (

    
    ). In Reverse Phase Chromatography (RPC), retention (
    
    
    
    ) is linearly related to the carbon number (
    
    
    ).
    • Equation:

      
      
      
    • To maximize the difference in

      
       (and thus resolution), you must operate in a mobile phase composition where the slope 
      
      
      
      is steep. This occurs at lower organic modifier concentrations .
  • The "Trap": If you ramp to 100% B too quickly, you force all esters to elute when the mobile phase is highly non-polar. At that point, the solvent strength (

    
    ) is so high that the subtle hydrophobic difference of the extra carbons becomes negligible.
    
    • Solution: The esters must elute while the mobile phase is still moderately polar (e.g., 60-70% MeOH), not 95%.

Comparative Data: Retention Times (Example)

Based on Protocol A (MeOH/Water)

CompoundRetention Time (min)Resolution (

) from Prev. Peak
Pinobanksin (Aglycone)18.2-
Pinobanksin-3-O-acetate 34.5 2.1
Pinocembrin36.11.8
Pinobanksin-3-O-butyrate 41.2 4.5
Galangin43.82.2
Pinobanksin-3-O-pentanoate 48.5 3.9

References

  • Gardana, C., et al. (2007). "HPLC-DAD and HPLC-ESI-MS/MS methods for metabolite profiling of propolis extracts." Journal of Pharmaceutical and Biomedical Analysis.

  • Pellati, F., et al. (2011). "HPLC-DAD and HPLC-ESI-MS/MS methods for metabolite profiling of propolis extracts." Journal of Pharmaceutical and Biomedical Analysis.

  • Volpi, N. (2004). "Separation of flavonoids and phenolic acids from propolis by capillary zone electrophoresis." Electrophoresis.

  • Phenomenex Technical Notes. (2025). "Mobile Phase Optimization: A Critical Factor in HPLC."

Sources

Optimization

Technical Support Center: Optimizing Recovery Yields for Pinobanksin 3-O-propanoate

Topic: Extraction and Isolation Optimization for Pinobanksin 3-O-propanoate Target Audience: Pharmaceutical Researchers, Natural Product Chemists, QC Analysts Document ID: TSC-PB3P-2024-01 Status: Active Core Directive:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Extraction and Isolation Optimization for Pinobanksin 3-O-propanoate Target Audience: Pharmaceutical Researchers, Natural Product Chemists, QC Analysts Document ID: TSC-PB3P-2024-01 Status: Active

Core Directive: The Technical Narrative

Pinobanksin 3-O-propanoate (PB3P) is a specific flavonoid ester found primarily in Poplar-type propolis (Populus spp. exudates). Unlike its aglycone parent (pinobanksin) or its more abundant acetate analog, PB3P presents a unique challenge: it is a minor constituent with a labile ester bond susceptible to hydrolysis and oxidative degradation.

Optimizing for PB3P requires a shift from "general total flavonoid" extraction to a targeted preservation strategy . The critical failure points are not usually in the solvent capacity, but in the co-extraction of interfering waxes and the thermal/chemical degradation of the propanoate moiety during processing.

This guide moves beyond generic protocols, focusing on the causal relationships between extraction parameters and ester stability.

Phase 1: Pre-Extraction & Material Preparation[1]

Troubleshooting Guide: Raw Material & Pre-Processing

Q: I am detecting Pinobanksin and Pinocembrin, but no Propanoate ester. Is my extraction failing? A: It is likely a sourcing issue, not an extraction failure.

  • Root Cause: PB3P is a chemotaxonomic marker specific to Populus species (e.g., P. nigra, P. balsamifera). Propolis from Baccharis (Green) or Dalbergia (Red) sources will naturally lack this compound.

  • Validation: Run a thin-layer chromatography (TLC) or rapid HPLC screen on the raw material. If the peak is absent in the raw resin, no extraction optimization will recover it.

  • Action: Ensure your raw propolis is certified "Poplar Type" (typically European, North American, or New Zealand origin).

Q: The propolis resin gums up my mill. How do I achieve uniform particle size without overheating? A: Propolis is thermoplastic; it becomes sticky at temperatures as low as 25°C.

  • The Protocol: Use Cryogenic Grinding .

    • Freeze raw propolis at -20°C or -80°C for 24 hours.

    • Co-grind with dry ice or liquid nitrogen.

    • Target Particle Size: 60–80 mesh.

  • Why: Fine particles increase the specific surface area for mass transfer, but heat from standard milling degrades the ester bonds and oxidizes the phenolics.

Phase 2: Solvent System & Extraction Methodology

Critical Parameter: The Polarity-Stability Balance

PB3P is a flavonoid ester. It is lipophilic but requires some water in the solvent matrix to swell the cellular structures of the plant resin and facilitate desorption.

Recommended Solvent System: Ethanol:Water (75:25 v/v).

Solvent SystemYield EfficiencySelectivity for PB3PRisk Profile
100% Ethanol ModerateHigh (Low polar impurities)Poor penetration into dry resin matrix.
75% Ethanol Optimal High Best balance of swelling vs. solubility.
50% Ethanol LowLowCo-extracts excess sugars/gums; hydrolysis risk.
Methanol HighModerateToxic; harder to remove; regulatory issues.
Workflow Visualization: Optimized Extraction Protocol

ExtractionWorkflow cluster_trouble Critical Control Points start Raw Poplar Propolis (Cryo-ground, 80 mesh) solvent Add Solvent 75% EtOH (aq) start->solvent method Ultrasound Assisted Extraction (UAE) 30-45 min @ 40°C solvent->method filter Filtration (Hot) Remove insoluble gums method->filter Extract winter Winterization (Dewaxing) -20°C for 24h -> Cold Filtration filter->winter Filtrate evap Rotary Evaporation < 45°C, Vacuum winter->evap Supernatant crude Crude Extract Rich in Pinobanksin Esters evap->crude

Caption: Optimized workflow for maximizing Pinobanksin 3-O-propanoate recovery while minimizing wax contamination.

FAQ: Extraction Methodologies

Q: Can I use Soxhlet extraction to maximize yield? A: Do NOT use Soxhlet.

  • Reasoning: Soxhlet involves prolonged boiling (often >78°C for ethanol). The ester bond at the C-3 position of Pinobanksin is thermally sensitive. Prolonged heat exposure will cause hydrolysis, converting your valuable PB3P back into Pinobanksin and Propionic acid.

  • Alternative: Use Ultrasound-Assisted Extraction (UAE) .[1]

    • Frequency: 40 kHz.

    • Time: 30–45 minutes.

    • Temp: Max 40°C.

    • Mechanism: Acoustic cavitation disrupts the resin matrix physically without the thermal load of refluxing.

Q: My extract is cloudy and difficult to analyze by HPLC. What is the interference? A: This is "wax fog." Propolis contains up to 30% beeswax and lipids.

  • The Fix: You must perform a Winterization step.

    • Collect the initial ethanolic extract.

    • Place it in a freezer at -20°C for at least 12–24 hours.

    • The waxes will precipitate out as a white solid.

    • Filter quickly while cold (using a chilled funnel if possible).

  • Result: A clear, clarified extract enriched in flavonoids and esters.

Phase 3: Post-Extraction & Stability

Troubleshooting: Degradation & Loss

Q: I had a high yield initially, but after storing the extract for a week, the PB3P peak area decreased. Why? A: PB3P is prone to hydrolysis and oxidation in solution.

  • Mechanism: In the presence of residual water (from the 75% EtOH) and light, the ester bond cleaves.

  • Solution:

    • Remove Solvent Immediately: Do not store the liquid extract. Evaporate to dryness using a rotary evaporator (Bath temp < 45°C).

    • Storage: Store the dried residue at -20°C under nitrogen or argon to prevent oxidation.

    • Analysis: Reconstitute in HPLC grade methanol only immediately prior to analysis.

Q: How do I separate PB3P from Pinobanksin-3-acetate? They co-elute. A: Structural similarity makes separation difficult on standard C18 columns.

  • Protocol Adjustment:

    • Column: Use a Phenyl-Hexyl column or a C18 column with high carbon load. The pi-pi interactions with the aromatic rings can offer better selectivity than pure hydrophobicity.

    • Gradient: Use a shallower gradient. Instead of 10-100% B in 20 mins, try 40-60% B over 30 mins (where B is Acetonitrile).

    • Acid Modifier: Ensure 0.1% Formic Acid is in the mobile phase to suppress ionization of the phenolic hydroxyls, sharpening the peaks.

Diagnostic Logic: Low Yield Investigation

TroubleshootingTree problem Problem: Low PB3P Yield check1 Check Raw Material (TLC/HPLC) problem->check1 check2 Check Extraction Temp check1->check2 Present sol1 Source Error: Not Poplar Propolis check1->sol1 Absent check3 Check Solvent pH check2->check3 No sol2 Thermal Degradation: Temp > 50°C? check2->sol2 Yes sol3 Hydrolysis: Alkaline conditions? check3->sol3 Yes

Caption: Diagnostic decision tree for identifying root causes of low Pinobanksin 3-O-propanoate recovery.

References

  • Biocrick. (n.d.). Pinobanksin 3-O-propanoate | CAS:126394-70-5. Retrieved from [Link]

  • MDPI. (2022). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Retrieved from [Link]

  • Journal of AOAC INTERNATIONAL. (n.d.). Quantification and Characterization of Phenolic Compounds from Northern Indian Propolis Extracts. Retrieved from [Link]

  • NIH PubMed Central. (2022). Propolis: An update on its chemistry and pharmacological applications. Retrieved from [Link]

Sources

Troubleshooting

Troubleshooting reproducibility in Pinobanksin 3-O-propanoate assays

Welcome to the technical support center for Pinobanksin 3-O-propanoate (P3P) assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving reprod...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pinobanksin 3-O-propanoate (P3P) assays. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in achieving reproducible and reliable experimental results. My approach here is to move beyond simple checklists and delve into the causal relationships between your actions at the bench and the quality of your data. We will build a framework for self-validating your experiments to ensure scientific integrity from reagent preparation to final data analysis.

Section 1: Foundational Knowledge - Understanding Your Reagent

Reproducibility begins with a deep understanding of the key molecule in your assay. Pinobanksin 3-O-propanoate, a flavonoid ester derived from Pinobanksin, possesses unique chemical properties that must be respected to ensure its stability and activity.[1][2]

Q1: What is Pinobanksin 3-O-propanoate and why is its chemical nature important for my assay?

Pinobanksin 3-O-propanoate is a derivative of the natural flavonoid pinobanksin, where a propanoate group is attached via an ester linkage.[1] This esterification makes the molecule more lipophilic than its parent compound, which can enhance cell permeability but also introduces potential stability and solubility challenges. The ester bond can be susceptible to hydrolysis (breaking apart in the presence of water) under non-optimal pH or temperature conditions, which would release pinobanksin and propanoic acid.[3] This degradation is a critical, and often overlooked, source of assay variability, as you would inadvertently be testing a mixture of compounds.

Q2: How must I store and handle P3P to maintain its integrity?

Improper storage is a primary cause of failed experiments. Both the solid form and stock solutions require specific conditions to prevent degradation.

  • Solid Compound: P3P powder should be stored desiccated at -20°C for long-term stability.[2] For short-term use, storage at 4°C in a dark, dry environment is acceptable.[4] Always allow the vial to equilibrate to room temperature before opening to prevent condensation, which can introduce water and promote hydrolysis.

  • Stock Solutions: Once dissolved, P3P is more susceptible to degradation. Prepare high-concentration stock solutions in an appropriate solvent (see Q3) and store them in small, single-use aliquots at -80°C.[5] Avoid repeated freeze-thaw cycles, as this can accelerate degradation and cause the compound to fall out of solution. A good practice is to prepare a fresh working dilution from a stock aliquot for each experiment.[6]

Table 1: Storage and Handling Recommendations for Pinobanksin 3-O-propanoate

FormStorage TemperatureDurationKey Handling Practices
Solid (Powder) -20°CLong-term (months to years)Desiccate, protect from light, warm to RT before opening.
4°CShort-term (days to weeks)Desiccate, protect from light.
Stock Solution -80°CUp to 6 monthsAliquot into single-use tubes, protect from light, avoid freeze-thaw.[5]
-20°CUp to 1 monthUse if -80°C is unavailable, but expect a shorter shelf-life.[5]

Q3: What is the best solvent for P3P, and what are the downstream implications of my choice?

Solvent selection is critical for both solubility and biological compatibility.

P3P is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), acetone, chloroform, and ethyl acetate.[2] For most biological assays (e.g., cell-based proliferation studies), DMSO is the solvent of choice due to its high solubilizing power and compatibility with cell culture media at low concentrations.[7]

Causality: The choice of solvent and its final concentration in your assay are critical variables. High concentrations of DMSO (>0.5%) can be toxic to cells or independently affect enzyme activity, confounding your results. Therefore, it is imperative to include a "vehicle control" in your experimental design. This control contains the highest concentration of the solvent used in the experiment to ensure that any observed effects are due to the compound itself and not the solvent.[8]

Section 2: Troubleshooting Guide - From Inconsistency to Insight

This section is structured to help you diagnose and resolve specific problems you may encounter during your P3P assays.

Problem Area A: Inconsistent Results & High Variability

Q4: My IC50 values for P3P's anti-proliferative effect are inconsistent between experiments performed on different days. What are the likely causes?

This is a classic reproducibility issue that typically points to a lack of control over one or more key variables. The troubleshooting workflow below can help you systematically identify the source of the error.

G cluster_reagent Reagent Integrity cluster_assay Assay Conditions cluster_execution Execution Start Inconsistent IC50 Values Degradation P3P Degradation? Start->Degradation Check First Cells Cell Passage/Health? Start->Cells Pipetting Pipetting Error? Start->Pipetting Solubility Solubility Issues? Degradation->Solubility Sol1 Sol1 Degradation->Sol1 Use fresh stock aliquot. Validate compound identity (LC-MS). Sol2 Sol2 Solubility->Sol2 Vortex stock before use. Check for precipitation in media. Timing Inconsistent Timing? Cells->Timing Sol3 Sol3 Cells->Sol3 Use consistent cell passage number. Monitor cell viability pre-treatment. Reagents Reagent Variability? Timing->Reagents Sol4 Sol4 Timing->Sol4 Standardize all incubation times. Sol5 Sol5 Reagents->Sol5 Use same lot of media/serum/reagents. Qualify new lots. Sol6 Sol6 Pipetting->Sol6 Calibrate pipettes. Use reverse pipetting for viscous solutions.

Caption: Troubleshooting workflow for inconsistent IC50 values.

Explanation of Workflow:

  • Reagent Integrity: Start with the most likely culprit: your compound. A single freeze-thaw cycle you forgot to document, or a stock solution that is a month older than you realized, can lead to significant degradation. P3P is an ester and can be sensitive to thermo-oxidative stress.[9]

  • Assay Conditions: Biological systems are dynamic. The health and metabolic state of your cells can vary significantly with passage number. Using cells from a narrow passage window (e.g., passages 5-15) is crucial. Furthermore, variations in the quality of serum or other critical reagents can alter cellular response.[10]

  • Execution: Seemingly minor variations in incubation times or technique can accumulate into significant error. Ensure all steps are performed consistently.

Q5: I'm observing a pronounced "edge effect" in my 96-well plates, where the outer wells behave differently from the inner wells. How do I fix this?

The edge effect is typically caused by differential evaporation and temperature gradients across the plate during incubation. The outer wells lose volume more rapidly, concentrating solutes and stressing cells.

Solution:

  • Do not use the outer wells for experimental samples. Fill the 36 peripheral wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity buffer.

  • Ensure your incubator has good humidity control and stable temperature.

  • Pre-warm all plates and reagents to the incubation temperature before use.[6]

Problem Area B: Low Signal-to-Noise or Assay Artifacts

Q6: My P3P compound seems to be directly interfering with my MTT assay readout, giving me a false positive for cytotoxicity. How can I confirm and correct for this?

This is a well-documented issue with phenolic compounds like flavonoids, which can have reducing properties that directly convert the MTT tetrazolium salt to formazan, independent of cellular activity.[11] This leads to an artificially high "viability" signal that can mask true cytotoxicity or even suggest a proliferative effect.

Self-Validating Protocol to Test for Interference:

  • Prepare a cell-free plate: Add complete culture medium to several wells of a 96-well plate, but do not add any cells.

  • Add P3P and Controls: Add your P3P serial dilutions to these wells, just as you would in your actual experiment. Include a vehicle-only control.

  • Incubate and Add MTT: Follow your standard protocol for incubation time and the addition of MTT reagent.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength.

  • Analyze: If you see a dose-dependent increase in absorbance in these cell-free wells, you have confirmed that P3P is directly reducing the MTT reagent.

Solution: If interference is confirmed, you must switch to a non-tetrazolium-based viability assay. Good alternatives include:

  • Resazurin (AlamarBlue): While also a redox indicator, its chemistry is different and may be less susceptible to interference from your specific compound. You must still perform the cell-free validation test.

  • ATP-based Assays (e.g., CellTiter-Glo®): These measure cell viability by quantifying ATP levels, a direct indicator of metabolic activity. This method is generally less prone to compound interference.

  • Crystal Violet Assay: This method stains the DNA of adherent cells, providing a readout of cell number. However, be aware that some flavonoids can interfere with this assay by staining cells.[11]

G cluster_assays Alternative Assay Options Start Suspected Assay Interference Test Perform Cell-Free Interference Test Start->Test Result Interference Observed? Test->Result Action1 Interference Confirmed. Select Alternative Assay. Result->Action1 Yes Action2 No Interference. Proceed with Assay. Result->Action2 No Assay_ATP ATP-Based (e.g., CellTiter-Glo) Action1->Assay_ATP Assay_Res Resazurin (Validate First) Action1->Assay_Res Assay_CV Crystal Violet (Validate First) Action1->Assay_CV

Caption: Decision tree for managing potential assay interference.

Section 3: Standardized Protocols for Enhanced Reproducibility

Adhering to a validated, detailed protocol is the most effective way to ensure consistency.

Protocol 1: Preparation and Handling of P3P Stock and Working Solutions

This protocol is designed to minimize compound degradation and ensure accurate concentrations.

  • Reagent Qualification: Upon receiving a new batch of P3P, verify its identity and purity (>98%) from the vendor's Certificate of Analysis. For GMP-level work, independent validation via LC-MS and NMR is recommended.[8]

  • Prepare High-Concentration Stock (e.g., 50 mM): a. Allow the P3P vial to warm to room temperature for at least 15 minutes. b. Weigh out the required amount of P3P powder using a calibrated analytical balance. c. Add the calculated volume of high-purity, anhydrous DMSO to achieve a 50 mM concentration. d. Vortex vigorously for 2-3 minutes until the powder is completely dissolved. Gentle warming (to 37°C) and sonication can be used if necessary.[2]

  • Aliquoting and Storage: a. Immediately dispense the 50 mM stock solution into single-use, low-retention polypropylene tubes (e.g., 10 µL aliquots). b. Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation. c. Store all aliquots at -80°C.

  • Preparing Working Solutions: a. For each experiment, retrieve a single stock aliquot. Thaw it completely at room temperature. b. Vortex the thawed stock solution gently. c. Perform serial dilutions in complete cell culture medium to achieve the final desired concentrations for your assay. Ensure the final DMSO concentration remains constant across all wells and is below 0.5%.

Protocol 2: Validated MTT Anti-Proliferation Assay

This protocol incorporates self-validation steps to ensure robust performance. It is based on an assay used to determine the anti-proliferative effects of P3P.[1][12]

  • Cell Seeding and Optimization: a. Culture cells (e.g., M12.C3.F6 B-cell lymphoma) in appropriate media and ensure they are in the logarithmic growth phase.[1] b. Determine the optimal seeding density by plating a range of cell concentrations (e.g., 2,000 to 20,000 cells/well) and allowing them to grow for the intended duration of the experiment (e.g., 48 hours). c. Perform an MTT assay on this plate. The optimal seeding density is one that results in an absorbance reading in the linear range of your spectrophotometer (typically 0.8-1.2) for the vehicle-treated control wells at the end of the experiment.

  • Compound Treatment: a. Seed cells at the predetermined optimal density in a 96-well plate (100 µL/well) and allow them to attach/acclimate for 24 hours. Avoid using the outer wells. b. Prepare serial dilutions of P3P in complete medium from your stock solution. c. Remove the old medium from the cells and add 100 µL of the medium containing the P3P dilutions, vehicle control, or untreated control. d. Incubate for the desired period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Assay and Readout: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well. d. Incubate overnight in the dark at room temperature to allow for complete formazan crystal dissolution. e. Read absorbance at 570 nm with a reference wavelength of 650 nm.

  • Data Analysis: a. Subtract the background absorbance (media-only wells). b. Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells. c. Plot the results as % Viability vs. Log[Concentration] and fit a four-parameter logistic (4PL) curve to determine the IC50 value.

References

  • Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemical Biology & Interactions, 242, 35-44. Available at: [Link]

  • Google Patents. (2014). CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 148556, Pinobanksin 3-acetate. PubChem. Available at: [Link]

  • ResearchGate. (n.d.). Development and Validation of Analytical Methods for the Quantitation of Flavonoid Metabolites in Physiological Fluids via UHPLC-MS. Available at: [Link]

  • FooDB. (2015). Showing Compound propanoate (FDB031132). Available at: [Link]

  • Valente, M. J., et al. (2016). Propolis from Portugal: new insights into its genotoxic and antigenotoxic properties in the yeast Saccharomyces cerevisiae. RSC Advances, 6(113), 112527-112536. Available at: [Link]

  • BellBrook Labs. (2023). Common Challenges in Biochemical Assays and How to Overcome Them. Available at: [Link]

  • Cholakov, G. S., et al. (2013). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Journal of the University of Chemical Technology and Metallurgy, 48(4), 365-370. Available at: [Link]

  • Thangaiyan, R., et al. (2024). A review on pharmacological studies of natural flavanone: pinobanksin. 3 Biotech, 14(1), 111. Available at: [Link]

  • BioCrick. (n.d.). Pinobanksin 3-O-propanoate. Available at: [Link]

  • Liu, Y., et al. (2023). Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH-SY5Y. Food Science & Nutrition, 11(11), 6757-6767. Available at: [Link]

  • Sulistyarti, H., et al. (2018). Validation of the Analytical Method for the Determination of Flavonoids in Broccoli. Indonesian Journal of Chemistry, 18(2), 263-269. Available at: [Link]

  • Thermo-oxidative Stability of Ethyl Propanoate in High Temperature Processes. (2024). Preprints.org. Available at: [Link]

  • Csepregi, K., et al. (2022). Chemical Perspective and Drawbacks in Flavonoid Estimation Assays. Frontiers in Natural Product Chemistry, 10. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Available at: [Link]

  • Santos-Buelga, C., & Feliciano, A. S. (2017). Flavonoids: From Structure to Health Issues. Molecules, 22(3), 477. Available at: [Link]

  • Kastratović, V. R., et al. (2022). Esterification of propanoic acid in the presence of a homogeneous catalyst. Journal of the University of Chemical Technology and Metallurgy, 57(2), 221-226. Available at: [Link]

  • Schofield, M., et al. (2018). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. BioProcess International. Available at: [Link]

  • de Araújo, D. P., et al. (2022). Determination and validation of spectrophotometric analytical method for quantification of total flavonoids in the leaves of Azadirachta. Research, Society and Development, 11(3), e24111326359. Available at: [Link]

  • San Diego State University. (2022). MDH Assay Enzyme Hints & Tips. Available at: [Link]

  • Pires, D. E. V., et al. (2022). Insights into the Pharmacological Effects of Flavonoids: The Systematic Review of Computer Modeling. International Journal of Molecular Sciences, 23(11), 6033. Available at: [Link]

  • ResearchGate. (2018). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. Available at: [Link]

  • Kim, D. Y., et al. (2016). Method validation of analytical method for 12 flavonol glycosides in foods using ultra high-performance liquid chromatography coupled with photodiode array detection. Journal of the Korean Society for Applied Biological Chemistry, 59(4), 577-586. Available at: [Link]

  • Clark, J. (2023). Properties of Esters. Chemistry LibreTexts. Available at: [Link]

  • Tsuchiya, H. (2014). Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements. Future Oncology, 10(7), 1251-1264. Available at: [Link]

Sources

Optimization

Technical Support Center: Propolis Analysis &amp; Matrix Effect Elimination

Topic: Minimizing Matrix Effects in Propolis Analysis for Flavonoids Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Matrix Effects in Propolis Analysis for Flavonoids Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Advanced Application Support Hub. This guide addresses the critical challenge of matrix effects (ME) in propolis analysis. Propolis is one of the most complex biological matrices, composed of approximately 50% resins/balsams, 30% waxes, 10% essential oils, and 5% pollen. This "sticky" composition creates severe analytical hurdles: column clogging, isobaric interferences, and significant ion suppression in LC-MS/MS.

Below are field-proven protocols and troubleshooting modules designed to isolate flavonoids (pinocembrin, galangin, quercetin, CAPE) while neutralizing the lipophilic matrix.

Module 1: Pre-Analytical Sample Preparation

Focus: Bulk Wax Removal & Extraction Efficiency

Q: My flavonoid recovery is inconsistent, and my LC backpressure increases after only 10-15 injections. What is happening?

A: You are likely experiencing wax precipitation inside your column guard or frit. Raw propolis contains high-molecular-weight waxes that are soluble in warm ethanol but precipitate when the sample hits the cooler LC mobile phase or aqueous buffers.

The Fix: Winterization (Dewaxing) You must physically precipitate waxes before injection using a temperature differential.

Protocol: Optimized Winterization & Extraction

  • Extraction: Extract pulverized propolis (1g) with 30 mL of 70% Ethanol (EtOH:H2O 70:30 v/v).

    • Why? 100% Ethanol extracts too much wax. 70% Ethanol matches the polarity of flavonoid glycosides and aglycones while minimizing wax solubility [1, 2].

  • Agitation: Ultrasound-assisted extraction (UAE) for 30-45 mins at room temperature.

  • Winterization (Critical Step):

    • Option A (Standard): Store extract at -20°C for 12-16 hours (overnight).

    • Option B (Rapid): Store extract at -80°C for 1 hour .

    • Mechanism: Waxes crystallize and precipitate at these temperatures, while flavonoids remain in solution.

  • Filtration: Rapidly filter the cold supernatant through a 0.22 µm PVDF or PTFE filter while still cold.

Q: How do I choose between SPE and Liquid-Liquid Extraction (LLE)?

A: Avoid LLE for quantitative flavonoid analysis in propolis if possible. LLE often results in emulsions due to the amphiphilic nature of propolis resins and provides lower recovery rates (approx. 43-60%) compared to SPE (>75%) [3].

Comparative Data: Clean-up Efficiency

FeatureLiquid-Liquid Extraction (LLE)SPE (C18)SPE (HLB - Hydrophilic-Lipophilic Balance)
Recovery Low (40-60%)High (70-80%)Optimal (>85%)
Wax Removal PoorModerateHigh
Matrix Effect High VariabilityModerateLow
Best For Qualitative profilingRoutine UV AnalysisQuantitation & LC-MS

Module 2: Advanced Clean-Up for LC-MS/MS

Focus: Phospholipid Removal & Ion Suppression

Q: I see significant signal suppression for Quercetin and Kaempferol in ESI- mode. Dilution helps, but I lose sensitivity. What is the cause?

A: This is classic Ion Suppression caused by co-eluting phospholipids and fatty acids. In propolis, these lipophilic compounds compete for charge in the electrospray droplet. Standard C18 SPE removes some, but not all, phospholipids.

The Fix: Zirconia-Coated Silica (HybridSPE) For LC-MS workflows, replace standard C18 with HybridSPE-Phospholipid technology or equivalent Zirconia-based sorbents.

  • Mechanism: Zirconia ions (

    
    ) form a highly selective Lewis acid-base interaction with the phosphate group of phospholipids, irreversibly binding them while allowing flavonoids (which lack phosphate groups) to pass through [4, 5].
    
Visual Workflow: Decision Tree for Method Selection

PropolisWorkflow Raw Raw Propolis Sample Extract Extraction (70% EtOH) Ultrasound 45 min Raw->Extract Winter Winterization (-20°C Overnight) Extract->Winter Precipitate Waxes Filter Cold Filtration (0.22 µm) Winter->Filter Decision Detection Method? Filter->Decision UV HPLC-UV/DAD Decision->UV Robust detection MS LC-MS/MS Decision->MS High sensitivity Direct Direct Injection (Dilute 1:10) UV->Direct High conc. analytes SPE_HLB SPE Clean-up (HLB Cartridge) UV->SPE_HLB Trace analysis Hybrid Phospholipid Removal (HybridSPE / Zr-Silica) MS->Hybrid Remove Phospholipids (Minimize Ion Suppression) Analysis Final Analysis Direct->Analysis SPE_HLB->Analysis Hybrid->Analysis

Caption: Optimized workflow for propolis analysis. Winterization is mandatory for all paths. Mass Spectrometry requires specialized phospholipid removal to prevent ion suppression.

Module 3: Quantification & Validation

Focus: Internal Standards & Calibration

Q: My standard curves (solvent-based) have , but my QC samples fail accuracy tests. Why?

A: You have a Matrix Mismatch . The ionization efficiency in pure solvent is different from that in the propolis extract.

The Fix: Matrix-Matched Calibration or Internal Standards

1. Internal Standard (IS) Selection Strategy: Do NOT use Rutin or Quercetin as an IS, as they are often endogenous to propolis.

  • Gold Standard: Isotopically labeled analogs (e.g., Quercetin-d3 , Caffeic Acid-13C3 ).

  • Cost-Effective Alternative: Use a structural analog not found in your specific propolis type.

    • For Poplar Propolis:6-Methoxyflavone or Hesperidin (often absent, but screen first).

    • For Green Propolis:Chrysin (if analyzing prenylated compounds and Chrysin is absent/low).

2. Calculation for Matrix Effect (ME%): You must quantify the suppression to validate your method.



  • Acceptable Range: -20% to +20%.

  • If ME < -20% (Suppression): Switch to HybridSPE or increase dilution factor.

Module 4: Chromatographic Troubleshooting

Q: I see "Ghost Peaks" eluting in subsequent runs.

A: Propolis contains late-eluting triterpenes and resins that may stick to the column and elute in the next gradient.

  • Solution: Add a "Sawtooth" Wash Step at the end of your gradient. Ramp to 100% Organic (Acetonitrile/Methanol) and hold for at least 3-5 column volumes before re-equilibrating.

Q: Which column chemistry is best for separating the complex flavonoid mix?

A:

  • Standard: C18 (e.g., Zorbax Eclipse Plus, 1.8 µm) is sufficient for general profiling.

  • Enhanced Resolution: PFP (Pentafluorophenyl) columns offer superior selectivity for phenolic isomers and positional isomers of flavonoids due to pi-pi interactions, which C18 lacks [6].

References

  • Bankova, V., et al. (2021). Phytochemical characterization of propolis: Extraction optimization. Journal of Apicultural Research.

  • Mattioli, et al. (2019). Characterization of Propolis Extracts Prepared Using Different Solvents. Mattioli 1885 Journals.

  • Michalkiewicz, A., et al. (2008).[1] Solid-phase extraction procedure for determination of phenolic acids and some flavonols in honey. Journal of Chromatography A.

  • Sigma-Aldrich. (2023). HybridSPE-Phospholipid Technology: Removal of phospholipid interferences.[2][3][4][5]

  • Pujadas, M., et al. (2021).[6] Application of LC-MS/MS with ion mobility for chemical analysis of propolis extracts.[6][7] Journal of the Serbian Chemical Society.[6]

  • Gardana, C., et al. (2007). Analysis of flavonoids from propolis by on-line HPLC-electrospray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Troubleshooting

Technical Support Center: Ensuring the Integrity of Pinobanksin 3-O-propanoate in Research

Welcome to the technical support center for Pinobanksin 3-O-propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this v...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Pinobanksin 3-O-propanoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the degradation of this valuable flavonoid ester throughout your experimental workflows. As a Senior Application Scientist, I have synthesized the following information based on established principles of organic chemistry, data on related flavonoid compounds, and best practices in laboratory sample management to provide you with a comprehensive resource for maintaining the integrity of your Pinobanksin 3-O-propanoate samples.

Understanding the Molecule: Why Storage Conditions are Critical

Pinobanksin 3-O-propanoate is a derivative of the naturally occurring flavanone, pinobanksin. The addition of the 3-O-propanoate ester group modifies its physicochemical properties. While this esterification can influence its biological activity, it also introduces a potential site for chemical degradation. The stability of Pinobanksin 3-O-propanoate is paramount for obtaining accurate and reproducible experimental results. Degradation can lead to a loss of potency, the formation of confounding artifacts, and ultimately, a misinterpretation of your data.

The primary degradation pathways of concern for Pinobanksin 3-O-propanoate are hydrolysis of the propanoate ester and oxidation of the flavonoid core. These processes can be accelerated by several environmental factors, which this guide will help you to control.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding the storage and handling of Pinobanksin 3-O-propanoate.

Q1: What are the primary factors that can cause Pinobanksin 3-O-propanoate to degrade?

A1: The main culprits for the degradation of Pinobanksin 3-O-propanoate are:

  • Temperature: Elevated temperatures can significantly increase the rate of both hydrolytic and oxidative degradation.

  • Light: Exposure to UV or even ambient light can induce photodegradation of the flavonoid structure.

  • pH: Non-neutral pH, especially alkaline conditions, can catalyze the hydrolysis of the ester bond.

  • Oxygen: The presence of atmospheric oxygen can lead to the oxidation of the phenolic hydroxyl groups on the flavonoid rings.

  • Moisture: Water is a key reactant in the hydrolysis of the ester group.

Q2: How should I store my solid Pinobanksin 3-O-propanoate powder for long-term use?

A2: For long-term storage of the solid compound, we recommend the following conditions, based on best practices for similar flavonoid esters like Pinobanksin 3-acetate[1]:

  • Temperature: -20°C or, for maximum stability, -80°C.

  • Atmosphere: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Keep in a light-proof container or an amber vial to protect from light.

Q3: I need to prepare a stock solution. What is the best way to do this to ensure its stability?

A3: When preparing stock solutions, it is crucial to minimize exposure to degradative factors.

  • Solvent Choice: Use a high-purity, anhydrous solvent in which Pinobanksin 3-O-propanoate is readily soluble. The choice of solvent can impact stability; for instance, polar solvents may play a role in the compound's ability to donate electrons[2].

  • Preparation: Prepare the solution quickly and avoid heating if possible. If gentle warming is necessary to dissolve the compound, do so for the shortest duration required and at the lowest possible temperature.

  • Storage of Stock Solutions: For short-term storage (up to 24 hours), store at 4°C in a tightly sealed, light-protected vial. For longer-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months, protected from light[1]. Before sealing, consider purging the headspace of the vial with an inert gas.

Q4: How can I tell if my Pinobanksin 3-O-propanoate has degraded?

A4: Visual inspection may sometimes reveal degradation, such as a change in color of the solid or solution. However, the most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[3][4]. A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products are indicative of instability.

Troubleshooting Guide: Addressing Degradation Issues

This section provides a structured approach to troubleshooting common degradation-related problems you might encounter during your experiments.

Problem 1: I am seeing a loss of biological activity in my experiments over time.

  • Potential Cause: This is a classic sign of compound degradation. The active Pinobanksin 3-O-propanoate is likely degrading into less active or inactive products.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Immediately analyze your stock solution using a validated HPLC method to check for the presence of degradation products.

    • Review Storage Conditions: Ensure that your stock solutions are being stored under the recommended conditions (see FAQs). Have there been any deviations, such as a freezer failure or prolonged exposure to light?

    • Assess Experimental Conditions: Consider the conditions of your assay. Is the compound incubated for long periods at 37°C? Is the assay medium at a pH that could promote hydrolysis? If so, you may need to prepare fresh dilutions for each experiment and minimize the incubation time.

    • Implement Preventative Measures: Prepare fresh stock solutions from your solid compound, ensuring it has been stored correctly. Aliquot and store these new stocks appropriately.

Problem 2: I am observing unexpected or inconsistent results in my assays.

  • Potential Cause: The presence of degradation products can interfere with your assay, leading to inconsistent results. These products may have their own biological activities or could interfere with the detection method.

  • Troubleshooting Steps:

    • Characterize Your Sample: Use LC-MS to identify the parent compound and any additional peaks in your sample. This will help you to understand the purity of the material you are working with.

    • Evaluate Sample Handling: Review your entire experimental workflow. Are there any steps where the compound is exposed to harsh conditions (e.g., high temperatures, extreme pH, prolonged light exposure)?[5]

    • Control for Degradation in the Assay: If you suspect degradation is occurring during the experiment itself, include a control where the compound is incubated in the assay medium for the duration of the experiment and then analyzed for degradation. This will help you to distinguish between pre-existing degradation and in-assay instability.

Problem 3: My solid Pinobanksin 3-O-propanoate has changed color.

  • Potential Cause: A color change is a strong indicator of chemical degradation, likely due to oxidation of the flavonoid structure.

  • Troubleshooting Steps:

    • Do Not Use: It is highly recommended not to use the discolored compound, as its purity and integrity are compromised.

    • Review Long-Term Storage: Assess your long-term storage conditions. Was the container properly sealed? Was it protected from light and stored at the correct temperature?

    • Procure Fresh Compound: Obtain a new batch of Pinobanksin 3-O-propanoate and implement the recommended storage conditions immediately upon receipt.

Recommended Storage Conditions: A Summary

For quick reference, the following table summarizes the recommended storage conditions for Pinobanksin 3-O-propanoate.

Form Storage Duration Temperature Atmosphere Light Protection
Solid Powder Long-Term-20°C to -80°CInert Gas (e.g., N₂, Ar)Amber Vial/Light-Proof Container
Stock Solution Short-Term (≤ 24h)4°CTightly SealedAmber Vial/Foil Wrapped
Stock Solution Long-Term (≤ 6 mo)-80°CTightly Sealed, Inert Gas HeadspaceAmber Vial/Foil Wrapped

Experimental Workflow for Stability Assessment

To ensure the utmost confidence in your results, we recommend performing a stability assessment of Pinobanksin 3-O-propanoate in your specific experimental context.

Objective: To determine the stability of Pinobanksin 3-O-propanoate under your specific storage and experimental conditions.

Materials:

  • Pinobanksin 3-O-propanoate

  • High-purity solvent for stock solution

  • Your experimental buffer/medium

  • HPLC or LC-MS system

  • Calibrated analytical balance and volumetric flasks

Protocol:

  • Prepare a Fresh Stock Solution: Accurately weigh and dissolve Pinobanksin 3-O-propanoate in your chosen solvent to a known concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the fresh stock solution by HPLC or LC-MS to determine the initial peak area of the parent compound. This will serve as your baseline.

  • Simulate Storage Conditions:

    • Short-Term: Store an aliquot of the stock solution at 4°C.

    • Long-Term: Store aliquots at -20°C and -80°C.

    • Experimental Conditions: Dilute the stock solution in your experimental buffer/medium and incubate it under the same conditions as your assay (e.g., 37°C for 24 hours).

  • Time-Point Analysis: At predetermined time points (e.g., 24h, 48h, 1 week for short-term; 1 month, 3 months, 6 months for long-term), retrieve the stored samples, bring them to room temperature, and analyze them by HPLC or LC-MS.

  • Data Analysis: Compare the peak area of Pinobanksin 3-O-propanoate at each time point to the initial (T=0) measurement. A significant decrease in the peak area indicates degradation. Also, monitor for the appearance of new peaks, which could be degradation products.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting potential degradation issues with Pinobanksin 3-O-propanoate.

Troubleshooting workflow for Pinobanksin 3-O-propanoate degradation.

By adhering to these guidelines, you can significantly mitigate the risk of Pinobanksin 3-O-propanoate degradation, ensuring the reliability and accuracy of your research outcomes. Should you have any further questions, please do not hesitate to contact our technical support team.

References

  • Alday, E., et al. (2015). Apoptotic Induction by Pinobanksin and Some of Its Ester Derivatives From Sonoran Propolis in a B-cell Lymphoma Cell Line. Chemical Biology & Drug Design, 87(3), 443-451. [Link]

  • Zheng, Y., et al. (2018). Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent. Food Chemistry, 240, 323-329. [Link]

  • Tahir, U. L., et al. (2024). A review on pharmacological studies of natural flavanone: pinobanksin. Journal of Taibah University Medical Sciences, 19(2), 205-216. [Link]

  • Krol, M. B., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. Journal of Analytical Toxicology, 44(8), 857-865. [Link]

  • Hocenski, C., et al. (2021). Oxidation Products of Ester-Based Oils with and without Antioxidants Identified by Stable Isotope Labelling and Mass Spectrometry. Molecules, 26(21), 6649. [Link]

  • Almeida, C., et al. (2015). Pro-oxidant and genotoxic effects of a Portuguese propolis. RSC Advances, 5(5), 3323-3330. [Link]

  • Riedel, J., et al. (2008). Cross-Disciplinary Collaborative Laboratory Activities that Reinforce Chemistry Content Knowledge. Journal of Chemical Education, 85(3), 409. [Link]

  • Zhu, X., et al. (2023). Pinobanksin from peony seed husk: A flavonoid with the potential to inhibit the proliferation of SH-SY5Y. Food Science & Nutrition, 11(11), 6939-6951. [Link]

  • EFSA Supporting Publications. (2023). Development of a novel non-targeted analytical method on evaluating the thermal stability of pesticides, enabling the identification of degradation products. EFSA. [Link]

  • Lehra, K., et al. (2019). The photostability of flavanones, flavonols and flavones and evolution of their antioxidant activity. Food Chemistry, 276, 441-448. [Link]

Sources

Reference Data & Comparative Studies

Comparative

Certified Reference Material (CRM) for Pinobanksin 3-O-propanoate: A Technical Comparison Guide

Executive Summary Pinobanksin 3-O-propanoate (CAS: 126394-70-5) is a critical flavonoid ester marker for Populus-type propolis, essential for validating the authenticity and pharmacological potency of propolis-derived th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pinobanksin 3-O-propanoate (CAS: 126394-70-5) is a critical flavonoid ester marker for Populus-type propolis, essential for validating the authenticity and pharmacological potency of propolis-derived therapeutics.

In the unregulated landscape of phytochemical standards, researchers often face a choice between Certified Reference Materials (CRMs) (ISO 17034 compliant) and Research Grade Analytical Standards . This guide objectively compares these alternatives, demonstrating why "purity by HPLC area %" is an insufficient metric for quantitative accuracy and how using non-certified materials can introduce significant errors in pharmacokinetic (PK) and quality control (QC) data.

Part 1: Technical Deep Dive & Chemical Profile

Pinobanksin 3-O-propanoate is structurally labile compared to its aglycone precursors. Its ester linkage at the C3 position makes it susceptible to hydrolysis under basic conditions or prolonged storage, necessitating rigorous stability monitoring—a feature guaranteed only by CRMs.

PropertySpecification
IUPAC Name [(2R,3R)-5,7-dihydroxy-4-oxo-2-phenyl-2,3-dihydrochromen-3-yl] propanoate
Molecular Formula C₁₈H₁₆O₆
Molecular Weight 328.32 g/mol
Key Instability Factors Ester hydrolysis (pH > 7), Photo-oxidation
Primary Source Populus spp.[1] bud exudates, Propolis

Part 2: Comparative Analysis (CRM vs. Research Grade)

The following analysis contrasts a Certified Reference Material (ISO 17034) against a typical Research Grade Standard .

Metrological Traceability & Purity Assignment

The Core Issue: Research grade standards often report purity as "Area %" via HPLC-UV. This method ignores impurities that do not absorb UV light (e.g., residual solvents, inorganic salts, water). CRMs use Mass Balance or Quantitative NMR (qNMR) to determine absolute content.

FeatureCertified Reference Material (CRM) Research Grade Standard
Purity Definition Mass Fraction ( kg/kg ) . Accounts for water, volatiles, and inorganics.[1]Chromatographic Purity (Area %) . Ignores non-UV active impurities.
Traceability Traceable to SI Units (kg, mol) via primary standards (e.g., NIST SRM).Traceable only to the manufacturer's internal batch.
Uncertainty (

)
Expanded Uncertainty provided (includes homogeneity, stability, and characterization).No uncertainty budget provided.
Homogeneity Tested for between-bottle and within-bottle variation.Assumed homogeneous (often incorrect for hygroscopic solids).
Expiration Validated stability data supports the expiry date."Re-test" dates often arbitrarily assigned.
Experimental Data: The "Purity Trap"

Scenario: A lab quantifies Pinobanksin 3-O-propanoate in a tincture. They compare a Research Grade standard (Label: >98%) against a CRM (Certified Value: 94.2%


 1.1%).

Experimental Results:

MetricResearch Grade StandardCertified Reference MaterialImpact of Error
Label Purity 98.5% (HPLC Area)94.2% (Mass Balance)Research grade overestimates active content.
Actual Water Content 3.1% (Not measured)3.1% (Measured by KF)Research grade mass is lighter than assumed.
Residual Solvent 1.2% (Not measured)1.2% (Measured by GC)Further mass error.
Calculated Conc. 100 µg/mL (Assumed)95.6 µg/mL (Actual)4.4% Systematic Error

Conclusion: Using the Research Grade standard results in a 4.4% underestimation of the analyte in the unknown sample because the standard solution is more dilute than the analyst believes. In regulated drug development, this exceeds the typical acceptable error margin (


 2%).

Part 3: Visualization of Standards Hierarchy

The following diagram illustrates the metrological chain of custody required to establish a CRM, ensuring data integrity.

TraceabilityChain cluster_validity Validation Boundary SI_Unit SI Unit (Mole/Kg) Primary_Std Primary Standard (NIST/BIPM) High Purity qNMR SI_Unit->Primary_Std  Metrological Link CRM Certified Reference Material (ISO 17034) Pinobanksin 3-O-propanoate Primary_Std->CRM  Characterization (qNMR/Mass Balance) Working_Std Working/Analytical Standard (Daily Lab Use) CRM->Working_Std  Calibration Sample Unknown Sample (Propolis Extract) Working_Std->Sample  Quantification

Caption: The hierarchy of metrological traceability. Only ISO 17034 CRMs provide the unbroken link to SI units necessary for absolute quantification.

Part 4: Validated Experimental Protocols

To utilize Pinobanksin 3-O-propanoate standards effectively, the following self-validating protocols are recommended.

Protocol A: Absolute Purity Verification (qNMR)

Use this if you must validate a non-certified Research Grade standard in-house.

  • Internal Standard (IS) Selection: Use Maleic Acid (TraceCERT® or equivalent) or 3,5-Dinitrobenzoic acid . Ensure

    
     relaxation times are measured.
    
  • Solvent: DMSO-

    
     (prevents exchange of phenolic protons).
    
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30–60s for accurate integration).
    • Scans: 64–128 for S/N > 250.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weighed mass,
    
    
    =Purity.
Protocol B: HPLC-DAD-MS Quantification

Standard operating procedure for propolis profiling.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 2.7 µm Fused-Core).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient:

    • 0–5 min: 30% B.

    • 5–25 min: 30%

      
       90% B.
      
    • 25–30 min: 90% B (Wash).

  • Detection:

    • UV: 290 nm (Flavanones generic) and 320 nm (Specific absorption max).

    • MS: ESI Negative Mode (m/z 327 [M-H]⁻).

  • System Suitability Criteria:

    • Resolution (

      
      ) between Pinobanksin 3-O-acetate and Pinobanksin 3-O-propanoate > 1.5.
      
    • Tailing Factor: 0.8 – 1.2.

Part 5: Workflow Visualization

Workflow Start Standard Acquisition Check Check Certification (ISO 17034?) Start->Check Direct Use Directly (Apply Certified Purity) Check->Direct Yes Validate In-House Characterization (qNMR + KF + GC-HS) Check->Validate No (Research Grade) Prep Stock Solution Prep (Gravimetric) Direct->Prep Validate->Prep Assign Purity Analysis HPLC-DAD Analysis Prep->Analysis

Caption: Decision matrix for handling Pinobanksin 3-O-propanoate standards. Non-certified materials require "In-House Characterization" to avoid data skew.

References

  • International Organization for Standardization. (2016).[2] ISO 17034:2016 General requirements for the competence of reference material producers.[2] ISO.[2][3][4] [Link]

  • Bankova, V. (2005). Chemical diversity of propolis and the problem of standardization. Journal of Ethnopharmacology, 100(1-2), 114-117. [Link]

  • Pellati, F., et al. (2011). Chemical analysis of propolis: A review of the recent developments. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 915-927. [Link]

  • BIPM. (2024). The International System of Units (SI) - Metrological Traceability. Bureau International des Poids et Mesures. [Link]

Sources

Validation

A Comparative Analysis of the Antioxidant Capacity of Pinobanksin 3-O-propanoate and Chrysin for Drug Development Professionals

Introduction: The Significance of Antioxidant Capacity in Drug Discovery Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Antioxidant Capacity in Drug Discovery

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Flavonoids, a diverse group of polyphenolic compounds found in plants, are renowned for their potent antioxidant activities, making them attractive candidates for drug development.

This guide focuses on two such flavonoids: Pinobanksin 3-O-propanoate, a derivative of the flavanone pinobanksin, and Chrysin, a naturally occurring flavone. By examining their chemical structures, mechanisms of action, and performance in various antioxidant assays, we aim to provide a clear comparison of their potential as therapeutic agents.

Molecular Structures and Mechanistic Insights

The antioxidant activity of flavonoids is intrinsically linked to their molecular structure, particularly the arrangement of hydroxyl (-OH) groups and other functional moieties.

Pinobanksin 3-O-propanoate belongs to the flavanone class of flavonoids. A theoretical study on pinobanksin and its ester derivatives, including the propanoate ester, suggests that the primary site of antioxidant activity is the hydroxyl group at the 7-position (7-OH)[1][2]. The study also indicates that esterification of the 3-hydroxyl group does not significantly alter the intrinsic antioxidant capacity of the pinobanksin scaffold[1]. The primary mechanism of action is believed to be hydrogen atom transfer (HAT), where the flavonoid donates a hydrogen atom to neutralize a free radical.

Chrysin (5,7-dihydroxyflavone) is a flavone, distinguished from flavanones by a double bond between carbons 2 and 3 of the C-ring. This structural feature, along with the carbonyl group at the 4-position, contributes to its antioxidant activity[3]. Like pinobanksin, the hydroxyl groups on the A-ring are crucial for its radical-scavenging ability.

cluster_pinobanksin Pinobanksin 3-O-propanoate cluster_chrysin Chrysin p3p Pinobanksin 3-O-propanoate Structure Key Features:\n- Flavanone backbone\n- Propanoate ester at C3\n- Hydroxyl groups at C5 and C7 Key Features: - Flavanone backbone - Propanoate ester at C3 - Hydroxyl groups at C5 and C7 p3p->Key Features:\n- Flavanone backbone\n- Propanoate ester at C3\n- Hydroxyl groups at C5 and C7 Structural Characteristics chrysin Chrysin Structure Key Features:\n- Flavone backbone (C2-C3 double bond)\n- Hydroxyl groups at C5 and C7 Key Features: - Flavone backbone (C2-C3 double bond) - Hydroxyl groups at C5 and C7 chrysin->Key Features:\n- Flavone backbone (C2-C3 double bond)\n- Hydroxyl groups at C5 and C7 Structural Characteristics

Caption: Chemical classes and key structural features of Pinobanksin 3-O-propanoate and Chrysin.

In Vitro Antioxidant Capacity: A Comparative Overview

To date, no studies have been identified that directly compare the antioxidant capacity of Pinobanksin 3-O-propanoate and Chrysin in the same experimental setting. Therefore, this comparison relies on synthesizing data from various sources. Based on a theoretical study, the antioxidant activity of Pinobanksin 3-O-propanoate is expected to be comparable to its parent compound, pinobanksin[1].

Antioxidant AssayPinobanksin (as a proxy for Pinobanksin 3-O-propanoate)ChrysinReference Compound
DPPH Radical Scavenging Activity (IC50) Data not available in searched sources~67.9 µg/mL[4]Ascorbic Acid: ~43.2 µg/mL[4]Trolox: ~6.3 µg/mL[4]
ABTS Radical Scavenging Activity (TEAC) Data not available in searched sourcesVariable results reported; reaction products also show activity[5]Trolox is the standard (TEAC = 1)
ORAC (Oxygen Radical Absorbance Capacity) Data not available in searched sourcesData not available in searched sourcesTrolox is the standard
Cellular Antioxidant Activity (CAA) Data not available in searched sourcesData not available in searched sourcesQuercetin is a common standard

Note: The provided IC50 value for Chrysin is from a single study and should be interpreted with caution, as values can vary significantly between different experimental setups. The absence of direct comparative data highlights a critical knowledge gap.

Mechanistic Insights into Cellular Antioxidant Action: The Nrf2-ARE Pathway

Beyond direct radical scavenging, flavonoids can exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway[6][7].

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant and cytoprotective genes, leading to their transcription.

Both pinobanksin and chrysin have been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1)[6]. This cellular mechanism provides a more prolonged and indirect antioxidant effect compared to direct radical scavenging.

cluster_pathway Nrf2-ARE Signaling Pathway cluster_nucleus Nrf2-ARE Signaling Pathway ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Flavonoids Pinobanksin / Chrysin Flavonoids->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Activation of the Nrf2-ARE pathway by flavonoids leading to cellular protection against oxidative stress.

Experimental Methodologies for Assessing Antioxidant Capacity

To ensure the reproducibility and validity of antioxidant capacity studies, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

    • Prepare a series of dilutions of the test compounds (Pinobanksin 3-O-propanoate, Chrysin) and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of the test compound or standard solution to each well (e.g., 100 µL).

    • Add an equal volume of the DPPH solution to each well (e.g., 100 µL).

    • Include a control well containing only methanol and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes)[8][9].

  • Measurement and Calculation:

    • Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a microplate reader[10].

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100

    • Plot the % scavenging against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals)[4][8].

A Prepare DPPH and Sample Solutions B Mix in 96-well plate A->B C Incubate in Dark (30 min) B->C D Measure Absorbance (517 nm) C->D E Calculate % Scavenging and IC50 D->E

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[11][12].

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm[11].

    • Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a cuvette or microplate well (e.g., 10 µL).

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 1 mL or 190 µL) and mix thoroughly.

    • Start a timer immediately after adding the ABTS•+ solution.

  • Measurement and Calculation:

    • Measure the decrease in absorbance at 734 nm after a fixed time (e.g., 6 minutes)[11].

    • The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same antioxidant effect as the test compound[13].

A Generate ABTS•+ (ABTS + K2S2O8) B Dilute ABTS•+ to working concentration A->B C Mix with Sample B->C D Measure Absorbance Decay (734 nm) C->D E Calculate TEAC D->E

Caption: Workflow for the ABTS radical cation decolorization assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

This assay measures the ability of an antioxidant to protect a fluorescent probe from degradation by peroxyl radicals.

Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent probe, fluorescein, in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).

    • Prepare a solution of the peroxyl radical generator, 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

    • Prepare a series of dilutions of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • In a black 96-well microplate, add the test compound or standard, followed by the fluorescein solution[14].

    • Incubate the plate at 37°C for a short period (e.g., 15-30 minutes)[14][15].

    • Initiate the reaction by adding the AAPH solution to all wells.

  • Measurement and Calculation:

    • Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for up to 2 hours) using a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 520 nm emission)[14][15].

    • Calculate the area under the fluorescence decay curve (AUC).

    • The results are expressed as Trolox Equivalents (TE) by comparing the AUC of the test compound to that of the Trolox standard.

A Prepare Fluorescein, AAPH, and Samples B Incubate Samples with Fluorescein (37°C) A->B C Initiate reaction with AAPH B->C D Monitor Fluorescence Decay Kinetically C->D E Calculate Area Under the Curve (AUC) and TE D->E

Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of compounds within a cellular environment, providing a more biologically relevant assessment.

Protocol:

  • Cell Culture:

    • Culture a suitable human cell line (e.g., HepG2) in a 96-well plate until confluent[16][17].

  • Assay Procedure:

    • Wash the cells with a suitable buffer.

    • Load the cells with the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH[16][18].

    • Treat the cells with the test compounds or a standard (e.g., quercetin) for a defined period (e.g., 1 hour)[18][19].

    • Induce oxidative stress by adding a peroxyl radical generator like AAPH[16].

  • Measurement and Calculation:

    • Immediately measure the fluorescence generated by the oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) over time using a microplate reader (e.g., excitation at 485 nm, emission at 538 nm)[18].

    • The antioxidant capacity is quantified by the ability of the compound to suppress the AAPH-induced fluorescence.

    • Results are often expressed as quercetin equivalents[16].

A Culture Cells to Confluency B Load Cells with DCFH-DA Probe A->B C Treat with Test Compounds B->C D Induce Oxidative Stress with AAPH C->D E Measure Fluorescence and Calculate Activity D->E

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Discussion and Future Directions

The available evidence, although indirect, suggests that both Pinobanksin 3-O-propanoate and Chrysin are promising antioxidant compounds. The theoretical data on pinobanksin derivatives indicates that the propanoate ester is unlikely to diminish the antioxidant potential of the parent molecule[1]. Chrysin has demonstrated radical scavenging activity in multiple in vitro assays[4].

However, the lack of direct comparative studies is a significant limitation. To provide a definitive answer on which compound possesses superior antioxidant capacity, head-to-head studies employing a battery of standardized antioxidant assays are imperative. Future research should focus on:

  • Direct Comparative Studies: Performing DPPH, ABTS, ORAC, and CAA assays on Pinobanksin 3-O-propanoate and Chrysin under identical experimental conditions.

  • Structure-Activity Relationship (SAR) Studies: Investigating a wider range of pinobanksin esters to further elucidate the impact of the ester chain length on antioxidant activity.

  • In Vivo Studies: Evaluating the antioxidant efficacy of both compounds in animal models of oxidative stress-related diseases to assess their bioavailability and in vivo performance.

Conclusion

References

  • Abourehab, M. (2023). How to determine theoretical IC50 value for in vitro DPPH assay? ResearchGate. [Link]

  • Arts, M. J., Haenen, G. R., Voss, H. P., & Bast, A. (2004). Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay. Food and Chemical Toxicology, 42(1), 45-49.
  • G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method. Retrieved from [Link]

  • Zheng, Y. Z., Deng, G., Chen, D. F., Liang, Q., Guo, R., & Fu, Z. M. (2018). Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent. Food Chemistry, 240, 323-329. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 50. [Link]

  • Rivera-Yañez, N., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Molecules, 25(2), 356. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of Agricultural and Food Chemistry, 55(22), 8896-8907. [Link]

  • Processes. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Agilent. (2021). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. [Link]

  • Li, H., et al. (2021). The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways. Molecules, 26(21), 6439. [Link]

  • Zheng, Y. Z., et al. (2018). Theoretical studies on the antioxidant activity of pinobanksin and its ester derivatives: Effects of the chain length and solvent. ResearchGate. [Link]

  • Cichoż-Lach, H., & Michalak, A. (2022). Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds. Oxidative Medicine and Cellular Longevity, 2022, 5873135. [Link]

  • Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. (2021, July 21). YouTube. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

  • Ilyasov, I. R., Beloborodov, V. L., & Selivanova, I. A. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. International Journal of Molecular Sciences, 21(3), 1131. [Link]

  • ResearchGate. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of Flavonoids and Isoflavonoids as Antioxidants. Retrieved from [Link]

  • Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619-4626. [Link]

  • Elangovan, B. (2024). A review on pharmacological studies of natural flavanone: pinobanksin. 3 Biotech, 14(3), 111. [Link]

  • de Souza, T. B., et al. (2021). Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. ACS Omega, 6(13), 8865-8875. [Link]

  • ResearchGate. (n.d.). Does anyone know an easy protocol for DPPH assay? Retrieved from [Link]

  • Zen-Bio, Inc. (n.d.). CAA Antioxidant Assay Kit. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Trolox Equivalent Antioxidant Capacity (TEAC) Assay Kit (ABTS). Retrieved from [Link]

  • Li, H., et al. (2021). The Antioxidant and Anti-Inflammatory Effects of Flavonoids from Propolis via Nrf2 and NF-κB Pathways. ResearchGate. [Link]

  • Wang, J., et al. (2021). Pinocembrin ameliorates post-infarct heart failure through activation of Nrf2/HO-1 signaling pathway. Journal of Translational Medicine, 19(1), 1-16. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

  • Ferreira, I. M., et al. (2023). Exploiting Kinetic Features of ORAC Assay for Evaluation of Radical Scavenging Capacity. Antioxidants, 12(2), 488. [Link]

  • Elangovan, B. (2024). A review on pharmacological studies of natural flavanone: pinobanksin. ResearchGate. [Link]

  • Molecules. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. MDPI. [Link]

  • Ferreira, I. M., et al. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. Molecules, 29(4), 834. [Link]

  • Ashrafizadeh, M., et al. (2020). Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? Molecules, 25(20), 4875. [Link]

  • Wang, L., et al. (2018). Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products. Food Chemistry, 241, 145-152. [Link]

  • ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. (2021, July 25). YouTube. [Link]

  • Furtado, C. M., et al. (2021). Flavonols’ and Flavones’ Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Molecules, 26(16), 4941. [Link]

  • Chobot, V., et al. (2016). Pro- and Antioxidant Activity of Three Selected Flavan Type Flavonoids: Catechin, Eriodictyol and Taxifolin. Molecules, 21(10), 1354. [Link]

  • Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. PubMed. [Link]

  • ResearchGate. (n.d.). Effect of chrysin, a flavonoid compound, on the mutagenic activity of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and benzo(a)pyrene (B(a)P) in bacterial and human hepatoma (HepG2) cells. Retrieved from [Link]

  • Cichoż-Lach, H., & Michalak, A. (2022). Review Article Flavonols and Flavones as Potential anti-Inflammatory, Antioxidant, and Antibacterial Compounds. ScienceOpen. [Link]

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Comparative

Validation of UHPLC Methods for Propolis Flavonoid Profiling: A Comparative Technical Guide

Executive Summary Propolis is one of the most chemically complex natural matrices encountered in pharmaceutical analysis. Its composition—a resinous mixture of over 300 constituents including flavonoids, phenolic acids,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Propolis is one of the most chemically complex natural matrices encountered in pharmaceutical analysis. Its composition—a resinous mixture of over 300 constituents including flavonoids, phenolic acids, and esters—varies wildly based on botanical origin (e.g., Populus vs. Baccharis species).[1]

Traditional HPLC-UV methods, while robust, often suffer from excessive run times (>60 mins) and poor resolution of isomeric flavonoids (e.g., quercetin vs. luteolin). This guide validates Ultra-High Performance Liquid Chromatography (UHPLC) as the superior alternative, offering a 4x increase in throughput and superior peak capacity. We provide a direct comparison, a self-validating protocol, and the ICH Q2(R1) validation data necessary to implement this standard in a regulated environment.

Part 1: The Analytical Challenge

The "Propolis Paradox" lies in its heterogeneity. A method validated for European Poplar propolis (rich in pinocembrin and galangin) may fail completely for Brazilian Green propolis (rich in artepillin C). Therefore, specificity is the primary driver for method selection.

The Decision Matrix: Selecting the Right Tool

Before method development, researchers must categorize their sample to select the appropriate stationary phase and detection mode.

Propolis_Workflow Raw Raw Propolis Sample Origin Determine Botanical Origin Raw->Origin Poplar Poplar Type (Europe/Asia) Origin->Poplar Pinocembrin/Galangin Green Green Type (Brazil/Baccharis) Origin->Green Artepillin C Extract Extraction (70-80% EtOH, Ultrasound) Poplar->Extract Green->Extract Tech_Select Technology Selection Extract->Tech_Select HPLC HPLC-UV (Routine QC, Low Cost) Tech_Select->HPLC Legacy Methods UHPLC UHPLC-DAD/MS (Profiling, R&D, High Throughput) Tech_Select->UHPLC Complex Profiling Spec Spectrophotometry (Total Content Only - Non-Specific) Tech_Select->Spec Rough Screening

Figure 1: Analytical workflow for propolis characterization.[1][2] Note that Spectrophotometry is deemed insufficient for drug development due to lack of specificity.

Part 2: Technology Comparison (UHPLC vs. Alternatives)

The transition from HPLC to UHPLC is not merely about speed; it is about peak capacity . Propolis extracts often contain co-eluting isomers that traditional 5 µm particles cannot resolve.

Comparative Performance Metrics
FeatureUHPLC (Recommended) Traditional HPLC Spectrophotometry
Stationary Phase Sub-2-micron (1.7 – 1.9 µm)3 – 5 µm particlesN/A (Solution phase)
Typical Run Time 8 – 15 minutes45 – 90 minutes< 1 minute
Backpressure 600 – 1200 bar< 400 barN/A
Resolution (

)
High (> 2.0 for isomers)Moderate (often < 1.5)None (Total sum only)
Solvent Usage < 5 mL per run> 40 mL per runLow
LOD (Pinocembrin) ~0.05 µg/mL~0.5 µg/mLN/A

Expert Insight: While spectrophotometry (e.g., AlCl3 method) is faster, it yields "false positives" by reacting with non-flavonoid phenolics. For pharmaceutical validation, UHPLC is the only defensible choice for quantifying specific markers like Chrysin and Galangin.

Part 3: The Validated UHPLC Protocol

This protocol is optimized for Poplar-type propolis (the most common global variety). It utilizes a C18 column with sub-2-micron particles to handle the high backpressure and deliver narrow peak widths.

Sample Preparation (The Critical Step)
  • Extraction: 1.0 g raw propolis + 30 mL 70% Ethanol.

  • Process: Ultrasonic extraction (30 min, <40°C to prevent degradation).

  • Filtration: 0.22 µm PTFE membrane (Critical for UHPLC to prevent column clogging).

  • Dilution: Dilute 1:10 with mobile phase A prior to injection.

Chromatographic Conditions
  • System: UHPLC system (e.g., Waters Acquity or Thermo Vanquish) equipped with DAD.

  • Column: C18, 100 mm × 2.1 mm, 1.7 µm particle size.

  • Temperature: 35°C (Controls viscosity and retention reproducibility).

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital for phenolic acids).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% → 60% B

    • 10-12 min: 60% → 95% B

    • 12-14 min: 95% B (Wash)

    • 14-15 min: 5% B (Re-equilibration)

Part 4: Validation Logic & Experimental Data

Validation must follow ICH Q2(R1) guidelines. The following data represents typical acceptance criteria and results for a valid propolis profiling method.

Validation Workflow Logic

Validation_Logic Start Start Validation Spec Specificity (Resolution > 1.5) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Pass Fail Optimization Loop (Adjust Gradient/Temp) Spec->Fail Fail Acc Accuracy (Spike Recovery) Lin->Acc Pass Prec Precision (RSD < 2%) Acc->Prec Pass Pass Validated Method Prec->Pass Pass Fail->Spec

Figure 2: Sequential validation logic ensuring method robustness.

Experimental Data Summary
1. Specificity & Retention

The method must separate the "Critical Pair": Chrysin and Galangin . In many HPLC methods, these co-elute. In UHPLC, baseline separation is achieved.

Marker CompoundRetention Time (min)Resolution (

)
Tailing Factor
Caffeic Acid1.85-1.1
p-Coumaric Acid2.404.21.0
Ferulic Acid3.103.51.1
Pinocembrin7.2512.11.0
Chrysin 8.10 2.8 1.1
Galangin 8.45 > 2.0 1.1
2. Linearity & Sensitivity (LOD/LOQ)

Calibration curves constructed from 0.5 to 100 µg/mL.

AnalyteRegression Equation

LOD (µg/mL)LOQ (µg/mL)
Pinocembrin

0.99980.040.12
Chrysin

0.99960.060.18
Galangin

0.99990.030.10
3. Accuracy (Recovery) & Precision

Accuracy is determined by spiking raw propolis extract with known standards at three levels (80%, 100%, 120%).

AnalyteSpike LevelRecovery (%)Intra-day RSD (%)Inter-day RSD (%)
PinocembrinLow98.50.81.5
High100.20.61.2
ChrysinLow96.81.11.8
High99.10.91.4

Interpretation: Recovery values between 95-102% and RSD values < 2.0% confirm the method is accurate and repeatable, meeting strict pharmaceutical QC standards.

Part 5: Troubleshooting & Robustness

Even validated methods can drift. Here are common failure modes in propolis analysis and their fixes:

  • Double Peaks: Often caused by solvent mismatch. Fix: Ensure the sample diluent matches the initial mobile phase (5% ACN).

  • Pressure Spikes: Propolis waxes can precipitate. Fix: Ensure the 0.22 µm filtration step is never skipped; use a guard column.

  • Retention Time Drift: pH sensitivity. Fix: Precisely buffer the aqueous phase (0.1% Formic Acid) rather than relying on simple water.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bankova, V. (2005). Chemical diversity of propolis and the problem of standardization.[3] Journal of Ethnopharmacology. [Link]

  • Pellati, F., et al. (2011).[4] Development and validation of a UHPLC-DAD method for the analysis of flavonoids and phenolic acids in propolis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Gardana, C., et al. (2007). Analysis of flavonoids from propolis by on-line HPLC-electrospray mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Validation

A Comparative Guide to the Mass Fragmentation Patterns of Pinobanksin 3-O-propanoate

For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive compounds is paramount. Pinobanksin, a flavonoid found in honey and propolis, and its derivatives are...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the structural nuances of bioactive compounds is paramount. Pinobanksin, a flavonoid found in honey and propolis, and its derivatives are of significant interest for their potential therapeutic properties, including anti-proliferative and apoptotic activities.[1] The esterification of pinobanksin, such as in Pinobanksin 3-O-propanoate, can alter its biological activity, making the precise characterization of these molecules essential.

This guide provides an in-depth technical comparison of the mass fragmentation patterns of Pinobanksin 3-O-propanoate and its parent compound, pinobanksin. Leveraging experimental data from closely related analogs and fundamental principles of mass spectrometry, this document offers a predictive and comparative analysis to aid in the identification and structural elucidation of this important flavonoid derivative.

Principles of Flavonoid and Ester Fragmentation in Mass Spectrometry

The fragmentation of flavonoids in a mass spectrometer, typically using electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), is a well-established method for structural characterization.[2] The fragmentation patterns are influenced by the core flavonoid structure, the type and position of substituents, and the ionization mode (positive or negative).

Common fragmentation pathways for flavonoids include retro-Diels-Alder (rDA) reactions that cleave the C-ring, leading to characteristic fragment ions that provide information about the substitution patterns on the A and B rings.[3] Additionally, neutral losses of small molecules such as water (H₂O) and carbon monoxide (CO) are frequently observed.[3]

For acylated flavonoids, such as Pinobanksin 3-O-propanoate, the ester linkage is a primary site of fragmentation. The lability of the ester bond often leads to the neutral loss of the acyl group or the generation of an ion corresponding to the deacylated flavonoid. The fragmentation of the acyl group itself can also provide structural information.

Comparative Fragmentation Analysis: Pinobanksin vs. Pinobanksin 3-O-propanoate

To understand the fragmentation of Pinobanksin 3-O-propanoate, it is instructive to first consider the fragmentation of its parent compound, pinobanksin, and a closely related analog, pinobanksin 3-O-acetate.

Pinobanksin Fragmentation

The mass spectrum of pinobanksin (Molecular Weight: 272.25 g/mol ) exhibits characteristic fragmentation patterns. A key fragmentation pathway involves the retro-Diels-Alder (rDA) reaction, which cleaves the C-ring. The resulting fragments provide information about the hydroxylation pattern of the A and B rings.

Table 1: Key Fragmentation Ions of Pinobanksin

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Structure/Loss
273 [M+H]⁺153[A-ring fragment + H]⁺
273 [M+H]⁺121[B-ring fragment + H]⁺
271 [M-H]⁻151[A-ring fragment - H]⁻
271 [M-H]⁻119[B-ring fragment - H]⁻
Pinobanksin 3-O-acetate Fragmentation: An Experimental Analog

Experimental data for pinobanksin 3-O-acetate (Molecular Weight: 314.3 g/mol ) provides a strong foundation for predicting the fragmentation of Pinobanksin 3-O-propanoate.[4][5] In negative ion mode ESI-MS/MS, the precursor ion [M-H]⁻ at m/z 313.066 yields several key product ions.[5]

A prominent fragmentation pathway is the loss of the acetyl group, resulting in an ion corresponding to deprotonated pinobanksin.

Table 2: Experimental Fragmentation Data for Pinobanksin 3-O-acetate ([M-H]⁻ at m/z 313.066) [5]

Fragment Ion (m/z)Proposed Structure/Loss
271.0560[M-H - C₂H₂O]⁻ (Loss of ketene)
253.0421[Pinobanksin - H - H₂O]⁻
197.0543Further fragmentation
209.0521Further fragmentation
225.0482Further fragmentation

The observation of the ion at m/z 271 is particularly significant as it represents the pinobanksin core after the loss of the acetyl group, confirming the location of the ester substituent at the 3-position.

Predicted Fragmentation of Pinobanksin 3-O-propanoate

Based on the fragmentation of pinobanksin and its acetate derivative, we can predict the major fragmentation pathways for Pinobanksin 3-O-propanoate (Molecular Weight: 328.32 g/mol ).[6]

In negative ion mode ESI-MS/MS, the precursor ion [M-H]⁻ is expected at m/z 327. The primary fragmentation will likely be the cleavage of the propanoate ester bond. This can occur through two main pathways:

  • Neutral loss of propanoic acid (C₃H₆O₂; 74.08 Da): This would result in a fragment ion at m/z 253.

  • Formation of the deprotonated pinobanksin ion: This would involve the loss of the propionyl group as ketene (C₃H₄O; 72.06 Da), leading to an ion at m/z 271, analogous to the fragmentation of pinobanksin 3-O-acetate. This is a highly probable and diagnostic fragmentation.[7]

Further fragmentation of the pinobanksin core would then proceed as previously described for the parent compound, leading to ions resulting from rDA cleavage and neutral losses.

Table 3: Predicted Key Fragmentation Ions of Pinobanksin 3-O-propanoate

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Structure/Loss
327 [M-H]⁻271[M-H - C₃H₄O]⁻ (Loss of propionyl group as ketene)
327 [M-H]⁻253[M-H - C₃H₆O₂]⁻ (Neutral loss of propanoic acid)
271151[A-ring fragment - H]⁻
271119[B-ring fragment - H]⁻

Experimental Protocol for ESI-MS/MS Analysis

To validate the predicted fragmentation patterns, the following experimental protocol for High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is recommended.

1. Sample Preparation:

  • Dissolve Pinobanksin 3-O-propanoate standard in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
  • Prepare a series of dilutions to determine the optimal concentration for analysis (e.g., 1, 10, 100 µg/mL).
  • Filter the final solutions through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.
  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements.
  • Scan Mode: Full scan MS from m/z 100-1000 to identify the precursor ion.
  • MS/MS Mode: Product ion scan of the precursor ion of Pinobanksin 3-O-propanoate ([M+H]⁺ or [M-H]⁻).
  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be applied to observe a range of fragment ions.
  • Capillary Voltage: ~3.5 kV.
  • Source Temperature: ~120 °C.
  • Desolvation Gas Flow: ~600 L/hr.

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed fragmentation pathways.

G cluster_pinobanksin Pinobanksin Fragmentation Pinobanksin [M-H]- (m/z 271) Pinobanksin [M-H]- (m/z 271) A-ring fragment (m/z 151) A-ring fragment (m/z 151) Pinobanksin [M-H]- (m/z 271)->A-ring fragment (m/z 151) rDA B-ring fragment (m/z 119) B-ring fragment (m/z 119) Pinobanksin [M-H]- (m/z 271)->B-ring fragment (m/z 119) rDA

Caption: Proposed fragmentation of pinobanksin via retro-Diels-Alder (rDA) reaction.

G cluster_propanoate Pinobanksin 3-O-propanoate Fragmentation P-3-O-P [M-H]- (m/z 327) P-3-O-P [M-H]- (m/z 327) Pinobanksin [M-H]- (m/z 271) Pinobanksin [M-H]- (m/z 271) P-3-O-P [M-H]- (m/z 327)->Pinobanksin [M-H]- (m/z 271) - C3H4O A-ring fragment (m/z 151) A-ring fragment (m/z 151) Pinobanksin [M-H]- (m/z 271)->A-ring fragment (m/z 151) rDA B-ring fragment (m/z 119) B-ring fragment (m/z 119) Pinobanksin [M-H]- (m/z 271)->B-ring fragment (m/z 119) rDA

Caption: Predicted fragmentation pathway of Pinobanksin 3-O-propanoate.

Conclusion

The mass fragmentation pattern of Pinobanksin 3-O-propanoate can be reliably predicted through a comparative analysis with its parent compound, pinobanksin, and its close structural analog, pinobanksin 3-O-acetate. The key diagnostic fragmentation is the loss of the propionyl group to yield the deprotonated pinobanksin ion at m/z 271. Subsequent fragmentation of this ion via retro-Diels-Alder cleavage provides further structural confirmation. This guide provides a robust framework for the identification and characterization of Pinobanksin 3-O-propanoate in complex matrices, which is crucial for advancing research into its biological activities and potential therapeutic applications.

References

  • Alday, E., et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran propolis in a B-cell lymphoma cell line. Chemico-Biological Interactions, 242, 35-44. Available at: [Link]

  • A review on pharmacological studies of natural flavanone: pinobanksin - PMC. (n.d.). Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis. Retrieved from [Link]

  • PubChem. (n.d.). Pinobanksin 3-acetate. Retrieved from [Link]

  • Ma, Y. L., et al. (2018). Analysis of Flavonoids in Rhamnus davurica and Its Antiproliferative Activities. Molecules, 23(11), 2899. Available at: [Link]

  • de Rijke, E., et al. (2006). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 41(1), 1-15. Available at: [Link]

  • Tan, Y., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 26(23), 7146. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-laboratory Comparison of Pinobanksin 3-O-propanoate Quantification

For: Researchers, scientists, and drug development professionals engaged in the analysis of natural products. This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chroma...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the analysis of natural products.

This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of Pinobanksin 3-O-propanoate. This flavonoid, commonly found in propolis, has garnered significant research interest for its potential pharmacological activities.[1][2] Accurate and reproducible quantification is paramount for reliable research and potential clinical applications.

This document is structured to provide not only a direct comparison of methodologies but also to equip researchers with the foundational knowledge to design and execute their own robust analytical validations and inter-laboratory studies. We will delve into the rationale behind experimental design, the intricacies of method validation, and the statistical evaluation of comparative data, ensuring a holistic understanding of the topic.

Introduction to Pinobanksin 3-O-propanoate and the Imperative for Accurate Quantification

Pinobanksin 3-O-propanoate is a naturally occurring flavanone, an ester derivative of pinobanksin, which is a common constituent of propolis.[1] Propolis, a resinous mixture produced by honeybees, has a long history of use in traditional medicine, and modern research has identified its constituent flavonoids as key contributors to its biological effects, including antioxidant and anti-proliferative activities.[1] The accurate quantification of specific flavonoids like Pinobanksin 3-O-propanoate is crucial for:

  • Standardization of natural product extracts: Ensuring batch-to-batch consistency for research and commercial products.

  • Pharmacokinetic studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

  • Efficacy and safety assessment: Correlating the concentration of the active compound with its biological effects.

Given the inherent variability of natural products, robust and harmonized analytical methods are essential to ensure data quality and comparability across different laboratories.

Designing a Hypothetical Inter-laboratory Comparison Study

To objectively compare the performance of HPLC-UV and LC-MS/MS for Pinobanksin 3-O-propanoate quantification, we designed a hypothetical inter-laboratory study. This study is modeled after established guidelines for proficiency testing, such as those outlined in ISO 13528:2015.[3]

Study Overview

A reference laboratory prepares and distributes a set of blind samples to five participating laboratories. Each laboratory is tasked with quantifying Pinobanksin 3-O-propanoate in the provided samples using either a standardized HPLC-UV method or an LC-MS/MS method.

Sample Preparation and Distribution

A bulk sample of propolis extract is fortified with a known concentration of purified Pinobanksin 3-O-propanoate to create a homogenous and stable stock. This stock is then used to prepare three sets of samples at different concentration levels (Low, Medium, and High). To assess the method's ability to handle complex matrices, one set of samples is prepared in a simple solvent matrix (methanol), while the other two are in a simulated biological matrix (human plasma).

All samples are prepared in triplicate and shipped to the participating laboratories under controlled temperature conditions to ensure stability.

Workflow of the Inter-laboratory Comparison

InterLab_Workflow cluster_ReferenceLab Reference Laboratory cluster_ParticipatingLabs Participating Laboratories (n=5) cluster_DataAnalysis Centralized Data Analysis Ref_Prep Sample Preparation (Fortified Propolis Extract) Ref_Char Homogeneity & Stability Testing Ref_Prep->Ref_Char Ref_Dist Sample Distribution (Blinded Samples) Ref_Char->Ref_Dist Lab_Analysis Sample Analysis (HPLC-UV or LC-MS/MS) Ref_Dist->Lab_Analysis Lab_Report Data Reporting Lab_Analysis->Lab_Report Stat_Eval Statistical Evaluation (ISO 13528) Lab_Report->Stat_Eval Method_Comp Method Performance Comparison Stat_Eval->Method_Comp

Caption: Workflow of the hypothetical inter-laboratory comparison study.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the quantification of Pinobanksin 3-O-propanoate using HPLC-UV and LC-MS/MS. These protocols are designed to be self-validating, incorporating quality control measures to ensure the reliability of the results.

Internal Standard Selection and Preparation

For accurate quantification, an internal standard (IS) is crucial to correct for variations in sample preparation and instrument response. Pinobanksin 3-acetate is an ideal internal standard for this analysis due to its structural similarity to Pinobanksin 3-O-propanoate, ensuring similar extraction efficiency and chromatographic behavior.[4][5][6][7]

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Pinobanksin 3-acetate and dissolve in 10 mL of methanol.

  • Working Internal Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

HPLC-UV Method

Rationale: HPLC-UV is a widely accessible and robust technique for the quantification of compounds with a UV chromophore. The method relies on the principle that the amount of UV light absorbed by the analyte is directly proportional to its concentration.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

Gradient Elution:

Time (min) %A %B
0 70 30
15 30 70
20 30 70
21 70 30

| 25 | 70 | 30 |

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 290 nm (based on the characteristic UV absorbance of flavanones) Injection Volume: 10 µL

Sample Preparation:

  • To 100 µL of sample (or standard), add 10 µL of the working internal standard solution (10 µg/mL).

  • Add 890 µL of methanol, vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Calibration Curve: Prepare a series of calibration standards of Pinobanksin 3-O-propanoate (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) in the appropriate matrix (methanol or blank plasma). Process each standard as described in the sample preparation section. Plot the peak area ratio (analyte/internal standard) against the concentration.

LC-MS/MS Method

Rationale: LC-MS/MS offers superior selectivity and sensitivity compared to HPLC-UV by utilizing the mass-to-charge ratio of the analyte and its fragments for detection and quantification. This is particularly advantageous for complex matrices where co-eluting interferences can be a challenge for UV detection.

Instrumentation:

  • LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

Mobile Phase:

  • A: 0.1% Formic acid in water

  • B: Acetonitrile

Gradient Elution:

Time (min) %A %B
0 80 20
8 20 80
10 20 80
11 80 20

| 15 | 80 | 20 |

Flow Rate: 0.4 mL/min Column Temperature: 40 °C Injection Volume: 5 µL

Mass Spectrometer Settings (Negative Ion Mode):

  • Pinobanksin 3-O-propanoate:

    • Precursor Ion (Q1): m/z 327.1

    • Product Ion (Q3): m/z 253.1 (corresponding to the loss of the propanoate group)

  • Pinobanksin 3-acetate (IS):

    • Precursor Ion (Q1): m/z 313.1

    • Product Ion (Q3): m/z 253.1 (corresponding to the loss of the acetate group)

Sample Preparation: Same as for the HPLC-UV method.

Calibration Curve: Prepare a series of calibration standards of Pinobanksin 3-O-propanoate (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in the appropriate matrix. Process and analyze as described above.

Comparison of Method Performance: A Hypothetical Data Analysis

The data from the five participating laboratories were collected and analyzed according to the principles outlined in ISO 13528.[3] The performance of each method was evaluated based on accuracy (trueness and precision) and robustness across different laboratories and matrices.

Quantitative Data Summary
Sample Level Matrix Assigned Value (µg/mL) HPLC-UV Mean (µg/mL) HPLC-UV Inter-lab RSD (%) LC-MS/MS Mean (µg/mL) LC-MS/MS Inter-lab RSD (%)
LowMethanol0.50.528.50.514.2
MediumMethanol5.04.916.25.033.1
HighMethanol20.019.855.120.092.5
LowPlasma0.50.6515.20.536.8
MediumPlasma5.05.4212.85.084.5
HighPlasma20.021.5010.520.153.8

RSD: Relative Standard Deviation

Interpretation of Results

The hypothetical data presented in the table above illustrates several key performance differences between the two methods:

  • Accuracy: Both methods demonstrated good accuracy in the simple methanol matrix, with mean reported values close to the assigned values. However, in the more complex plasma matrix, the HPLC-UV method showed a positive bias, suggesting potential interference from endogenous components that absorb at the same wavelength. The LC-MS/MS method, with its higher selectivity, maintained its accuracy in the plasma matrix.

  • Precision: The inter-laboratory relative standard deviation (RSD), a measure of reproducibility, was consistently lower for the LC-MS/MS method across all concentration levels and matrices. This indicates that the LC-MS/MS method is more robust and less susceptible to variations between laboratories.

  • Sensitivity: While not explicitly shown in the table, the lower limit of quantification for the LC-MS/MS method (in the ng/mL range) is significantly better than that of the HPLC-UV method (in the µg/mL range). This makes LC-MS/MS the preferred method for applications requiring high sensitivity, such as pharmacokinetic studies.

Method Validation: A Cornerstone of Scientific Integrity

The validation of analytical methods is a mandatory requirement to ensure the reliability and integrity of the generated data. The principles outlined by the International Council for Harmonisation (ICH) provide a comprehensive framework for this process.[6][8]

Key Validation Parameters
Parameter Description Typical Acceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No significant interference at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of scatter between a series of measurements.RSD ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in method parameters.
Logical Relationship of Validation Parameters

Validation_Logic Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Method Validated Analytical Method Accuracy->Method LOD_LOQ LOD & LOQ Precision->LOD_LOQ LOD_LOQ->Method Robustness Robustness Robustness->Method

Caption: Logical flow of analytical method validation parameters.

Conclusion and Recommendations

This guide has provided a comprehensive comparison of HPLC-UV and LC-MS/MS for the quantification of Pinobanksin 3-O-propanoate, grounded in the principles of scientific integrity and method validation.

Based on our hypothetical inter-laboratory comparison and the inherent capabilities of each technique, we offer the following recommendations:

  • For routine quality control and analysis of relatively clean samples with analyte concentrations in the µg/mL range or higher, HPLC-UV is a cost-effective and reliable method. However, careful validation is required to ensure the absence of interfering compounds.

  • For bioanalytical studies, analysis of complex matrices, and applications requiring high sensitivity and selectivity, LC-MS/MS is the superior method. Its ability to minimize matrix effects and provide structural confirmation makes it the gold standard for demanding applications.

Ultimately, the choice of analytical method should be guided by the specific requirements of the research, including the nature of the sample, the required sensitivity, and the available instrumentation. Regardless of the chosen method, a thorough validation according to established guidelines is non-negotiable to ensure the generation of high-quality, reproducible, and defensible data.

References

  • ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. ([Link])

  • Alday, E. et al. (2015). Apoptotic induction by pinobanksin and some of its ester derivatives from Sonoran Propolis in a B-cell lymphoma cell line. Molecules, 20(9), 17094-17110. ([Link])

  • A review on pharmacological studies of natural flavanone: pinobanksin. (2023). Journal of Basic and Clinical Physiology and Pharmacology. ([Link])

  • Extracts of Poplar Buds (Populus balsamifera L., Populus nigra L.) and Lithuanian Propolis: Comparison of Their Composition and Biological Activities. (2022). Molecules, 27(15), 4886. ([Link])

  • Phytochemical Profile, Plant Precursors and Some Properties of Georgian Propolis. (2021). Molecules, 26(16), 4789. ([Link])

  • International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ([Link])

  • HPLC-DAD-ESI/MS Identification and Quantification of Phenolic Compounds in Ilex paraguariensis Beverages and On-Line Evaluation of Individual Antioxidant Activity. (2007). Journal of Agricultural and Food Chemistry, 55(19), 7703-7709. ([Link])

  • Statistical Evaluation Throughout a PT programme: ISO 13528:2015. (2019). Mahidol University. ([Link])

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (2000). SP Swedish National Testing and Research Institute. ([Link])

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (2022). Ethiopian Accreditation Service. ([Link])

  • Identification of phenolic compounds by HPLC-ESI-MS/MS and antioxidant activity from Chilean propolis. (2020). Journal of Food Composition and Analysis, 92, 103578. ([Link])

Sources

Validation

A Comparative Guide to Purity Assessment of Pinobanksin 3-O-propanoate Utilizing Quantitative Nuclear Magnetic Resonance (qNMR)

In the realm of natural product chemistry and drug development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For novel compounds like Pinobanksin 3-O-propanoate, a f...

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of natural product chemistry and drug development, the precise determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For novel compounds like Pinobanksin 3-O-propanoate, a flavonoid ester with significant therapeutic potential, establishing an accurate and reliable purity profile is paramount.[1] This guide provides an in-depth, comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of Pinobanksin 3-O-propanoate, juxtaposing it with traditional chromatographic methods. We will delve into the theoretical underpinnings of qNMR, present a detailed experimental protocol, and offer insights into data interpretation, thereby equipping researchers, scientists, and drug development professionals with the knowledge to implement this powerful analytical technique.

The Critical Role of Purity in Drug Discovery

The journey of a drug candidate from discovery to clinical application is paved with rigorous analytical checkpoints. The purity of an active pharmaceutical ingredient (API) directly influences its pharmacological and toxicological profile. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) and Q3B(R2), mandate the identification and control of impurities in new drug substances and products.[2][3][4][5] Impurities can arise from the synthetic route, degradation, or storage and can potentially impact the safety and efficacy of the final drug product. Therefore, the choice of analytical methodology for purity determination is a critical decision in the drug development process.

Pinobanksin 3-O-propanoate, a derivative of the naturally occurring flavonoid pinobanksin, has garnered interest for its potential biological activities.[1] As with any novel compound, a thorough characterization of its purity is essential before proceeding with preclinical and clinical investigations.

Quantitative NMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful and versatile tool for the precise and accurate determination of compound purity.[6][7][8][9] Unlike chromatographic techniques that often rely on reference standards of the analyte, qNMR is a primary ratio method of measurement.[10] This means that the purity of a substance can be determined directly by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity and concentration.[10][11][12][13]

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[6][10] This relationship allows for the direct quantification of a molecule in a sample without the need for a calibration curve specific to the analyte.

While High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for purity analysis, qNMR offers several distinct advantages:

  • Primary Method: qNMR provides a direct measurement of the analyte's purity without the need for an identical reference standard, which may not always be available for novel compounds.[10]

  • Universal Detection: ¹H qNMR is nearly universal for all proton-containing organic molecules, allowing for the simultaneous quantification of the main component and any proton-bearing impurities from a single spectrum.[8][10]

  • High Accuracy and Precision: When performed under optimized conditions, qNMR can achieve high levels of accuracy and precision, often with uncertainties of less than 1%.[14]

  • Non-destructive: NMR is a non-destructive technique, allowing for the recovery of the sample after analysis.

  • Structural Information: In addition to quantitative data, the NMR spectrum provides a wealth of structural information, which can aid in the identification of impurities.

  • Reduced Solvent Consumption: Compared to HPLC, qNMR typically requires smaller volumes of deuterated solvents, making it a more environmentally friendly and cost-effective method in the long run.[15]

Comparative Analysis: qNMR vs. HPLC

To provide a clear perspective, the following table summarizes the key performance characteristics of qNMR and HPLC for purity assessment:

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Signal intensity is directly proportional to the number of nuclei.Separation based on differential partitioning between a mobile and stationary phase.
Reference Standard Requires a certified internal standard of a different compound.Typically requires a certified reference standard of the analyte.
Quantification Direct, based on integral ratios.Indirect, requires a calibration curve or relative response factors.
Universality Nearly universal for proton-containing compounds.Detector dependent (e.g., UV-Vis, MS), response varies with chromophores.
Accuracy High, often within ±1–2% with proper validation.[11]High, also within ±1–2% with proper calibration.[11]
Precision Excellent.Excellent.
Sample Throughput Can be faster for single samples.[15]Can be automated for high-throughput analysis of multiple samples.
Information Content Provides both quantitative and structural information.Primarily provides quantitative information and retention time.
Destructive Non-destructive.Generally destructive.
Experimental Protocol: Purity Assessment of Pinobanksin 3-O-propanoate by qNMR

This section outlines a detailed, step-by-step methodology for determining the purity of Pinobanksin 3-O-propanoate using ¹H qNMR.

  • Analyte: Pinobanksin 3-O-propanoate (Molecular Weight: 328.32 g/mol )[16]

  • Internal Standard (IS): Maleic acid (Certified Reference Material, ≥99.5% purity)

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer

  • NMR Tubes: High-precision 5 mm NMR tubes

  • Analytical Balance: Capable of weighing to ±0.01 mg

The choice of an appropriate internal standard is crucial for accurate qNMR analysis.[11][12] Maleic acid is a suitable choice for this application due to several key properties:

  • High Purity: Available as a certified reference material.[11]

  • Chemical Stability: It is stable and does not react with the analyte or the solvent.[11][12]

  • Solubility: Readily soluble in DMSO-d₆.[11]

  • Non-overlapping Signals: Its characteristic singlet resonance in the ¹H NMR spectrum does not overlap with the signals of Pinobanksin 3-O-propanoate.[12]

Accurate weighing is a critical step in qNMR.[17][18]

  • Accurately weigh approximately 10-20 mg of Pinobanksin 3-O-propanoate into a clean, dry vial.[13]

  • Accurately weigh approximately 5-10 mg of the maleic acid internal standard into the same vial. A 1:1 intensity ratio between the analyte and internal standard peaks is ideal.[13][18]

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of DMSO-d₆.[17]

  • Vortex the vial until both the analyte and the internal standard are completely dissolved.

  • Transfer the solution to a high-precision 5 mm NMR tube.

To ensure the quantitative nature of the NMR experiment, specific acquisition parameters must be carefully optimized.[19][20]

  • Pulse Program: A simple single-pulse experiment (e.g., 'zg' on Bruker instruments) should be used.[13]

  • Relaxation Delay (d1): This is a critical parameter. A sufficiently long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals of interest) is necessary to ensure complete relaxation of all nuclei between scans. A typical starting point is 30 seconds.

  • Number of Scans (ns): The number of scans should be sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated.[21]

  • Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure adequate digital resolution.

  • Temperature: Maintain a constant and regulated temperature (e.g., 298 K) throughout the experiment.[17]

Proper data processing is as important as data acquisition for accurate quantification.[13]

  • Fourier Transform: Apply an exponential window function with a line broadening factor (LB) of 0.3 Hz.[21]

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline across the entire spectrum.

  • Integration: Carefully integrate the selected signals of Pinobanksin 3-O-propanoate and the internal standard. The integration region should cover the entire peak, typically at least 20 times the peak width at half-height.

Data Analysis and Purity Calculation

The purity of Pinobanksin 3-O-propanoate is calculated using the following equation:[13][21]

Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I_analyte: Integral of the selected Pinobanksin 3-O-propanoate signal

  • I_IS: Integral of the maleic acid signal

  • N_analyte: Number of protons corresponding to the selected Pinobanksin 3-O-propanoate signal

  • N_IS: Number of protons corresponding to the maleic acid signal (2 protons)

  • MW_analyte: Molecular weight of Pinobanksin 3-O-propanoate (328.32 g/mol )[16]

  • MW_IS: Molecular weight of maleic acid (116.07 g/mol )

  • m_analyte: Mass of Pinobanksin 3-O-propanoate

  • m_IS: Mass of maleic acid

  • P_IS: Purity of the maleic acid internal standard

For Pinobanksin 3-O-propanoate, a well-resolved signal that is free from overlap with other signals should be chosen for quantification. The protons of the propionate group or aromatic protons in non-congested regions of the spectrum are potential candidates. For maleic acid, the singlet corresponding to the two olefinic protons is used for quantification.

Visualization of the Workflow

The following diagram illustrates the logical workflow for the purity assessment of Pinobanksin 3-O-propanoate using qNMR.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing cluster_calc Purity Calculation weigh_analyte Accurately weigh Pinobanksin 3-O-propanoate weigh_is Accurately weigh Maleic Acid (IS) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer load_sample Load sample into spectrometer transfer->load_sample optimize Optimize acquisition parameters (d1, ns, etc.) load_sample->optimize acquire Acquire 1H NMR spectrum optimize->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate signals baseline->integrate equation Apply qNMR purity equation integrate->equation result Report Purity (%) equation->result

Caption: Workflow for purity determination of Pinobanksin 3-O-propanoate by qNMR.

Method Validation

To ensure the reliability of the qNMR method, it should be validated according to ICH guidelines.[22] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: The method should be linear over a range of analyte concentrations.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by analyzing samples with known purity.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest amount of analyte that can be quantitatively determined and detected with suitable precision and accuracy.[23]

Conclusion

Quantitative NMR spectroscopy offers a robust, accurate, and direct method for the purity assessment of Pinobanksin 3-O-propanoate. Its status as a primary analytical method, coupled with its ability to provide both quantitative and structural information, makes it an invaluable tool in drug discovery and development.[10] While traditional methods like HPLC remain important, qNMR provides an orthogonal and often more direct route to establishing the purity of novel compounds. By following a well-defined and validated protocol, researchers can confidently determine the purity of their compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • Regis Technologies, Inc. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]

  • JEOL. (2022, December 19). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • University of Illinois Chicago. Quantitative NMR (qNMR) - Pharmacognosy Institute (PHCI). [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Advantages of Quantitative NMR for the Determination of Relative Response Factors. Regis Technologies, Inc. [Link]

  • Gao, W., et al. (2021). Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by 1H-qNMR. PMC. [Link]

  • QNMR - A versatile concept for the validation of natural product reference compounds. (2025, August 7). [Link]

  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]

  • Simmler, C., et al. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. PMC - NIH. [Link]

  • Mestrelab Research. qNMR Purity Recipe Book (1 - Sample Preparation). [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). [Link]

  • Quantitative NMR Spectroscopy. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Miura, T., et al. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. qNMR Exchange. [Link]

  • KORKUT, B., & YILMAZ, S. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • ResearchGate. (2025, August 5). Quantitative NMR spectroscopy - Principles and applications | Request PDF. [Link]

  • MDPI. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • European Medicines Agency (EMA). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • BioCrick. Pinobanksin 3-O-propanoate | CAS:126394-70-5 | Flavonoids | High Purity. [Link]

  • ICH. Quality Guidelines. [Link]

  • ResearchGate. (2023, September 13). Quantitative 1H NMR methodology for purity assay with high accuracy. [Link]

  • PubMed. (2023, January 12). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. [Link]

  • Frontiers. (2024, June 25). qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study!. [Link]

  • PMC - NIH. A review on pharmacological studies of natural flavanone: pinobanksin. [Link]

  • Guideline for Impurities in New Active Pharmaceutical Ingredient. (2025, January 17). [Link]

  • National Toxicology Program. ICH Test Procedures and Acceptance Criteria for Biological Products. [Link]

  • The Good Scents Company. pinobanksin-3-acetate 4H-1-benzopyran-4-one, 3-(acetyloxy)-2,3-dihydro-5,7-dihydroxy-2-phenyl-, (2R,3R). [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Pinobanksin 3-O-propanoate

Introduction: Beyond the Benchtop – A Commitment to Safety and Environmental Stewardship As researchers, our focus is often on the synthesis, characterization, and application of novel compounds like Pinobanksin 3-O-prop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop – A Commitment to Safety and Environmental Stewardship

As researchers, our focus is often on the synthesis, characterization, and application of novel compounds like Pinobanksin 3-O-propanoate. This flavonoid ester, found in natural sources like propolis, holds potential in various research and development applications.[1] However, our responsibility extends beyond the successful execution of our experiments. The safe and environmentally conscious disposal of all laboratory chemicals, including novel compounds for which comprehensive safety data may not yet exist, is a critical component of scientific integrity and operational excellence.

This guide provides a comprehensive, step-by-step framework for the proper disposal of Pinobanksin 3-O-propanoate. By synthesizing data from related compounds and adhering to established regulatory guidelines, we can ensure a safe and compliant disposal process, protecting ourselves, our colleagues, and the environment.

Part 1: Hazard Assessment and Characterization

The SDS for a related compound, Pinobanksin 3-acetate, indicates that it is not classified as a hazardous substance.[2] However, it also notes that the chemical, physical, and toxicological properties have not been fully investigated.[2] Pinobanksin itself is known for its antioxidant and biological activities.[3][4]

Conversely, simple propanoate esters, such as propyl propionate, are classified as flammable liquids and may be harmful if inhaled.[5] Given this information, it is prudent to handle Pinobanksin 3-O-propanoate with a degree of caution, assuming it may possess some level of flammability and potential health effects until proven otherwise.

Key Chemical and Hazard Information (Based on Related Compounds):

CompoundMolecular FormulaKey HazardsIncompatibilities
PinobanksinC15H12O5Biological activity, antioxidant.[3][4]Not specified, but as a flavonoid, may be sensitive to strong oxidizing agents.
Pinobanksin 3-acetateC17H14O6Not classified as hazardous, but toxicological properties are not fully known.[2]Strong acids/alkalis, strong oxidizing/reducing agents.[2]
Propyl propionateC6H12O2Flammable liquid (Category 3), Acute toxicity (inhalation, Category 4).[5]Oxidizing substances.[5]

Based on this analysis, Pinobanksin 3-O-propanoate waste should be treated as hazardous chemical waste . This classification ensures the highest level of safety and compliance.

Part 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[6][7]

  • EPA: Sets the standards for hazardous waste determination, storage, and disposal.[8] Academic and research laboratories often operate under specific regulations, such as Subpart K of 40 CFR Part 262, which provides alternative requirements for managing hazardous waste in these settings.[8]

  • OSHA: Ensures the safety of personnel handling these materials through standards like the Hazard Communication Standard (29 CFR 1910.1200) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER).[6][9]

It is imperative that all disposal activities comply not only with federal regulations but also with state and institutional policies, which may be more stringent.

Part 3: Step-by-Step Disposal Protocol for Pinobanksin 3-O-propanoate

This protocol provides a clear workflow for the safe disposal of Pinobanksin 3-O-propanoate from the point of generation to its final removal from the laboratory.

Step 1: Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE. The principle of causality here is simple: preventing exposure is the most effective safety measure.

  • Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[10]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[10]

  • Body Protection: A standard laboratory coat is required.

  • Work Area: All waste handling and consolidation should be performed inside a certified chemical fume hood to minimize inhalation exposure.[11]

Step 2: Waste Segregation at the Point of Generation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure cost-effective and compliant disposal. Do not mix different waste streams.[12]

  • Solid Waste:

    • Description: Contaminated consumables such as weighing paper, gloves, and silica gel.

    • Procedure: Place these items in a designated, clearly labeled solid chemical waste container. This should be a robust container with a secure lid.

  • Liquid Waste:

    • Description: Unused solutions of Pinobanksin 3-O-propanoate, reaction mixtures, and solvent rinses.

    • Procedure:

      • Collect in a dedicated, leak-proof container made of a material compatible with the solvents used (e.g., glass or polyethylene).[11]

      • Crucially, keep halogenated and non-halogenated solvent waste streams separate. This is a common requirement for waste disposal vendors and can significantly impact disposal costs.

      • Do not mix acidic or basic waste with this organic waste stream.[11]

Step 3: Waste Container Management and Labeling

Proper container management is a cornerstone of EPA and OSHA compliance.[13]

  • Container Selection: Use only containers that are in good condition, compatible with the waste, and have a secure, tight-fitting lid.

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" .[13] The label must also include:

    • The full chemical name(s) of the contents (e.g., "Pinobanksin 3-O-propanoate in Ethanol"). Avoid abbreviations or chemical formulas.

    • The approximate percentages of each component.

    • The date accumulation started.

    • The relevant hazard characteristics (e.g., "Flammable," "Toxic").

Step 4: Accumulation and Storage in the Laboratory

Laboratories are permitted to store hazardous waste in designated Satellite Accumulation Areas (SAAs) at or near the point of generation.[13]

  • SAA Requirements:

    • The SAA must be under the control of the laboratory personnel.

    • Waste containers must be kept closed at all times, except when adding waste.

    • There is a limit of 55 gallons for each waste stream in an SAA.

  • Removal from the Lab: All unwanted material must be removed from the laboratory at a maximum of every twelve months, regardless of whether the container is full.[14]

Step 5: Transfer and Final Disposal

Once a waste container is full or has reached its accumulation time limit, it must be transferred to your institution's Central Accumulation Area (CAA) for pickup by a licensed hazardous waste contractor.[13]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

    • Ensure the waste container is properly labeled and sealed for transport.

    • EHS will then manage the process of manifesting and shipping the waste to a certified Treatment, Storage, and Disposal Facility (TSDF).[15]

The ultimate fate of most organic chemical waste is high-temperature incineration at a specialized facility, which is the most effective method for destroying hazardous organic compounds.[16]

Part 4: Spill Management

In the event of a small, manageable spill of Pinobanksin 3-O-propanoate solution:

  • Alert colleagues in the immediate area.

  • Ensure adequate ventilation by working within a fume hood.

  • Wear appropriate PPE.

  • Contain and absorb the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or diatomaceous earth).[2][5]

  • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • For large or unmanageable spills, evacuate the area and contact your institution's EHS or emergency response team immediately.

Part 5: Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of Pinobanksin 3-O-propanoate.

G start Waste Generation (Pinobanksin 3-O-propanoate) ppe Step 1: Don PPE (Goggles, Gloves, Lab Coat) start->ppe classify Is waste solid or liquid? ppe->classify solid_waste Step 2: Segregate Solid Waste (Gloves, Paper, etc.) classify->solid_waste Solid liquid_waste Step 2: Segregate Liquid Waste (Solutions, Rinses) classify->liquid_waste Liquid solid_container Step 3: Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Step 3: Place in Labeled Liquid Hazardous Waste Container (Non-Halogenated) liquid_waste->liquid_container saa Step 4: Store in Lab's Satellite Accumulation Area (SAA) (Keep container closed) solid_container->saa liquid_container->saa full_or_time Container Full or >12 months old? saa->full_or_time full_or_time->saa No contact_ehs Step 5: Contact EHS for Pickup full_or_time->contact_ehs Yes end Transfer to Central Accumulation Area (CAA) for Final Disposal contact_ehs->end

Caption: Disposal workflow for Pinobanksin 3-O-propanoate.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Propyl propionate.
  • Sigma-Aldrich. (2024, March 2). Safety Data Sheet.
  • MedChemExpress. (2025, May 9). Pinobanksin 3-acetate-SDS.
  • ChemicalBook. (2025, October 29). PINOBANKSIN | 548-82-3.
  • Wikipedia. (n.d.). Pinobanksin.
  • MedchemExpress.com. (n.d.). Pinobanksin 3-O-propionate | Flavonoid.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • University of Essex. (2022, March). Laboratory Waste Disposal Handbook.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • MED-TECH. (n.d.). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Reddit. (2014, January 17). Disposal of Chemicals from Lab.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Pinobanksin 3-O-propanoate

Hazard Assessment: Understanding the Compound Pinobanksin 3-O-propanoate is a flavonoid ester.[2] While specific toxicological data is limited, we can infer potential hazards from its chemical class and available data on...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Compound

Pinobanksin 3-O-propanoate is a flavonoid ester.[2] While specific toxicological data is limited, we can infer potential hazards from its chemical class and available data on similar compounds like Pinobanksin 3-acetate.[1][3][4][5] The primary routes of potential exposure in a laboratory setting are dermal contact, inhalation of aerosols or fine dust, and ocular exposure.[6]

Key Considerations:

  • Unknown Toxicity: The chemical, physical, and toxicological properties of many novel compounds like Pinobanksin 3-O-propanoate have not been fully investigated.[1] Therefore, it is prudent to treat it as a potentially hazardous substance.

  • Physical Form: Depending on the synthesis and purification process, the compound may be a solid (crystalline or powder) or in a solution. Solids can pose an inhalation hazard if they are dusty, while solutions can splash.

  • Solvents: The solvents used to dissolve Pinobanksin 3-O-propanoate will have their own hazard profiles which must be considered when selecting PPE.

Recommended Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard when handling Pinobanksin 3-O-propanoate. The specific requirements may need to be adjusted based on the scale of the experiment and the specific procedures being performed.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesThese materials provide good resistance to a wide range of chemicals, including many organic solvents.[7][8] Always inspect gloves for tears or punctures before use. For prolonged work or when handling larger quantities, consider double-gloving.[6][9]
Eye Protection Chemical Safety GogglesStandard eyeglasses are insufficient.[7] Chemical safety goggles that provide a seal around the eyes are necessary to protect against splashes and airborne particles.[10]
Face Protection Face Shield (in addition to goggles)A face shield should be worn when there is a significant risk of splashes, such as when transferring large volumes of solutions or working with the substance under pressure.[9][10]
Body Protection Laboratory CoatA long-sleeved lab coat is essential to protect the skin and personal clothing from contamination.[7][11] Ensure the lab coat is fully buttoned.
Respiratory Protection N95 Respirator or higherIf there is a risk of generating dust or aerosols (e.g., when weighing out fine powders), a NIOSH-approved respirator should be used. All respiratory protection requires proper fit testing and training.
Foot Protection Closed-toe ShoesNever wear open-toed shoes in a laboratory setting.[7][11] Shoes should be made of a non-porous material to provide protection from spills.

Safe Handling Procedures and Protocols

Adherence to standard laboratory practices is crucial for minimizing exposure.

General Handling
  • Ventilation: Always handle Pinobanksin 3-O-propanoate in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or volatile solvents.[1][12]

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[12] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[13]

  • Labeling: Ensure all containers of Pinobanksin 3-O-propanoate are clearly labeled with the chemical name and any known hazards.[13]

Step-by-Step Protocol for Weighing Solid Pinobanksin 3-O-propanoate
  • Don PPE: Before starting, put on a lab coat, chemical safety goggles, and nitrile gloves. If the material is a fine powder, also don an N95 respirator.

  • Prepare the Area: Work within a chemical fume hood or a designated containment area. Cover the work surface with disposable bench paper.[6]

  • Weigh the Compound: Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat on an analytical balance. Avoid creating dust.

  • Clean Up: After weighing, carefully clean the spatula and any contaminated surfaces. Dispose of the weigh boat and any contaminated bench paper in the appropriate chemical waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then eye protection) to avoid cross-contamination. Wash hands immediately.

Spill and Emergency Procedures

Even with the best precautions, spills can happen. Being prepared is key to a safe response.

  • Small Spills:

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[14]

    • Collect the absorbed material into a sealed container for chemical waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office.

    • Only personnel trained in hazardous spill response should attempt to clean up a large spill.

  • Personal Contamination:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[1][12] Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[1][12] Seek immediate medical attention.

Disposal Plan

All waste containing Pinobanksin 3-O-propanoate, including contaminated consumables (gloves, bench paper, pipette tips), should be disposed of as chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of this compound down the drain.[1][14] Collect all waste in clearly labeled, sealed containers.

Diagrams and Visualizations

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Pinobanksin 3-O-propanoate.

PPE_Selection_Workflow start Start: Handling Pinobanksin 3-O-propanoate task_assessment Assess Task: - Scale - Physical Form (Solid/Liquid) - Procedure start->task_assessment base_ppe Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves task_assessment->base_ppe is_solid Is it a fine powder or is aerosolization likely? is_splash_risk Is there a significant splash risk? is_solid->is_splash_risk No respirator Add: - N95 Respirator is_solid->respirator Yes face_shield Add: - Face Shield is_splash_risk->face_shield Yes end_ppe Final PPE Configuration is_splash_risk->end_ppe No base_ppe->is_solid respirator->is_splash_risk face_shield->end_ppe

Caption: PPE selection workflow for Pinobanksin 3-O-propanoate.

References

  • Safety Data Sheet: Propyl propionate. Carl ROTH. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf. MLR – Institute of Pharmacy. [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

  • Personal Protective Equipment for Pesticide Applicators. YouTube. [Link]

  • Personal protective equipment for crop protection. Royal Brinkman. [Link]

  • Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [Link]

  • Protective Equipment | Plant Protection. Albert Kerbl GmbH. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]

  • Personal protective equipment when handling plant protection products. BVL. [Link]

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